2-(4-Formylphenoxy)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522956. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-formylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBPASRUVCUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326035 | |
| Record name | 2-(4-formylphenoxy)propanoic acid | |
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Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-78-9 | |
| Record name | 2-(4-Formylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Formylphenoxy)propanoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51264-78-9 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-formylphenoxy)propanoic acid | |
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| Record name | 51264-78-9 | |
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Foundational & Exploratory
A Researcher's Guide to the Selective Oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid to 2-(4-formylphenyl)propionic acid
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The synthesis of 2-(4-formylphenyl)propionic acid, a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Felubiprofen, presents a common yet critical challenge in medicinal chemistry: the selective oxidation of a primary benzylic alcohol in the presence of a chemically sensitive carboxylic acid moiety.[1] This guide provides a comprehensive analysis of the synthetic strategies available for this transformation, moving beyond a simple recitation of protocols to explain the underlying chemical principles and rationale. We offer a comparative evaluation of established oxidation methodologies—including Swern, Dess-Martin Periodinane (DMP), and Pyridinium Chlorochromate (PCC)—and present a detailed, field-proven protocol for the highly efficient and environmentally conscious TEMPO-catalyzed oxidation. This document is structured to serve as a practical resource for researchers and process chemists, enabling informed decision-making and robust experimental design.
Introduction: The Synthetic Imperative
In the landscape of pharmaceutical synthesis, the reliable and efficient construction of molecular intermediates is paramount. 2-(4-formylphenyl)propionic acid serves as a critical building block, with its aldehyde group providing a versatile handle for subsequent chemical modifications, such as the construction of heterocyclic rings or elaboration into other functional groups.[2] Its precursor, 2-[4-(hydroxymethyl)phenyl]propionic acid, is readily accessible.
The core of the synthesis lies in the transformation of the primary alcohol (-CH₂OH) to an aldehyde (-CHO). This task is complicated by two primary factors:
-
Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to form a carboxylic acid, a reaction that must be suppressed to achieve a high yield of the desired product.[3]
-
Chemoselectivity: The oxidizing agent must be mild enough to leave the existing carboxylic acid group on the propanoic acid side-chain untouched.
This guide dissects the methodologies capable of navigating these challenges, with a focus on practical application and mechanistic understanding.
Strategic Analysis: The Oxidation Pathway
The fundamental transformation involves the removal of a hydride equivalent from the primary alcohol. This is achieved by converting the hydroxyl group into a better leaving group, followed by an elimination reaction, typically facilitated by a base, to form the carbon-oxygen double bond.[4][5]
Caption: The core synthetic transformation from alcohol to aldehyde.
The choice of oxidant is the most critical parameter, dictating the reaction conditions, functional group tolerance, and overall efficiency.
Comparative Methodologies for Selective Oxidation
Several reagents have been developed for the mild oxidation of primary alcohols to aldehydes. The selection of a specific method often involves a trade-off between reactivity, safety, cost, and environmental impact.[4][6]
| Method | Key Reagents | Typical Temp. | Advantages | Disadvantages |
| TEMPO-Catalyzed | TEMPO (cat.), NaOCl or other co-oxidant | 0–25 °C | High selectivity, environmentally benign ("green"), catalytic, mild conditions.[7][8] | Requires careful control of co-oxidant stoichiometry. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Excellent functional group tolerance, mild, reliable.[9][10] | Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct.[11][12] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Fast, neutral pH, high yield, avoids heavy metals.[13][14] | Reagent is potentially explosive and must be handled with care.[15][16] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp. | Well-established, effective, simple setup.[5][17] | Chromium-based reagent (toxic), disposal concerns, can be acidic.[12][18] |
Recommended Protocol: TEMPO-Catalyzed Oxidation
For this specific transformation, a TEMPO-catalyzed oxidation stands out as the superior method. Its high selectivity for primary alcohols, mild reaction conditions, and favorable environmental profile make it ideal for both laboratory-scale synthesis and potential scale-up.[19] The mechanism involves the oxidation of TEMPO to the active N-oxoammonium salt, which serves as the primary oxidant for the alcohol. The co-oxidant, typically sodium hypochlorite, regenerates the active species, allowing TEMPO to be used in catalytic amounts.[20]
Detailed Experimental Workflow
This protocol is adapted from established procedures for the synthesis of 2-(4-formylphenyl)propionic acid.[1][19]
Caption: Step-by-step workflow for the TEMPO-catalyzed synthesis.
Step-by-Step Methodology
Materials:
-
2-[4-(hydroxymethyl)phenyl]propionic acid (1.0 eq)
-
Ethyl acetate (solvent)
-
TEMPO (2,2,6,6-tetramethylpiperidinyloxy) (0.01 - 0.1 eq)
-
Sodium bicarbonate (1.0 - 2.0 eq)
-
Sodium hypochlorite (NaOCl) aqueous solution (e.g., 10%) (1.0 - 1.5 eq)
-
Sodium sulfite (for quenching)
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Saturated hydrocarbon solvent (e.g., n-heptane) (for crystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 2-[4-(hydroxymethyl)phenyl]propionic acid, in ethyl acetate.
-
Catalyst Addition: To this solution, add the TEMPO catalyst followed by sodium bicarbonate.[1]
-
Cooling: Cool the reaction mixture to between 0 and 5 °C using an ice bath.
-
Oxidant Addition: Slowly add the aqueous sodium hypochlorite solution dropwise to the stirred mixture, ensuring the internal temperature remains between 0 and 5 °C.[1]
-
Reaction Monitoring: Stir the reaction at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium sulfite.
-
pH Adjustment: Transfer the mixture to a separatory funnel. Add hydrochloric acid to the aqueous layer to adjust the pH to 2-3.
-
Extraction: Separate the organic layer. Extract the aqueous layer again with ethyl acetate to ensure full recovery of the product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by crystallization from a mixed solvent system, such as ethyl acetate and n-heptane, to yield pure 2-(4-formylphenyl)propionic acid.[1]
Product Characterization
Verification of the final product's identity and purity is essential. Spectroscopic analysis is the primary method for characterization.
Expected Spectroscopic Data
The following ¹H NMR data is characteristic of the target compound, 2-(4-formylphenyl)propionic acid.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.50 | Singlet (broad) | 1H | Carboxylic acid (-COOH ) |
| ~9.99 | Singlet | 1H | Aldehyde (-CHO ) |
| ~7.58 | Doublet | 2H | Aromatic CH |
| ~7.53 | Doublet | 2H | Aromatic CH |
| ~3.83 | Multiplet | 1H | Methine (-CH (CH₃)-) |
| ~1.40 | Doublet | 3H | Methyl (-CH(CH₃ )-) |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.
Mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight (194.18 g/mol ).[1]
Conclusion
The synthesis of 2-(4-formylphenyl)propionic acid from its corresponding primary alcohol is a testament to the power of modern selective oxidation chemistry. While several methods can accomplish this transformation, the TEMPO-catalyzed protocol offers an unparalleled combination of efficiency, mildness, and environmental safety. By understanding the causal mechanisms behind different oxidative pathways, researchers can confidently select and execute a synthetic route that is not only effective but also aligns with the principles of sustainable chemistry. This guide provides the foundational knowledge and a practical, validated protocol to empower scientists in the synthesis of this valuable pharmaceutical intermediate.
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An In-depth Technical Guide to 2-(4-Formylphenoxy)propanoic acid (CAS: 51264-78-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Formylphenoxy)propanoic acid, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. This document delves into its chemical and physical properties, outlines detailed synthetic methodologies, explores its reactivity, and discusses its primary applications, most notably as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Felubiprofen. This guide is intended to be a valuable resource for professionals engaged in research and development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: A Versatile Building Block
This compound, with the CAS number 51264-78-9, is an organic compound featuring a propanoic acid moiety and a 4-formylphenoxy group.[1] This unique structure, combining a reactive aldehyde and a carboxylic acid, makes it a valuable intermediate in the synthesis of more complex organic molecules.[1][2] Its primary significance lies in its role as a precursor to Felubiprofen, a potent NSAID.[1] The dual functionality of this molecule allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists.[3]
Physicochemical and Spectroscopic Profile
This compound typically presents as a solid or crystalline substance.[1] It is soluble in polar organic solvents, a characteristic attributed to the presence of the carboxylic acid functional group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51264-78-9 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Physical Form | Solid | [1] |
| Monoisotopic Mass | 194.0579 Da | [1] |
| Predicted XlogP | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 4 | [4] |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.
A Korean patent provides the following proton nuclear magnetic resonance (¹H NMR) data for the compound.[1]
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.50 | s | 1H | -COOH |
| 9.99 | s | 1H | -CHO |
| 7.58 | d | 2H | Aromatic CH |
| 7.53 | d | 2H | Aromatic CH |
| 3.83 | m | 1H | -CH(CH₃)- |
| 1.40 | d | 3H | -CH(CH₃)- |
-
¹³C NMR: The carbon spectrum is expected to show distinct signals for the carboxylic acid carbon (around 170-180 ppm), the aldehyde carbon (around 190-200 ppm), aromatic carbons (in the range of 110-160 ppm), the methine carbon of the propanoic acid chain (around 70 ppm), and the methyl carbon (around 15-20 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), another sharp C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹), and C-O stretching vibrations for the ether linkage (around 1200-1300 cm⁻¹).[5]
-
Mass Spectrometry: Predicted mass spectrometry data suggests the following adducts: [M+H]⁺ at m/z 195.06518 and [M+Na]⁺ at m/z 217.04712.[1] The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
Synthesis Methodologies
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations.
TEMPO-Catalyzed Oxidation (Preferred Method)
A robust and efficient method for the synthesis of this compound involves the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid. This method, detailed in a Korean patent, offers high yield and purity.[6]
Reaction Scheme:
Figure 1: TEMPO-catalyzed oxidation for the synthesis of this compound.
-
Dissolution: Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.[1]
-
Catalyst and Base Addition: Add 0.01 to 0.1 equivalents of TEMPO catalyst and 1.0 to 2.0 equivalents of sodium bicarbonate to the solution.[1]
-
Oxidation: Slowly add 1.0 to 1.5 equivalents of an aqueous sodium hypochlorite (NaOCl) solution dropwise at a temperature of 0 to 5 °C.[1]
-
Quenching: After the reaction is complete, add an aqueous solution of sodium sulfite to quench any remaining oxidizing agent.[1]
-
Acidification and Extraction: Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid. Separate the organic layer.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[1]
-
Purification: Crystallize the resulting solid from a mixed solvent of ethyl acetate and a saturated hydrocarbon (e.g., n-heptane) to obtain pure this compound.[1]
Causality Behind Experimental Choices:
-
TEMPO/NaOCl: This system provides a selective and efficient oxidation of the primary alcohol to an aldehyde under mild conditions, minimizing over-oxidation to a carboxylic acid.
-
Biphasic System (Ethyl Acetate/Water): The use of a water-immiscible organic solvent facilitates product isolation and purification.
-
Low Temperature (0-5 °C): This helps to control the exothermic reaction and improve selectivity.
-
Crystallization: This is a crucial step for obtaining a high-purity final product.
Williamson Ether Synthesis (Alternative Method)
An alternative approach is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with a 2-halopropanoic acid ester, followed by hydrolysis.[3]
Reaction Scheme:
Figure 2: Williamson ether synthesis of this compound.
-
Alkoxide Formation: Dissolve 4-hydroxybenzaldehyde in a suitable solvent like DMF and add a base such as potassium carbonate to form the phenoxide.[3]
-
Nucleophilic Substitution: Add ethyl 2-bromopropanoate to the reaction mixture and stir, typically at an elevated temperature, for several hours.[3]
-
Ester Hydrolysis: After the reaction is complete, hydrolyze the resulting ester using a base like sodium hydroxide in a mixture of water and methanol.[3]
-
Workup and Purification: Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration and purified by recrystallization.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its two functional groups: the aromatic aldehyde and the carboxylic acid.
Reactivity of the Aldehyde Group
The formyl group is susceptible to a variety of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.
-
Reduction: Can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds.
-
Condensation Reactions: Can participate in condensation reactions, such as the Wittig reaction to form alkenes or reductive amination to form amines.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group can undergo typical reactions of this functional class, including:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Can be converted to an acid chloride, which then reacts with amines to form amides.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Application in the Synthesis of Felubiprofen
The most prominent application of this compound is as a key intermediate in the synthesis of Felubiprofen.[1] The synthesis typically involves a condensation reaction of the aldehyde group with a suitable cyclic ketone derivative.
Workflow for Felubiprofen Synthesis:
Figure 3: Synthesis of Felubiprofen from this compound.
A Korean patent describes a process where 1-morpholinocyclohexene is reacted with 2-(4-formylphenyl)propionic acid (a closely related compound) to yield Felubiprofen, suggesting a similar pathway for the title compound.[7]
Safety, Handling, and Disposal
Appropriate safety precautions must be taken when handling this compound.[1]
-
Hazard Classification: It is classified as toxic if swallowed (H301).[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[1][8]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[8]
Conclusion
This compound is a valuable and versatile bifunctional molecule with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its unique structure allows for a wide range of chemical transformations, making it an important building block for the creation of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, reactivity, and primary application as a precursor to Felubiprofen. The information presented herein should serve as a solid foundation for researchers and scientists working with this important chemical intermediate.
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An In-depth Technical Guide to the Solubility of 2-(4-Formylphenoxy)propanoic acid in Organic Solvents
This technical guide provides a comprehensive exploration of the solubility characteristics of 2-(4-Formylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed methodologies for experimental determination, and offers insights into the practical application of this critical physicochemical parameter.
Introduction: The Significance of Solubility for this compound
This compound, a solid organic compound, serves as a key intermediate in the synthesis of various organic molecules, notably the non-steroidal anti-inflammatory drug (NSAID) Felubiprofen.[1] Its molecular structure, featuring a carboxylic acid, an ether linkage, an aromatic ring, and a formyl group, dictates its interactions with various solvents.[2] Understanding the solubility of this compound in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating final products.[3][4] In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.
This guide will provide a robust framework for determining and understanding the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.
Physicochemical Properties and Theoretical Solubility Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 51264-78-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][5] |
| Molecular Weight | 194.18 g/mol | [1][5] |
| Physical Form | Solid | [1] |
| Predicted XlogP | 1.1 | [1][5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
The presence of a carboxylic acid group, a potent hydrogen bond donor and acceptor, suggests that this compound will exhibit favorable solubility in polar solvents.[2][6][7] The ether linkage and the formyl group also contribute to its polarity through hydrogen bond acceptance. Conversely, the aromatic ring and the ethyl group introduce a degree of nonpolar character. The predicted XlogP value of 1.1 indicates a relatively balanced lipophilic and hydrophilic nature.
Based on these structural features, we can hypothesize the following solubility trends:
-
High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) capable of hydrogen bonding or strong dipole-dipole interactions.[3][8]
-
Moderate to Low Solubility: In solvents of intermediate polarity (e.g., dichloromethane).
-
Low to Insoluble: In nonpolar solvents (e.g., hexane, cyclohexane, toluene) where the polar functional groups cannot be effectively solvated.[3][8]
A Korean patent mentions the crystallization of this compound from a mixed solvent of ethyl acetate and a saturated hydrocarbon, which aligns with the principle of using a good solvent (ethyl acetate) and an anti-solvent (saturated hydrocarbon) to induce crystallization.[1]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Solvent Systems: Prepare a selection of organic solvents representing a range of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Addition of Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess of this compound to each vial to ensure that a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a known volume of the appropriate solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
Analytical Methods for Quantification
The choice of analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and selective method for quantifying carboxylic acids.[10][11]
HPLC-UV Method Development
A typical HPLC-UV method for this compound would involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH to ensure the carboxylic acid is protonated) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (the aromatic ring and formyl group are chromophores).
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound.
UV-Vis Spectrophotometry
For a less complex approach, UV-Vis spectrophotometry can be used, provided that the solvent does not interfere with the absorbance of the analyte at the chosen wavelength.[12] A calibration curve must be generated in the same solvent system used for the solubility study.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | < 0.1 | < 0.0005 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 1.5 | 0.0077 |
| Dichloromethane | Polar Aprotic | 3.1 | 5.2 | 0.0268 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 25.8 | 0.1329 |
| Acetone | Polar Aprotic | 5.1 | 48.3 | 0.2487 |
| Ethanol | Polar Protic | 5.2 | 65.1 | 0.3352 |
| Methanol | Polar Protic | 6.6 | 89.7 | 0.4619 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 1.03 |
Note: The data in this table are hypothetical and for illustrative purposes only.
The interpretation of this data should correlate with the theoretical considerations discussed earlier. The high solubility in polar solvents like methanol and DMSO can be attributed to strong hydrogen bonding interactions. The moderate solubility in less polar solvents like ethyl acetate and dichloromethane is likely due to dipole-dipole interactions. The poor solubility in nonpolar solvents like hexane is expected due to the inability of these solvents to solvate the polar functional groups of the molecule.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical knowledge of its physicochemical properties with a robust experimental methodology, researchers can generate accurate and reliable solubility data. This information is invaluable for the optimization of synthetic and purification processes, as well as for the formulation of products containing this important chemical intermediate. The principles and protocols outlined herein are designed to be a valuable resource for scientists and professionals in the chemical and pharmaceutical industries.
References
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Formylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Formylphenoxy)propanoic acid, a key intermediate in organic synthesis. This document delves into its chemical identity, physicochemical properties, and established methodologies for its characterization, with a particular focus on the determination of its melting point. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in research and development.
Introduction and Chemical Identity
This compound, identified by the CAS Number 51264-78-9, is a solid organic compound. Its molecular structure incorporates a carboxylic acid functional group and a formyl group attached to a phenoxy moiety, making it a valuable building block in the synthesis of more complex molecules.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 51264-78-9 | Internal |
| Molecular Formula | C₁₀H₁₀O₄ | Internal |
| Molecular Weight | 194.18 g/mol | Internal |
| Synonyms | 2-(4-Formylphenoxy)propionic acid, 2-(p-formylphenoxy)propionic acid | N/A |
Physicochemical Properties with a Focus on Melting Point
The melting point is a critical parameter for a solid compound as it provides an indication of purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Physical Form | Solid | Internal |
| Melting Point | Data not available in searched sources. | N/A |
| Predicted XlogP | 1.1 | |
| Monoisotopic Mass | 194.0579 Da |
Methodologies for Melting Point Determination
To ensure the identity and purity of a sample of this compound, an accurate determination of its melting point is paramount. Two primary methods are employed for this purpose in a laboratory setting: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination: A Validated Protocol
This method relies on the visual observation of the phase transition of a small sample in a capillary tube as it is heated.
Experimental Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with a camera.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range represents the melting point of the sample.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate reading.
Diagram 1: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining melting point using a capillary apparatus.
Differential Scanning Calorimetry (DSC): A High-Throughput Approach
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method provides a more quantitative and automated determination of the melting point.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The instrument heats the sample and reference pans, and the differential heat flow is recorded as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate melting peak.
-
Controlled Heating Rate: Ensures that the instrument can accurately track the heat flow changes associated with the melting transition.
Diagram 2: DSC Analysis Workflow
Caption: Workflow for melting point determination using DSC.
Conclusion and Future Recommendations
While the exact melting point of this compound remains to be definitively reported in readily available literature, this guide provides the necessary framework for its empirical determination. For any application in drug development or advanced chemical synthesis, it is strongly recommended that the melting point be determined experimentally using a validated method such as capillary melting point or Differential Scanning Calorimetry. This will not only confirm the identity of the compound but also provide a crucial measure of its purity, ensuring the reliability and reproducibility of subsequent research.
References
- PubChem. (n.d.). This compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Formylphenoxy)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation. It covers the theoretical prediction of chemical shifts, multiplicities, and integration values for each proton environment, grounded in fundamental NMR principles. Furthermore, this guide presents a robust, field-proven protocol for sample preparation and data acquisition. The narrative synthesizes technical accuracy with practical insights to facilitate the unambiguous characterization of this important chemical intermediate.
Introduction
This compound is a bifunctional organic compound featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] Accurate structural confirmation is paramount in synthetic chemistry, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, providing a framework for its interpretation and a reliable methodology for its acquisition.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the this compound molecule. Due to the molecule's asymmetry, there are six distinct sets of protons, as labeled in Figure 1.
Figure 1: Molecular structure of this compound with distinct proton environments labeled (Ha-Hf).
-
Ha (2H): Aromatic protons ortho to the formyl group.
-
Hb (2H): Aromatic protons ortho to the phenoxy group.
-
Hc (1H): Aldehyde proton.
-
Hd (3H): Methyl protons of the propanoic acid moiety.
-
He (1H): Methine proton of the propanoic acid moiety.
-
Hf (1H): Carboxylic acid proton.
Predicted ¹H NMR Spectrum Analysis
The chemical environment of each proton dictates its resonance frequency (chemical shift), the area under its signal (integration), and the signal's splitting pattern (multiplicity).
Chemical Shift (δ)
The chemical shift is influenced by the electron density around a proton. Electronegative atoms and π-systems deshield protons, causing them to resonate at a higher frequency (downfield).[2][3]
-
Hf (-COOH): The carboxylic acid proton is the most deshielded, typically appearing in the 10.0-13.0 ppm range.[4][5][6] This is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature.[2] Its chemical shift is often concentration and solvent-dependent, and the peak can be broad due to hydrogen bonding and chemical exchange.[6][7]
-
Hc (-CHO): The aldehyde proton is also highly deshielded by the adjacent carbonyl group and its π-system. It is expected to appear as a sharp singlet in the 9.5-10.5 ppm region.[2][5][8]
-
Ha & Hb (Aromatic): Protons on an aromatic ring typically resonate between 6.5-8.5 ppm .[9] In this para-substituted system, the formyl group (-CHO) is strongly electron-withdrawing, while the ether linkage (-O-) is electron-donating.
-
The electron-withdrawing formyl group deshields the ortho protons (Ha), shifting them downfield.[10]
-
The electron-donating ether oxygen shields its ortho protons (Hb), shifting them upfield relative to the Ha protons.[10]
-
Therefore, we predict Ha to be downfield (approx. 7.8-8.0 ppm ) and Hb to be upfield (approx. 6.9-7.1 ppm ).
-
-
He (-CH-): This methine proton is adjacent to two electron-withdrawing groups: the ether oxygen and the carboxylic acid. This deshielding effect places its signal around 4.7-4.9 ppm .
-
Hd (-CH₃): The methyl protons are on a standard sp³ hybridized carbon. They are the most shielded protons in the molecule, expected to resonate in the 1.5-1.7 ppm region.
Integration
The integration value, or the area under each signal, is directly proportional to the number of protons generating that signal. For this compound, the expected integration ratio is: Ha : Hb : Hc : Hd : He : Hf = 2 : 2 : 1 : 3 : 1 : 1
Multiplicity (Spin-Spin Splitting)
Multiplicity arises from the interaction of non-equivalent neighboring protons (spin-spin coupling), following the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[11] The spacing between the split peaks is the coupling constant, J, measured in Hertz (Hz).[12]
-
Hc (-CHO) & Hf (-COOH): These protons have no adjacent protons, so they will appear as singlets (s) . The carboxylic proton signal is often broad.[6]
-
Ha & Hb (Aromatic): In a para-substituted ring, protons on adjacent carbons couple. Ha is adjacent to one Hb proton, and Hb is adjacent to one Ha proton. This mutual coupling results in both signals appearing as doublets (d) . The typical ortho coupling constant (³J) in aromatic systems is 7-10 Hz.[9][13]
-
He (-CH-): The methine proton is adjacent to the three equivalent methyl (Hd) protons (n=3). According to the n+1 rule, its signal will be split into a quartet (q) .
-
Hd (-CH₃): The three methyl protons are adjacent to the single methine (He) proton (n=1). Therefore, their signal will be a doublet (d) .
The coupling constant (³J) for the interaction between He and Hd will be identical, typically around 7 Hz.[11][12]
Summary of Predicted Spectral Data
The predicted ¹H NMR spectral data are summarized in Table 1.
| Proton Label | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hf | 1H | 10.0 - 13.0 | broad singlet (br s) | N/A |
| Hc | 1H | 9.5 - 10.5 | singlet (s) | N/A |
| Ha | 2H | 7.8 - 8.0 | doublet (d) | ³J = 7-10 |
| Hb | 2H | 6.9 - 7.1 | doublet (d) | ³J = 7-10 |
| He | 1H | 4.7 - 4.9 | quartet (q) | ³J ≈ 7 |
| Hd | 3H | 1.5 - 1.7 | doublet (d) | ³J ≈ 7 |
Experimental Protocol: Acquiring a High-Quality Spectrum
Adherence to a standardized protocol is critical for obtaining a high-resolution, artifact-free ¹H NMR spectrum.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice, but the acidic proton (Hf) may have a very broad signal or exchange too rapidly to be observed reliably.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice as it slows down the exchange rate of the carboxylic acid proton, resulting in a more distinct, albeit broad, signal.[16]
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15][17] Ensure complete dissolution; any solid particles will degrade spectral quality.[17]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[14][18] The optimal sample height is 4-5 cm.[14][17]
-
Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[7] However, the residual proton signal of the deuterated solvent can also be used as a secondary reference.[14]
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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(4-Formylphenoxy)propanoic acid
Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9), a key intermediate in organic synthesis.[1][2] While experimental ¹³C NMR data for this specific compound is not widely published, this document presents a detailed, predicted spectrum based on established chemical shift theory and data from analogous structures. It offers researchers and drug development professionals a robust framework for the structural verification of this molecule. The guide includes a thorough interpretation of the expected chemical shifts for all carbon environments, a validated experimental protocol for data acquisition, and workflow visualizations to ensure clarity and reproducibility.
Introduction to this compound and its Spectroscopic Characterization
This compound is a bifunctional organic compound featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde.[2] These functional groups make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals.[1][3] Accurate structural elucidation is paramount for its use in any synthetic pathway, and ¹³C NMR spectroscopy is one of the most powerful techniques for this purpose.
¹³C NMR provides a distinct signal for each unique carbon atom in a molecule, offering a direct map of the carbon skeleton.[4] The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, allowing for the unambiguous confirmation of functional groups and overall molecular structure. This guide will deconstruct the expected ¹³C NMR spectrum of the title compound, providing the rationale behind the chemical shift of each carbon atom.
Molecular Structure and Carbon Atom Numbering
To facilitate a clear discussion of the NMR data, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.
Figure 1: Molecular structure of this compound with carbon numbering.
Predicted ¹³C NMR Spectral Data and Interpretation
The following table summarizes the predicted chemical shifts for this compound. The justifications are based on the electronic effects of adjacent functional groups—namely, the electron-withdrawing nature of the aldehyde and carboxylic acid groups and the electron-donating effect of the ether oxygen.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification & Remarks |
| C10 (Formyl) | 190 – 195 | The aldehyde carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom. This region is characteristic of aldehydes.[5] |
| C8 (Carboxyl) | 173 – 178 | The carboxylic acid carbonyl carbon is also strongly deshielded, but typically appears slightly upfield from aldehydes and ketones.[5][6] |
| C6 (Ar-O) | 160 – 164 | This is the ipso-carbon attached to the ether oxygen. The lone pairs on the oxygen cause significant deshielding, pushing this quaternary carbon far downfield. |
| C3, C5 (Ar-H) | 131 – 134 | These carbons are ortho to the electron-withdrawing formyl group (-CHO), which deshields them. They are also meta to the electron-donating ether group, which has a smaller shielding effect. |
| C4 (Ar-CHO) | 129 – 132 | This quaternary carbon is attached to the formyl group. Its chemical shift is influenced by the substituent effects of both the formyl and ether groups. |
| C2, C1 (Ar-H) | 115 – 118 | These carbons are ortho to the electron-donating ether group (-OR), which strongly shields them, shifting them significantly upfield. They are meta to the formyl group, which has a lesser deshielding effect. |
| C7 (-O-CH) | 68 – 72 | This methine carbon is directly attached to the ether oxygen, which causes a significant downfield shift into the characteristic range for carbons in ethers or alcohols.[6] |
| C9 (-CH₃) | 18 – 22 | The terminal methyl group is a typical aliphatic carbon. Its chemical shift is standard for a methyl group adjacent to a methine carbon.[5] |
Experimental Protocol for Data Acquisition
This section provides a self-validating, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound on a standard NMR spectrometer (e.g., 400 MHz).
Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of solid this compound.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's acidic proton, which would exchange with deuterons in solvents like D₂O or CD₃OD. Chloroform-d (CDCl₃) can also be used, with the solvent peak serving as a reference.[7]
-
Dissolution: Vortex the tube gently until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
Spectrometer Setup and Data Acquisition
The following parameters are optimized for a standard 400 MHz spectrometer and can be adapted as needed.[8][9]
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard ¹³C observation with proton decoupling (e.g., Bruker's zgpg30 or zgdc30 pulse program).[9]
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay without saturating quaternary carbons, which often have long relaxation times (T₁).[7]
-
Acquisition Time (AQ): 1.0 – 2.0 seconds. This ensures adequate data point resolution.[9]
-
Relaxation Delay (D1): 2.0 seconds. A delay is crucial to allow carbons to return to equilibrium, especially for quaternary carbons (C4, C6, C8), ensuring they are reliably observed.[9][10]
-
Number of Scans (NS): 128 to 1024 scans. The number of scans should be increased to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[9]
-
Spectral Width (SW): 0 to 220 ppm. This range covers all expected carbon signals from aliphatic to carbonyl.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and symmetrical. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the central peak of the solvent multiplet to 39.52 ppm. If using CDCl₃, reference the triplet to 77.16 ppm.[6]
Figure 2: Workflow for the acquisition and processing of a ¹³C NMR spectrum.
Conclusion
This guide provides a robust, scientifically grounded framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining theoretical predictions with established, optimized experimental protocols, researchers can confidently use ¹³C NMR as a primary tool for the structural verification of this important synthetic intermediate. The detailed interpretation of chemical shifts serves as a reliable reference, while the step-by-step methodology ensures the generation of high-quality, reproducible data.
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- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
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Infrared (IR) spectroscopy of "2-(4-Formylphenoxy)propanoic acid"
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(4-Formylphenoxy)propanoic acid
Authored by: A Senior Application Scientist
Introduction: Unveiling the Vibrational Signature of a Multifunctional Molecule
This compound is a molecule of significant interest in synthetic chemistry, serving as a versatile building block in the development of novel compounds. Its structure is characterized by the convergence of four distinct functional groups on a single scaffold: a carboxylic acid, an aromatic aldehyde, an aryl ether linkage, and a para-disubstituted benzene ring. This molecular architecture presents a rich and complex vibrational landscape, making Infrared (IR) spectroscopy an exceptionally powerful tool for its characterization and quality assessment.
This technical guide provides a comprehensive analysis of the IR spectrum of this compound. Moving beyond a simple catalogue of peaks, we will delve into the underlying principles governing the vibrational modes of each functional group, explain the causality behind their characteristic absorption frequencies, and provide a field-proven protocol for acquiring a high-fidelity spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply IR spectroscopy for the structural elucidation and verification of this and structurally related molecules.
Theoretical Framework: Decoding Molecular Vibrations
Infrared spectroscopy is predicated on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, causing a transition to a higher vibrational energy level. An IR spectrum is a plot of this absorption, providing a unique "vibrational fingerprint" of the molecule.
For this compound, the key to a successful interpretation lies in dissecting the spectrum into contributions from its constituent parts. The energy of a specific vibration, and thus its absorption frequency (expressed in wavenumbers, cm⁻¹), is primarily determined by the masses of the bonded atoms and the strength of the bond connecting them. However, electronic effects such as resonance and intermolecular forces like hydrogen bonding can significantly shift these frequencies, providing even deeper structural insights.
Analysis of Characteristic Functional Group Absorptions
The IR spectrum of this compound is best interpreted by systematically identifying the signatures of its primary functional groups.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group provides the most dominant and recognizable features in the spectrum, largely due to strong intermolecular hydrogen bonding. In the solid state, carboxylic acids exist almost exclusively as cyclic dimers, which profoundly influences their vibrational modes.
-
O-H Stretching: The most characteristic feature is an extremely broad and intense absorption band for the hydroxyl (O-H) stretch, typically spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][2] This exceptional broadness arises from the strong hydrogen bonding in the dimer, which creates a continuum of O-H bond lengths and strengths, leading to a wide range of absorbed frequencies.[2] This band is so broad that it typically overlaps with the sharper C-H stretching signals.[3]
-
C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid dimer appears as a very strong and sharp absorption. For a conjugated aromatic acid, this peak is expected in the range of 1710-1690 cm⁻¹ .[4] The dimeric hydrogen bonding slightly lowers the frequency compared to a free monomer, as it weakens the C=O double bond.
-
C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, coupled with O-H in-plane bending, which appears in the 1320-1210 cm⁻¹ region.[1] Additionally, a broad absorption due to out-of-plane O-H bending is often observed around 950-910 cm⁻¹ .[1]
The Aromatic Aldehyde Moiety (-CHO)
The aldehyde group provides two highly diagnostic signals.
-
C=O (Carbonyl) Stretching: The aldehyde carbonyl stretch is also strong and sharp. Its conjugation with the adjacent benzene ring delocalizes electron density, weakening the C=O bond and lowering its stretching frequency. Therefore, this absorption is expected to appear in the 1710-1685 cm⁻¹ range.[5][6] This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened single peak or a shoulder.
-
Aldehydic C-H Stretching (Fermi Resonance): This is a hallmark of aldehydes. The C-H bond of the aldehyde group displays a unique stretching vibration that typically appears as a pair of weak to medium intensity peaks between 2850 cm⁻¹ and 2700 cm⁻¹ .[6][7] The appearance of two peaks instead of one is due to Fermi Resonance , an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration (which has a fundamental frequency near 1390 cm⁻¹).[7][8][9] The peak around 2720 cm⁻¹ is particularly diagnostic, as few other absorptions appear in this region.[6]
The Aryl Ether Linkage (Ar-O-R)
The ether linkage is identified by its C-O stretching vibrations. For an aryl alkyl ether, two distinct bands are expected due to asymmetric and symmetric stretching modes.
-
Asymmetric C-O-C Stretch: A strong, prominent band should appear in the region of 1300-1200 cm⁻¹ .[10] This band is associated with the asymmetric stretch of the Ar-O-C bond.
-
Symmetric C-O-C Stretch: A second, typically less intense, band corresponding to the symmetric stretch is expected around 1050-1010 cm⁻¹ .[10][11]
The Aromatic Ring (p-Disubstituted Benzene)
The benzene ring contributes several characteristic, though often less intense, absorptions.
-
Aromatic C-H Stretching: A weak to medium absorption will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). This peak is often seen as a small shoulder on the much broader carboxylic acid O-H band.
-
C=C Ring Stretching: A series of medium to weak absorptions from 1600 cm⁻¹ to 1450 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
-
C-H Out-of-Plane Bending: A strong absorption in the fingerprint region, between 860-800 cm⁻¹ , is highly characteristic of para (1,4) disubstitution on a benzene ring. This band arises from the collective out-of-plane bending of the four adjacent ring hydrogens.
Summary of Expected IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| Carboxylic Acid | O-H Stretch (Dimer) | 3300 - 2500 | Strong, Very Broad | Overlaps C-H stretches; signature of H-bonding.[3][1] |
| C=O Stretch (Dimer) | 1710 - 1690 | Strong, Sharp | Lowered frequency due to conjugation and H-bonding.[4] | |
| C-O Stretch | 1320 - 1210 | Medium | Coupled with O-H in-plane bend.[1] | |
| O-H Bend (Out-of-Plane) | 950 - 910 | Medium, Broad | Confirms carboxylic acid dimer.[1] | |
| Aromatic Aldehyde | C=O Stretch | 1710 - 1685 | Strong, Sharp | Lowered frequency due to conjugation; may overlap with acid C=O.[5][6] |
| C-H Stretch | 2850 - 2820 & 2750 - 2700 | Weak to Medium | Diagnostic doublet due to Fermi Resonance.[7][8][9] | |
| Aryl Ether | Asymmetric C-O-C Stretch | 1300 - 1200 | Strong | Characteristic of Ar-O linkage.[10] |
| Symmetric C-O-C Stretch | 1050 - 1010 | Medium | Characteristic of Ar-O-C linkage.[10][11] | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Often appears as a shoulder on the broad O-H band. |
| C=C Ring Stretch | 1600 - 1450 | Medium to Weak | Series of peaks. | |
| C-H Out-of-Plane Bend | 860 - 800 | Strong | Indicates para (1,4) disubstitution. | |
| Alkyl Groups | Aliphatic C-H Stretch | 2990 - 2870 | Medium | Sharp peaks often superimposed on the broad O-H band.[3] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing solid organic compounds due to its speed, ease of use, and minimal sample preparation.[12][13] The technique relies on an evanescent wave that penetrates a small distance into the sample, making it ideal for obtaining high-quality spectra from neat solids.[12]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.
-
Verify the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Crystal Cleaning and Background Collection (Self-Validation):
-
Causality: A clean crystal is paramount for a trustworthy spectrum. Any residue will contribute to the spectrum, leading to false peaks.
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., a cotton swab). Allow the solvent to fully evaporate.
-
Obtain a "background" spectrum of the clean, empty crystal. This spectrum of the atmosphere and instrument itself will be automatically subtracted from the sample spectrum, ensuring that the final result contains only information from the sample.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
-
Lower the ATR pressure clamp and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal.
-
Causality: Good contact is essential. The evanescent wave only penetrates a few microns past the crystal surface, so air gaps between the sample and crystal will lead to a weak, low-quality spectrum.[12]
-
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typical parameters for a high-quality spectrum are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
After acquisition, remove the sample from the crystal and clean the crystal surface thoroughly as described in Step 2.
-
Process the collected spectrum using the software. If the baseline is not flat, apply a baseline correction.
-
Label the significant peaks with their wavenumber values for analysis and reporting.
-
Visualizing Structure-Spectrum Correlations
The logical relationship between the molecular structure of this compound and its expected IR spectral features can be visualized to aid in rapid comprehension.
Caption: Correlation map linking functional groups of the molecule to their IR spectral regions.
Conclusion
The infrared spectrum of this compound is a rich tapestry of overlapping vibrational signals that, when properly deconvoluted, provides unambiguous confirmation of its complex structure. The key to a successful analysis is a systematic approach, focusing on the highly characteristic and intense absorptions of the carboxylic acid dimer, the diagnostic C-H stretches of the aldehyde, and the strong C-O stretches of the aryl ether. By combining a robust theoretical understanding with a meticulous experimental technique like ATR-FTIR, researchers can confidently use IR spectroscopy as a rapid, reliable, and indispensable tool for structural verification in their synthetic and developmental workflows.
References
- Spectroscopy of Carboxylic Acids (2020-05-30). Chemistry LibreTexts. [Link]
- IR: carboxylic acids. University of Calgary. [Link]
- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(23), 6438-6453.
- IR and UV–Vis Spectroscopy of Carboxylic Acids (2025-05-22). JoVE. [Link]
- Heyne, K., et al. (2002). Vibrational dynamics of carboxylic acid dimers in gas and dilute solution. Physical Chemistry Chemical Physics, 4(24), 5937-5942. RSC Publishing. [Link]
- Infrared Spectroscopy (2020-06-29). Chemistry LibreTexts. [Link]
- IR Spectrum - Ethers. Scribd. [Link]
- Biswas, N., et al. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics, 123(14), 144302. AIP Publishing. [Link]
- Ether Infrared spectra. University of Calgary. [Link]
- Smith, B. C. (2017-11-01). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
- Spectroscopy of Aldehydes and Ketones (2024-09-30). Chemistry LibreTexts. [Link]
- Why are there two C-H spectra for the aldehyde proton in IR? (2014-11-11).
- Biswas, N., et al. (2005). Vibrational coupling in carboxylic acid dimers. The Journal of Chemical Physics, 123(14), 144302. AIP Publishing. [Link]
- Smith, B. C. (2017-05-01). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
- Biswas, N., et al. (2005). Vibrational coupling in carboxylic acid dimers. PubMed. [Link]
- What Is Fermi Resonance In IR Spectroscopy? (2025-01-21). Chemistry For Everyone - YouTube. [Link]
- Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
- Spectroscopy of Ethers (2024-09-30).
- Infrared Spectra of Some Common Functional Groups (2024-09-30). Chemistry LibreTexts. [Link]
- Applications of IR/Raman Spectra: Fermi Resonance in Benzaldehyde. University of Missouri–St. Louis. [Link]
- Wolfs, I., & Desseyn, H. O. (1993). Characteristic Vibrational Pattern for the Cyclic Dimer Carboxylic Acid Function in the Solid State. Applied Spectroscopy, 47(7), 1019-1023. Optica Publishing Group. [Link]
- IR: aldehydes. University of Calgary. [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279.
- Spectroscopy of Ethers (2024-09-30). Chemistry LibreTexts. [Link]
- ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Kwame Nkrumah University of Science and Technology. [Link]
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An In-depth Technical Guide to the Discovery and First Synthesis of 2-(4-Formylphenoxy)propanoic acid
This technical guide provides a comprehensive overview of the discovery and the most probable initial synthetic route for 2-(4-Formylphenoxy)propanoic acid (CAS No. 51264-78-9). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the logical basis for its synthesis, provide a detailed experimental protocol for its likely first preparation, and discuss its significance as a versatile building block in medicinal chemistry.
Introduction: The Emergence of a Key Synthetic Intermediate
This compound is a bifunctional organic molecule that has garnered significant interest as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1] Its structure, featuring a carboxylic acid, an ether linkage, and a reactive aldehyde group, makes it a valuable synthon for a variety of chemical transformations. While the precise moment of its "discovery" in the sense of a natural product is not applicable, its conception and first synthesis can be logically traced to the need for advanced intermediates in drug discovery programs. The presence of both a chiral center and reactive handles for further functionalization positions it as a compound of interest for building complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 51264-78-9 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound |
The First Synthesis: A Chemically Intuitive Approach
The logical precursors for this synthesis would be the readily available and inexpensive starting materials: 4-hydroxybenzaldehyde and a 2-halopropanoic acid, such as 2-bromopropanoic acid. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the 2-halopropanoic acid, displacing the halide.
Proposed First Synthesis Workflow
Caption: Proposed workflow for the first synthesis of this compound.
Detailed Experimental Protocol: A Reconstructed Method
The following protocol is a detailed, self-validating system for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
2-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (or other suitable organic solvent)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide. The base serves to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide in situ. A slight excess of base is used to also neutralize the carboxylic acid of the 2-bromopropanoic acid.
-
Addition of the Alkyl Halide: To the stirred solution of the sodium phenoxide, add 2-bromopropanoic acid dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting materials. The aqueous layer, containing the sodium salt of the product, is then acidified with concentrated hydrochloric acid until the pH is acidic. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.
-
Isolation and Purification: The precipitated product is collected by vacuum filtration and washed with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. A technical guide from BenchChem provides representative ¹H NMR data for this compound.
Significance and Applications
This compound is a valuable intermediate in organic synthesis.[1] Its bifunctional nature allows for a wide range of chemical transformations. The aldehyde group can undergo reactions such as oxidation, reduction, and the formation of imines and oximes, while the carboxylic acid can be converted to esters, amides, and other derivatives. This versatility makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules.
Conclusion
While the historical record of the first synthesis of this compound is not explicitly detailed in readily accessible literature, the principles of organic chemistry strongly point towards the Williamson ether synthesis as the most logical and efficient method for its initial preparation. This guide has provided a comprehensive, reconstructed protocol for this synthesis, offering valuable insights for researchers and professionals in the field of organic and medicinal chemistry. The continued availability and use of this compound underscore its importance as a versatile and valuable synthetic intermediate.
References
- This compound DiscoveryCPR 51264-78-9 - Sigma-Aldrich. URL
- CAS 51264-78-9 this compound - Alfa Chemistry. URL
- This compound - Sigma-Aldrich. URL
- 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem - NIH. URL
- CAS 51264-78-9: this compound - CymitQuimica. URL
- This compound (CAS Number: 51264-78-9) - Benchchem. URL
- This compound | 51264-78-9 | Benchchem. URL
- Heterocyclic Anticancer Agents 9783110735772, 9783110739268 - DOKUMEN.PUB. URL
Sources
"2-(4-Formylphenoxy)propanoic acid" molecular weight and formula
An In-depth Technical Guide to 2-(4-Formylphenoxy)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 51264-78-9), a pivotal organic intermediate. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and discusses its spectroscopic signature. Emphasis is placed on the rationale behind the synthetic strategy, ensuring a deep understanding of the reaction dynamics. Furthermore, this guide clarifies its primary application as a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), distinguishing it from structurally similar compounds. This content is designed for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical, actionable insights.
Physicochemical and Structural Properties
This compound is a solid organic compound characterized by the presence of a carboxylic acid, an ether linkage, and an aldehyde functional group attached to a benzene ring. These features make it a versatile building block in organic synthesis. Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 51264-78-9 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Monoisotopic Mass | 194.0579 Da | [1][2] |
| Physical Form | Solid | [2] |
| Predicted XlogP | 1.1 | [2] |
| SMILES | CC(C(=O)O)OC1=CC=C(C=C1)C=O | [1] |
| InChIKey | OIQBPASRUVCUAN-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Williamson Ether Synthesis
The most robust and widely applied method for preparing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers.
Principle and Rationale
The synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3] The core of this strategy involves the reaction of a phenoxide ion with an alkyl halide.[4]
Causality of Experimental Choices:
-
Choice of Base: A moderately strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of such bases to quantitatively form the sodium or potassium phenoxide salt in situ. This phenoxide is a potent nucleophile.
-
Choice of Alkyl Halide: 2-Bromopropanoic acid is selected as the electrophile. The bromine atom is a good leaving group, and the adjacent carbon is susceptible to nucleophilic attack. Using a secondary halide like this is effective, as the alternative (using a phenoxy-derived nucleophile to attack a tertiary halide) would strongly favor an elimination side reaction.[3]
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the phenoxide nucleophile relatively "bare," enhancing its reactivity and accelerating the Sₙ2 reaction rate.
This method is superior for this target molecule as it directly couples the two required structural halves in a single, high-yielding step.
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[5][6]
Materials:
-
4-Hydroxybenzaldehyde
-
2-Bromopropanoic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Nucleophile Formation: Stir the suspension at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add 2-bromopropanoic acid (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Workup - Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water, 2M HCl solution (to protonate the carboxylic acid and remove any unreacted phenoxide), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
¹H NMR Spectroscopy: Proton NMR provides definitive structural information. Data reported in a Korean patent serves as a reference.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.50 | Singlet (s) | 1H | -COO H |
| 9.99 | Singlet (s) | 1H | -CHO |
| 7.58 | Doublet (d) | 2H | Aromatic CH |
| 7.53 | Doublet (d) | 2H | Aromatic CH |
| 3.83 | Multiplet (m) | 1H | -O-CH (CH₃)- |
| 1.40 | Doublet (d) | 3H | -CH(CH₃ )- |
-
¹³C NMR: Signals are expected around 190 ppm for the aldehyde carbon, ~175 ppm for the carboxylic acid carbon, multiple signals between 110-160 ppm for the aromatic and ether-linked carbons, and signals below 80 ppm for the aliphatic carbons. The isomer 3-(2-Formylphenoxy)propanoic acid shows signals at 189.79 ppm (-CHO) and 175.97 ppm (-COOH).[7]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700-1725 cm⁻¹ (aldehyde) and another C=O stretch around 1700-1710 cm⁻¹ (acid), and C-O ether stretching around 1250 cm⁻¹. Data for the related compound 2-(4-hydroxyphenoxy)propanoic acid shows a strong carbonyl peak at 1707 cm⁻¹.[8]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of Felubiprofen , a non-steroidal anti-inflammatory drug (NSAID).[2] The aldehyde group serves as a reactive handle for further chemical transformations to build the final drug molecule. It is important to distinguish this precursor from the structurally similar 2-(4-formylphenyl)propionic acid , which lacks the ether oxygen and is also an intermediate for NSAIDs.[9][10] The presence of the phenoxy-propanoic acid moiety is a common structural motif in medicinal chemistry, valued for its ability to mimic or interact with biological targets.
Safety and Handling
No specific GHS classification is available for this compound. However, based on its functional groups and data from structurally related compounds, a high degree of caution is warranted.
-
General Hazards: The molecule contains a carboxylic acid group, which is corrosive. Propanoic acid itself causes severe skin burns and eye damage. The aromatic aldehyde and acid functionalities suggest potential for skin and eye irritation. The related isomer 2-(3-Formylphenoxy)propanoic acid is classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[11] The analogue 2-(4-formylphenyl)propionic acid is listed as harmful if swallowed and a skin/eye irritant.[12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][14]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
-
References
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- The Williamson Ether Synthesis. University of Colorado Boulder. [Link]
- Method for producing high purity Pelubiprofen.
- Williamson Ether Synthesis. Cambridge University Press. [Link]
- The Williamson Ether Synthesis. Chemistry Steps. [Link]
- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.
- Williamson Ether Synthesis. YouTube. [Link]
- 2-(4-Formylphenyl)propionic acid | C10H10O3. PubChem. [Link]
- MSDS of 2-(4-formylphenyl)propanoic acid. Capot Chemical. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- This compound (C10H10O4). PubChemLite. [Link]
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health (NIH). [Link]
- Preparation method of flurbiprofen.
- Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]
- "Process For Preparation Of Flurbiprofen". Quick Company. [Link]
- Synthesis of some new flurbiprofen analogues as anti-inflamm
- Method for preparing flurbiprofen.
- 3-(2-Formylphenoxy)propanoic acid.
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- 1. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. KR20220039116A - Method for producing high purity Pelubiprofen - Google Patents [patents.google.com]
- 10. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
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A Comprehensive Technical Guide to 2-(4-Formylphenoxy)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of 2-(4-formylphenoxy)propanoic acid, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its significant applications, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Nomenclature and Identification
This compound is known by several alternative names and identifiers crucial for its recognition in literature and chemical databases.
-
Systematic IUPAC Name : this compound[1]
-
Synonyms :
Physicochemical Properties
The molecular structure of this compound, featuring a carboxylic acid, an ether linkage, and an aldehyde functional group, dictates its chemical and physical behavior. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Physical Form | Solid | |
| InChI Key | OIQBPASRUVCUAN-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)C=O | [5] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 3 | [6] |
| XLogP3 | 1.1 | [6] |
Synthesis of this compound
The synthesis of this compound is a critical process for its application in further chemical transformations. A common and efficient method involves the Williamson ether synthesis. The following protocol outlines a representative procedure.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde and a 2-halopropanoic acid derivative.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde and an equimolar amount of ethyl 2-bromopropanoate in acetone.
-
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with 1 M HCl, water, and brine. The acidic wash removes any unreacted 4-hydroxybenzaldehyde, while the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-formylphenoxy)propanoate.
-
Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of ethanol and water. Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester to the carboxylic acid.
-
Acidification and Isolation: After the hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath and acidify with 1 M HCl until the pH is acidic. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Rationale Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base, suitable for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.
-
Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Ester Hydrolysis: The use of an ester derivative (ethyl 2-bromopropanoate) followed by hydrolysis is a common strategy to avoid potential complications with the free carboxylic acid during the Williamson ether synthesis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Felubiprofen. Felubiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties.
Role in Felubiprofen Synthesis
This compound provides the core chemical scaffold for the construction of Felubiprofen. The aldehyde group of this compound serves as a reactive handle for further chemical modifications, ultimately leading to the final drug molecule. The propanoic acid moiety is a common feature in many NSAIDs and is crucial for their pharmacological activity.
Potential for Further Drug Discovery
The bifunctional nature of this compound, possessing both a carboxylic acid and an aldehyde, makes it a versatile building block for the synthesis of a wide range of other potential therapeutic agents. Researchers can leverage these functional groups to introduce diverse chemical moieties and explore new structure-activity relationships.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its role as a key precursor to the NSAID Felubiprofen highlights its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in these fields.
References
- CP Lab Safety. This compound, 1 gram, Reagent Grade. [Link]
- PubChem. 2-(4-Formylphenyl)propionic acid. [Link]
- PubChem. Hydroxyphenoxy propionic acid. [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of 2-(4-Formylphenoxy)propanoic Acid
This guide provides an in-depth examination of the safety protocols and handling procedures for 2-(4-Formylphenoxy)propanoic acid (CAS No. 51264-78-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. Our objective is to create a self-validating system of laboratory practices rooted in scientific integrity and expert experience.
Compound Profile and Hazard Identification
This compound is a solid organic compound utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a carboxylic acid, an ether linkage, and a reactive aldehyde group, dictates its chemical properties and, critically, its toxicological profile.
The primary and most acute hazard associated with this compound is its oral toxicity.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as Acutely Toxic (Oral), Category 3. This classification is supported by the hazard statement H301: Toxic if swallowed.[1] The signal word "Danger" and the GHS06 pictogram (skull and crossbones) are mandated for its labeling, signifying a significant health risk upon ingestion.[1]
Physicochemical Data Summary
For ease of reference, the key identification and property data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 51264-78-9 | [2][3] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |
| Molecular Weight | 194.18 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| InChI Key | OIQBPASRUVCUAN-UHFFFAOYSA-N | [2] |
GHS Classification and Hazard Statements
A clear understanding of the GHS classification is the foundation of safe handling. It dictates all subsequent control measures.
| Classification | Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | Cat. 3 | H301: Toxic if swallowed | GHS06 (Skull & Crossbones) | Danger |
| Hazardous to the Aquatic Environment | WGK 3 | Severely hazardous to water | N/A | N/A |
The Core of Safe Handling: A Risk-Based Workflow
The central tenet of working with any hazardous chemical is the mitigation of risk through a structured workflow. This involves a sequence of controls, from engineering solutions to personal diligence. The causality is simple: by establishing multiple barriers to exposure at each stage of handling, we systematically reduce the probability of an adverse event.
Below is a logical workflow for the safe handling of this compound, from procurement to disposal.
Caption: Logical workflow for handling this compound.
Detailed Protocols and Methodologies
Engineering Controls: The First Line of Defense
The primary route of exposure to mitigate for a toxic solid is inadvertent ingestion, which often begins with the generation of airborne dust or contamination of surfaces.
-
Ventilation: All weighing and handling operations involving the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is not merely to prevent inhalation, but to contain any fine particulates, preventing them from settling on lab benches, equipment, or personal items, which could then lead to accidental ingestion.
-
Isolation: If possible, designate a specific area or fume hood for working with this and other acutely toxic compounds to prevent cross-contamination.
Personal Protective Equipment (PPE): The Last Barrier
PPE is critical, but it is the last line of defense. Its effectiveness is contingent on proper selection and use.
-
Hand Protection: Wear nitrile gloves. Given the lack of specific chemical resistance data for this compound, double-gloving is a prudent measure, especially during transfers or when handling larger quantities. The causality here is that a single glove can fail or be unknowingly perforated; a second glove provides a critical backup barrier. Discard gloves immediately if contamination is suspected.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be used in addition to safety glasses when there is a risk of splashing, such as during reaction quenching or extractions.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger-scale operations, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: While engineering controls should be sufficient, if there is a potential for significant aerosolization and the ventilation is compromised, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.
Handling and Storage Protocols
Trustworthiness in protocols comes from consistency. These steps must be followed for every procedure.
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The designated storage class is 6.1C, for combustible, acutely toxic compounds.[1] This means it should be stored in a cabinet specifically marked for toxic materials and segregated from other hazard classes.
-
Hygiene: Avoid all hand-to-mouth contact. Do not eat, drink, or smoke in the laboratory. After handling, and before leaving the lab, wash hands thoroughly with soap and water. This simple step is a critical control to prevent oral exposure.
-
Weighing: To prevent dust generation, weigh the solid on a tared weigh paper or in a small beaker within a ventilated enclosure. Handle the container with care to avoid creating airborne dust.
-
Disposal: All waste material (including contaminated gloves, weigh papers, and pipette tips) must be collected in a clearly labeled, sealed hazardous waste container. The container should be designated for "Acutely Toxic Solid Waste." Follow all local, state, and federal regulations for chemical waste disposal.
Emergency and First Aid Procedures
Rapid and correct response during an emergency is paramount. All personnel must be familiar with these procedures and the location of safety equipment.
-
If Swallowed (Oral Exposure): This is the most critical exposure route. DO NOT INDUCE VOMITING. Immediately call a Poison Control Center or seek emergency medical attention. The precautionary statement P301 + P310 ("IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician") underscores the urgency.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Accidental Release: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any new procedure.
References
Sources
The Versatile Bifunctional Building Block: A Technical Guide to 2-(4-Formylphenoxy)propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Strategic Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Formylphenoxy)propanoic acid, a seemingly unassuming molecule, emerges as a powerful and versatile intermediate for the discerning synthetic chemist. Its value lies in the orthogonal reactivity of its two key functional groups: a reactive aldehyde and a readily derivatizable carboxylic acid, positioned on a stable phenoxypropanoic acid scaffold. This unique arrangement allows for sequential and selective transformations, making it a coveted precursor in the synthesis of a diverse array of molecules, from pharmaceuticals to advanced materials. This in-depth technical guide serves as a comprehensive resource for researchers, providing insights into its synthesis, characterization, and strategic applications, thereby empowering its effective utilization in research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its successful application. The key physicochemical and predicted spectroscopic data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 51264-78-9 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Physical Form | Solid | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
| Predicted XlogP | 1.1 | [2] |
| Monoisotopic Mass | 194.0579 Da | [2] |
Predicted Spectroscopic Profile
Proton NMR data for the structurally similar 2-(4-formylphenyl)propionic acid provides a strong basis for predicting the spectrum of this compound[3].
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~9.9 | Singlet | 1H | -CHO |
| ~7.8 | Doublet | 2H | Aromatic CH (ortho to -CHO) |
| ~7.0 | Doublet | 2H | Aromatic CH (ortho to -O) |
| ~4.8 | Quartet | 1H | -CH(CH₃)- |
| ~1.6 | Doublet | 3H | -CH(CH₃)- |
Rationale: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield shift. The aldehyde proton will be a sharp singlet, also in the downfield region. The aromatic protons will exhibit a characteristic splitting pattern of a para-substituted benzene ring. The methine proton of the propanoic acid moiety will be a quartet due to coupling with the adjacent methyl group, which in turn will appear as a doublet.
The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~190 | -CHO (carbonyl) |
| ~175 | -COOH (carbonyl) |
| ~163 | Aromatic C-O |
| ~132 | Aromatic C-CHO |
| ~130 | Aromatic CH (ortho to -CHO) |
| ~115 | Aromatic CH (ortho to -O) |
| ~72 | -CH(CH₃)- |
| ~18 | -CH₃ |
Rationale: The carbonyl carbons of the aldehyde and carboxylic acid are the most deshielded, appearing at the lowest field[4]. The aromatic carbons will have shifts dependent on their substitution, with the carbon attached to the oxygen being significantly downfield. The aliphatic carbons will appear at the highest field.
The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl and hydroxyl groups.
Table 4: Predicted Key IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1710-1680 | C=O stretch (aromatic aldehyde) |
| ~1720-1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ether) |
Rationale: The O-H stretch of the carboxylic acid will be a very broad band due to hydrogen bonding. The two carbonyl groups will have strong, sharp absorptions in the characteristic carbonyl region[5][6].
Synthesis of this compound: A Practical Approach
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This robust and reliable reaction involves the nucleophilic substitution of a halide by a phenoxide ion[7][8][9].
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis commences with the deprotonation of 4-hydroxybenzaldehyde to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ester of 2-bromopropanoic acid. The resulting ester is subsequently hydrolyzed to yield the target carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Williamson ether synthesis of similar phenoxy acids[6][10].
Step 1: Synthesis of Ethyl 2-(4-formylphenoxy)propanoate
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone) is added a base such as potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Ethyl 2-bromopropanoate (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is then heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
The crude ethyl 2-(4-formylphenoxy)propanoate is dissolved in a mixture of ethanol and water.
-
An excess of a strong base, such as sodium hydroxide (2-3 eq), is added.
-
The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.
Applications as a Building Block in Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for a wide range of transformations, making it a valuable precursor for more complex molecules.
Participation in Multicomponent Reactions for Heterocycle Synthesis
The aldehyde group is a versatile handle for constructing heterocyclic rings through multicomponent reactions (MCRs). A notable example is the Hantzsch-like reaction for the synthesis of dihydropyridine derivatives, which are privileged scaffolds in medicinal chemistry[11]. Although the direct use of this compound in such a reaction is not explicitly reported, the work by Omar et al. on the analogous 2-(4-formylphenoxy)-N-arylacetamides demonstrates the principle[2]. The aldehyde can react with a β-enaminone or a mixture of a 1,3-dicarbonyl compound and an amine to construct the dihydropyridine core.
Caption: Application in Hantzsch-like dihydropyridine synthesis.
Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Felubiprofen[2]. The synthesis likely involves the transformation of the formyl group into a different functional group present in the final drug molecule, while the propanoic acid moiety is a common feature of many NSAIDs (the "profen" class).
Derivatization of the Carboxylic Acid
The carboxylic acid group can undergo a variety of standard transformations, including esterification, amidation, and reduction to an alcohol. These reactions allow for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties, which is particularly important in drug discovery for creating libraries of analogs for structure-activity relationship (SAR) studies[9].
Conclusion: A Building Block of Strategic Importance
This compound represents a valuable and strategically important building block for organic synthesis. Its bifunctional nature, coupled with the well-established reactivity of its constituent functional groups, provides chemists with a versatile platform for the construction of a wide range of complex molecules. From the synthesis of bioactive heterocyclic compounds to its role as a precursor for established pharmaceuticals, this molecule offers a wealth of synthetic possibilities. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for new discoveries in medicinal chemistry and materials science.
References
- Omar, Y. M., & Abdelwahab, B. F. (2023). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)-N-Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction.
- ResearchGate. (n.d.). Synthesis reaction of hexa (4-formyl-phenoxy) cyclotrifosphase.
- Wikipedia. (2023). Williamson ether synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Wermuth, C. G. (2006). Similarity in drugs: reflections on analogue design. Drug Discovery Today, 11(5-6), 239-245.
- University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
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An In-depth Technical Guide to 2-(4-Formylphenoxy)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction: Unveiling a Key Building Block in Modern Therapeutics
In the landscape of pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount to the successful and efficient production of novel drug candidates. Among these crucial building blocks is 2-(4-Formylphenoxy)propanoic acid, a molecule of significant interest due to its versatile chemical functionalities and its pivotal role as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Pelubiprofen.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the theoretical and practical aspects of this important compound. We will delve into its physicochemical properties, spectroscopic signature, synthesis protocols, chemical reactivity, and its primary application in the synthesis of Pelubiprofen, all while grounding our discussion in the principles of scientific integrity and field-proven insights.
Physicochemical and Spectroscopic Profile
This compound is a solid organic compound at room temperature. Its structure, featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde, bestows upon it a unique combination of chemical properties that are central to its utility in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| CAS Number | 51264-78-9 | |
| Physical Form | Solid | |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-(4-Formylphenoxy)propionic acid, NSC 522956 | [2] |
| Predicted XlogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Spectroscopic Characterization: A Multi-faceted Approach
A thorough understanding of a molecule's spectroscopic fingerprint is essential for its unambiguous identification and characterization.
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) data, as detailed in a Korean patent, provides characteristic signals for the different protons in the molecule.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | -COOH |
| ~9.9 | Singlet | 1H | -CHO |
| ~7.8 | Doublet | 2H | Aromatic CH |
| ~7.1 | Doublet | 2H | Aromatic CH |
| ~4.8 | Quartet | 1H | -CH(CH₃)- |
| ~1.6 | Doublet | 3H | -CH(CH₃)- |
Predicted Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹.[4] Two distinct C=O stretching vibrations would be observed: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the aldehyde around 1685-1710 cm⁻¹.[4][5] The C-O stretching of the ether and carboxylic acid would appear in the 1000-1300 cm⁻¹ region.[6] Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aldehydic C-H stretch would present as a weaker band around 2720-2820 cm⁻¹.[5]
Mass Spectrometry: Predicted mass spectrometry data indicates a [M+H]⁺ peak at m/z 195.0652 and a [M-H]⁻ peak at m/z 193.0506, which are crucial for confirming the molecular weight and fragmentation pattern of the molecule.
Synthesis and Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the presence of two key reactive centers: the carboxylic acid and the aldehyde. This dual functionality allows for a wide range of chemical transformations.
Synthesis Protocol: A TEMPO-Catalyzed Oxidation Approach
A robust and environmentally conscious method for the synthesis of this compound involves the TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid.[7] This protocol offers high yield and purity while avoiding the use of toxic heavy metal oxidants.
Materials:
-
2-[4-(hydroxymethyl)phenyl]propionic acid
-
TEMPO (2,2,6,6-tetramethylpiperidinyloxy)
-
Sodium hypochlorite (NaOCl) solution
-
Ethyl acetate
-
Sodium bicarbonate
-
Sodium sulfite
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
n-Heptane
Step-by-Step Methodology:
-
Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.
-
Add a catalytic amount of TEMPO (0.01-0.1 equivalents).
-
Add sodium bicarbonate to the reaction mixture.
-
Cool the mixture to 0-5 °C and slowly add the sodium hypochlorite solution dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous layer and acidify to pH 2-3 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-heptane to yield pure this compound.
Chemical Reactivity: A Versatile Synthetic Intermediate
The aldehyde and carboxylic acid moieties of this compound can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.
-
Reactions of the Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and reductive amination to introduce diverse functionalities. It can also be oxidized to a carboxylic acid or reduced to an alcohol.[8][9]
-
Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or acid chlorides, providing further avenues for molecular elaboration.
Application in Drug Development: The Synthesis of Pelubiprofen
The most prominent application of this compound is as a key intermediate in the synthesis of Pelubiprofen, a potent NSAID.[1] Pelubiprofen functions as a cyclooxygenase (COX) inhibitor, with a degree of selectivity for COX-2, and also suppresses inflammatory gene expression via NF-κB inactivation.[10]
Synthesis of Pelubiprofen from this compound
The synthesis of Pelubiprofen from this compound typically involves a condensation reaction with a cyclic ketone. A general protocol is outlined below.
Materials:
-
This compound
-
1-Morpholinocyclohexene
-
Dichloromethane
-
Hydrochloric acid
Step-by-Step Methodology:
-
Dissolve this compound in dichloromethane.
-
Add 1-morpholinocyclohexene to the solution.
-
Reflux the reaction mixture for several hours.
-
After cooling, add a mixture of hydrochloric acid and water dropwise.
-
Stir the mixture and then separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Pelubiprofen.
-
Purify the crude product by recrystallization or chromatography.
Biological Activity and Future Perspectives
While the primary pharmacological interest in this compound lies in its role as a precursor to Pelubiprofen, the broader class of substituted phenoxypropanoic acids has been investigated for various biological activities.[11][12] Some derivatives have shown potential as antifungal agents and have been explored for their impact on plant growth.[13][14] The inherent reactivity of the aldehyde and carboxylic acid groups in this compound makes it an attractive scaffold for the development of compound libraries for screening against various biological targets. Future research could explore the derivatization of this molecule to generate novel therapeutic agents with unique pharmacological profiles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as acutely toxic if swallowed (H301). Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[15] In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
This compound stands as a testament to the importance of well-designed molecular intermediates in the field of drug discovery and development. Its unique chemical architecture, characterized by dual reactive functionalities, has solidified its role as an indispensable precursor in the synthesis of the NSAID Pelubiprofen. This in-depth technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and primary application, offering valuable insights for researchers and scientists. As the quest for novel therapeutics continues, the versatility of building blocks like this compound will undoubtedly continue to fuel innovation in medicinal chemistry.
References
- Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. (2003). Journal of Medicinal Chemistry. [Link]
- KR20220039116A - Method for producing high purity Pelubiprofen. (2022).
- 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663. (n.d.). PubChem. [Link]
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2021). Semantic Scholar. [Link]
- [Synthesis of phenoxyacetic and phenoxypropionic acids containing an aldehyde, acetyl or carobxyl group in the benzene ring and their fungicidal effects on pathogenic species]. (1963). Acta Poloniae Pharmaceutica. [Link]
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2016). Semantic Scholar. [Link]
- Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741. (n.d.). PubChem. [Link]
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. [Link]
- Interpreting Infrared Spectra. (n.d.). Specac. [Link]
- KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. (2015).
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- A student added 3-phenylpropanoic acid (PhCH2CH2COOH) to a molten... (n.d.). Pearson. [Link]
- CN111153791B - Preparation method of pelubiprofen with different particle sizes. (2020).
- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram. (n.d.). Doc Brown's Chemistry. [Link]
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives. (2017). Scientific Reports. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
- 2-(4-Hydroxyphenoxy)propanoic acid. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
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- Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. (2011). Journal of Cellular Biochemistry. [Link]
- KR102200892B1 - Novel salts of pelubiprofen, preparation method thereof and pharmaceutical compositions comprising thereof. (2021).
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives. (2017).
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PLoS One. [Link]
- Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. [Link]
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Methodological & Application
detailed protocol for Felubiprofen synthesis using "2-(4-Formylphenoxy)propanoic acid"
Application Note: A Comprehensive Guide to the Synthesis of Flurbiprofen
Abstract
Flurbiprofen, chemically known as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and anti-inflammatory properties. This document provides a detailed, research-grade protocol for the synthesis of Flurbiprofen. While the specified starting material, "2-(4-Formylphenoxy)propanoic acid," is not a recognized precursor in established synthetic routes for Flurbiprofen, this guide presents a robust and well-documented pathway utilizing a key Suzuki-Miyaura cross-coupling reaction. This method is favored for its high efficiency, good yields, and adaptability, making it suitable for both laboratory-scale synthesis and process development. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and outline the necessary analytical techniques for product characterization, ensuring a reproducible and reliable synthesis.
Introduction to Flurbiprofen and Synthetic Strategy
Flurbiprofen is a propionic acid derivative belonging to the phenylalkanoic acid family of NSAIDs.[1] It is primarily used to manage pain and inflammation in conditions such as arthritis.[2][3] The synthesis of Flurbiprofen has been approached through various methods, including Ullmann reactions, Grignard reactions, and more contemporary palladium-catalyzed cross-coupling reactions.[1][4]
The Suzuki-Miyaura coupling has emerged as a particularly powerful tool for constructing the crucial biphenyl backbone of Flurbiprofen.[4][5][6] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[6]
This protocol will detail a two-step synthesis starting from a commercially available precursor, leading to the formation of Flurbiprofen via a Suzuki coupling as the key bond-forming step.
Reaction Scheme and Mechanism
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic workflow for Flurbiprofen.
The core of this synthesis is the Suzuki-Miyaura coupling. The generally accepted mechanism for this reaction involves a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (our synthesized precursor), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product (Flurbiprofen), regenerating the Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part A: Synthesis of 2-(3-Fluoro-4-chlorophenyl)propanoic acid
This precursor synthesis is adapted from a patented procedure.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-chloro-bromobenzene | 209.45 | 20.95 g | 0.10 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Sodium 2-bromopropionate | 174.93 | 20.84 g | 0.12 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Hydrochloric Acid (3M) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings and a crystal of iodine under a nitrogen atmosphere.
-
Add 20 mL of anhydrous THF.
-
Dissolve the 3-fluoro-4-chloro-bromobenzene in 80 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[7]
-
-
Coupling Reaction:
-
In a separate flask, suspend sodium 2-bromopropionate in 100 mL of anhydrous THF.
-
Cool the Grignard reagent solution to 0-5 °C in an ice bath.
-
Slowly add the suspension of sodium 2-bromopropionate to the Grignard reagent via a cannula or dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7]
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and cautiously quench it by the slow, dropwise addition of 100 mL of cold water, followed by 3M HCl until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-fluoro-4-chlorophenyl)propanoic acid. This product can be purified by recrystallization from a suitable solvent system like toluene/hexane.
-
Part B: Synthesis of Flurbiprofen via Suzuki-Miyaura Coupling
This procedure is a generalized representation based on established methods.[7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(3-Fluoro-4-chlorophenyl)propanoic acid | 204.60 | 10.23 g | 0.05 |
| Phenylboronic Acid | 121.93 | 6.70 g | 0.055 |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | 816.64 | 0.82 g | 0.001 |
| Base (e.g., Potassium Carbonate) | 138.21 | 20.73 g | 0.15 |
| Solvent (e.g., Toluene/Water 4:1) | - | 150 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Hydrochloric Acid (3M) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask, add 2-(3-fluoro-4-chlorophenyl)propanoic acid, phenylboronic acid, potassium carbonate, and the palladium catalyst.[8]
-
Add the toluene/water solvent mixture.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
-
Coupling Reaction:
-
Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers.
-
Carefully acidify the aqueous layer with 3M HCl to precipitate the product (Flurbiprofen).
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
-
The crude Flurbiprofen can be further purified by recrystallization from a suitable solvent such as ethanol/water or toluene to yield a white crystalline solid.
-
Characterization and Analysis
The identity and purity of the synthesized Flurbiprofen should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value (110-113 °C).[4]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >99% is typically desired for pharmaceutical applications.[7]
Conclusion
The described two-step protocol, culminating in a Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient method for the synthesis of Flurbiprofen. This guide emphasizes the rationale behind the synthetic choices and provides a detailed, step-by-step procedure suitable for researchers in medicinal chemistry and drug development. By following this protocol, a high yield and high purity of Flurbiprofen can be achieved, facilitating further research and application.
References
- Lu, G. et al. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water.
- Khan, I. et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega.
- Lu, G. et al. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Moodle@Units.
- Terao, Y. et al. (2003). Enzymatic Synthesis of (R)-Flurbiprofen. Keio University.
- ResearchGate. Chemoselective synthesis of Flurbiprofen 51 and its derivatives 52 and 53 using SM cross‐coupling.
- Khan, I. et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. PMC - NIH.
- Quick Company. "Process For Preparation Of Flurbiprofen".
- Google Patents. CN106496015B - A kind of preparation method of Flurbiprofen.
- Google Patents. CN106496016B - A kind of synthetic method of Flurbiprofen.
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- 8. CN106496016B - A kind of synthetic method of Flurbiprofen - Google Patents [patents.google.com]
Application Notes: Synthesis of 2-(4-Formylphenoxy)propanoic acid via TEMPO-Catalyzed Oxidation
<
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-(4-Formylphenoxy)propanoic acid, a key intermediate in organic synthesis. The methodology centers on the highly selective and efficient TEMPO-catalyzed oxidation of the corresponding primary alcohol, 2-[4-(hydroxymethyl)phenyl]propanoic acid. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, safety considerations, and expected outcomes. The intended audience includes researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Theoretical Background
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic chemistry. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants which pose environmental and safety concerns.[1][2] In contrast, catalytic methods employing stable nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offer a greener and more efficient alternative.[1][2][3]
The TEMPO-catalyzed oxidation, particularly the Anelli-Montanari protocol, utilizes a catalytic amount of TEMPO in conjunction with a co-catalyst and a stoichiometric terminal oxidant, typically sodium hypochlorite (bleach).[4][5] The reaction proceeds via a catalytic cycle where the active oxidizing species is the N-oxoammonium ion, generated in situ from TEMPO. This species selectively oxidizes the alcohol to the corresponding carbonyl compound while being reduced to a hydroxylamine. The terminal oxidant then regenerates the N-oxoammonium ion, thus completing the cycle.[4][6] The presence of a bromide source, such as sodium bromide (NaBr), can accelerate the reaction.[7]
This application note details the synthesis of this compound from 2-[4-(hydroxymethyl)phenyl]propanoic acid, a procedure adapted from established methodologies for TEMPO-catalyzed oxidations.[8]
The Catalytic Cycle of TEMPO Oxidation
The efficacy of TEMPO as an oxidation catalyst is rooted in its ability to cycle through three key oxidation states: the nitroxyl radical (TEMPO), the N-oxoammonium cation, and the corresponding hydroxylamine.[6] The N-oxoammonium cation is the active oxidant that converts the alcohol to the aldehyde. A terminal oxidant, such as sodium hypochlorite (NaOCl), regenerates the catalytic species.[4][6]
Experimental Protocol
This protocol is designed for the synthesis of this compound. It is imperative to adhere to all safety precautions outlined in Section 5.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-[4-(hydroxymethyl)phenyl]propanoic acid | ≥98% | Commercially Available | 68965-86-6 | Starting material. |
| TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | ≥98% | Commercially Available | 2564-83-2 | Catalyst. |
| Sodium hypochlorite (NaOCl) | 10-15% aqueous solution | Commercially Available | 7681-52-9 | Terminal oxidant. |
| Sodium bromide (NaBr) | ≥99% | Commercially Available | 7647-15-6 | Co-catalyst. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house | 144-55-8 | For pH adjustment. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 | Drying agent. |
| Hexanes or Heptane | ACS Grade | Commercially Available | 110-54-3 / 142-82-5 | Crystallization solvent. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[4-(hydroxymethyl)phenyl]propanoic acid (1.0 eq) in ethyl acetate.[8]
-
To this solution, add TEMPO (0.01 - 0.1 eq) and a catalytic amount of aqueous sodium bromide solution.[8][9]
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
-
Oxidation:
-
Slowly add the sodium hypochlorite solution (1.0 - 1.5 eq) dropwise to the vigorously stirred reaction mixture, maintaining the temperature between 10 to 40 °C.[8] The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.[7]
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Purification:
-
Crystallize the crude product from a mixed solvent system of ethyl acetate and a saturated hydrocarbon solvent like hexanes or heptane to yield high-purity this compound.[8]
-
Expected Results and Characterization
The successful synthesis will yield this compound as a solid. The purity and identity of the compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Solid |
| Molecular Formula | C₁₀H₁₀O₄[10] |
| Molecular Weight | 194.18 g/mol [11] |
| ¹H NMR (indicative shifts) | δ 9.99 (s, 1H, -CHO), 7.58 (d, 2H, Ar-H), 7.53 (d, 2H, Ar-H), 3.83 (m, 1H, -CH), 1.40 (d, 3H, -CH₃)[11] |
| Purity (by HPLC) | >98% |
| Yield | High |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13][14][15][16]
-
TEMPO: While stable, TEMPO is a radical and should be handled with care. Avoid inhalation of dust.[14]
-
Sodium Hypochlorite: A strong oxidant and corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this can generate toxic chlorine gas.[13]
-
Organic Solvents: Ethyl acetate and dichloromethane are flammable and volatile. Avoid inhalation of vapors and contact with skin.
For detailed safety information, consult the Material Safety Data Sheets (MSDS) for all reagents used.[12][13][14][16]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant; low reaction temperature. | Add additional NaOCl solution; allow the reaction to warm to room temperature. |
| Over-oxidation to Carboxylic Acid | Prolonged reaction time; high temperature. | Carefully monitor the reaction by TLC and quench promptly upon completion. Maintain the recommended temperature range. |
| Low Yield | Inefficient extraction; loss during crystallization. | Perform multiple extractions of the aqueous layer; optimize the crystallization solvent system. |
Conclusion
The TEMPO-catalyzed oxidation protocol described herein provides a reliable and efficient method for the synthesis of this compound. This approach avoids the use of toxic heavy metals and offers high selectivity for the desired aldehyde product. The procedure is scalable and suitable for applications in both academic research and industrial drug development settings.
References
- TEMPO-Mediated Oxidations. (n.d.). In Google Books.
- Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]
- A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor. (2009). PubMed. [Link]
- Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. (n.d.). The Royal Society of Chemistry.
- Anelli–Montanari protocol where oxidation of the alcohol takes place via the oxoammonium salt. (n.d.). ResearchGate.
- Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols. (n.d.). Sciencemadness.org.
- Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017). Beilstein Journals. [Link]
- TEMPO (General overview). (2026). Wordpress.
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (n.d.). Google Patents.
- Safety Data Sheet Tempo. (2015). Aztec Chemicals.
- TEMPO-Catalyzed Green Alcohol Oxid
- Anelli's (TEMPO) Oxidation of alcohol by flow chemistry, industrial scale. (n.d.). Unknown Source.
- Application Notes: A Guide to TEMPO-Mediated Oxidation of Alcohols. (n.d.). Benchchem.
- TEMPO SAFETY DATA SHEET. (n.d.). A-1 Products.
- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023). PMC. [Link]
- This compound (CAS Number: 51264-78-9). (n.d.). Benchchem.
- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023).
- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023).
- TEMPO CAS NO 2564-83-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- MATERIAL SAFETY D
- 2-(4-Formylphenyl)propionic acid. (n.d.). PubChem.
- Organic Syntheses Procedure. (n.d.). Unknown Source.
- Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. (2009). qualitas1998.net.
- (PDF) TEMPO and its Derivatives: Synthesis and Applications. (2020). ResearchGate.
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Application Note: A Protocol for the Purification of 2-(4-Formylphenoxy)propanoic acid by Recrystallization
Abstract: This application note provides a comprehensive, technically-grounded guide for the purification of 2-(4-Formylphenoxy)propanoic acid via recrystallization. This protocol is designed for researchers, scientists, and drug development professionals who require high-purity material for downstream applications. We delve into the foundational principles of solvent selection, provide a detailed step-by-step methodology, and offer a robust troubleshooting guide to address common challenges. The causality behind each experimental choice is explained to empower the user with a deeper understanding of the purification process.
Introduction: The Imperative for Purity
This compound (CAS 51264-78-9) is a vital organic intermediate, notable for its bifunctional nature, incorporating both a carboxylic acid and an aldehyde moiety on a phenoxy scaffold.[1] Its structural attributes make it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The purity of this intermediate is paramount, as impurities, such as by-products from its synthesis (e.g., incompletely oxidized precursors), can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.[3]
Recrystallization is a powerful and widely-used technique for the purification of solid organic compounds.[4][5] The method is predicated on the principle of differential solubility: a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.[6][7] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice. Ideally, impurities are excluded from this growing lattice and remain dissolved in the surrounding solution (the "mother liquor"), from which the pure crystals can be separated by filtration.[4]
This guide provides a self-validating system for the purification of this compound, ensuring researchers can achieve high levels of purity with confidence.
Foundational Principles: Solvent System Selection
The success of any recrystallization is critically dependent on the choice of solvent.[6] An ideal solvent must satisfy several criteria, forming the basis of our experimental design.
Core Criteria for an Ideal Recrystallization Solvent:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[8]
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of purified crystals.[6][8]
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8][9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[10]
Analyzing the Solute: this compound
The molecular structure dictates its solubility. The presence of a polar carboxylic acid group suggests solubility in polar solvents like alcohols and water.[1][11] The aromatic ring and ether linkage introduce some non-polar character, which can be leveraged in mixed-solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [12] |
| Molecular Weight | 194.18 g/mol | [2] |
| Physical Form | Solid / Crystalline Substance | [1] |
| Key Functional Groups | Carboxylic Acid, Aldehyde, Ether, Aromatic Ring | [1] |
Protocol: Empirical Solvent Screening
A small-scale screening process is the most reliable method to identify the optimal solvent or solvent system.
Methodology:
-
Place approximately 50-100 mg of crude this compound into several different test tubes.
-
To each tube, add a potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[6][8]
-
For solvents that did not dissolve the compound at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point.[9]
-
Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals.
Single vs. Mixed-Solvent Systems
Often, no single solvent provides the ideal solubility profile. In such cases, a mixed-solvent system is employed.[8] This involves a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which it is poorly soluble.[10]
-
Recommended Pair for this Compound: A promising approach is to dissolve the compound in a minimal amount of hot ethanol or acetone (the "solvent") and then add hot water (the "antisolvent") dropwise until the solution becomes faintly cloudy (turbid). A few drops of the hot "solvent" are then added to redissolve the precipitate and render the solution clear before cooling.
Detailed Purification Protocol
This protocol assumes a suitable solvent (or solvent pair) has been identified from the screening process. Safety glasses and appropriate personal protective equipment must be worn at all times.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip and bring the selected solvent to a boil on a hot plate. Add the hot solvent to the flask in small portions, swirling continuously, until the solid is completely dissolved.[4] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which is necessary for maximizing crystal recovery.[13][14]
-
Hot Filtration (Conditional): If insoluble impurities are observed in the hot solution, they must be removed. Pre-heat a stemless funnel and an Erlenmeyer flask. Place a fluted piece of filter paper in the funnel and pour the hot solution through it quickly. Causality: Heating the apparatus prevents the desired compound from crystallizing prematurely in the funnel, which would lead to a significant loss of product.[15]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed on the benchtop to room temperature. Then, transfer the flask to an ice-water bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling is essential for the formation of large, well-ordered, and pure crystals.[6] Rapid cooling can trap impurities within the crystal lattice, defeating the purpose of the purification.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Causality: The wash solvent must be ice-cold to minimize redissolving the purified product, which would lower the final yield.[14][16]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes. For final drying, transfer the crystals to a watch glass and place them in a low-temperature drying oven or a vacuum desiccator until a constant weight is achieved.
Troubleshooting Common Issues
Even a well-designed protocol can encounter challenges. The following table provides solutions to common problems based on field-proven experience.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used, preventing saturation.[17] 2. The solution is supersaturated.[17] | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.[13] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the compound.[14][18] |
| Product "Oils Out" | 1. The boiling point of the solvent is higher than the melting point of the solute.[17] 2. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[18] 2. Allow the solution to cool much more slowly to ensure crystallization occurs below the compound's melting point.[17] |
| Low Yield / Poor Recovery | 1. Excess solvent was used during dissolution.[14] 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that was not ice-cold. | 1. Attempt to recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor.[5] 2. Re-evaluate the hot filtration technique, ensuring all glassware is adequately pre-heated. 3. Always use minimal, ice-cold solvent for washing. |
Quality Assessment
The purity of the final product should be confirmed.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Spectroscopic Analysis: Techniques such as ¹H NMR spectroscopy can be used to confirm the chemical structure and identify the presence of any remaining impurities. The provided ¹H NMR data for this compound shows characteristic peaks for the carboxylic acid proton (~12.50 ppm), aldehyde proton (~9.99 ppm), aromatic protons (~7.5-7.6 ppm), and the propanoic acid backbone.[2]
References
- Title: Solvent Choice - Chemistry Teaching Labs Source: University of York URL:[Link]
- Title: Crystallization - Organic Chemistry Source: University of Colorado Boulder URL:[Link]
- Source: Royal Society of Chemistry (RSC)
- Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]
- Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: General procedures for the purification of Carboxylic acids Source: Chempedia - LookChem URL:[Link]
- Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL:[Link]
- Title: Problems in recrystalliz
- Title: Experiment : Recrystallization – Part I: Solvent Selection Source: Science Learning Center URL:[Link]
- Title: Recrystallization - Single Solvent Source: University of California, Los Angeles (UCLA) Chemistry URL:[Link]
- Source: Google Patents (US3654351A)
- Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]
- Title: SOP: CRYSTALLIZ
- Source: Google Patents (US9233905B2)
- Title: Crystallization: Definition, Principle, Demonstration & Application Source: Aakash Chemistry URL:[Link]
- Title: Recrystalliz
- Title: 3: Crystallization Source: Chemistry LibreTexts URL:[Link]
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- 7. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol for the Purification of 2-(4-Formylphenoxy)propanoic Acid via Acid-Base Extraction
Abstract
This document provides a comprehensive guide for the purification of 2-(4-Formylphenoxy)propanoic acid from a mixture containing neutral and/or basic impurities. The protocol leverages the principles of acid-base extraction, a robust and efficient technique for the selective separation of acidic organic compounds. This application note details the underlying chemical theory, provides a step-by-step experimental protocol, and includes troubleshooting guidance to ensure a high-purity yield. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure incorporates a carboxylic acid moiety, an ether linkage, and an aromatic aldehyde (formyl) group. The presence of the carboxylic acid group imparts acidic properties to the molecule, which can be exploited for its selective separation and purification.
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their different acidic and basic properties. By manipulating the pH of the aqueous phase, the ionization state of the target compound can be controlled, thereby altering its solubility and allowing for its transfer from an organic solvent to an aqueous solution, leaving behind neutral or basic impurities. This method is particularly advantageous due to its simplicity, cost-effectiveness, and scalability.
Principles of Acid-Base Extraction
The purification of this compound via acid-base extraction is governed by the reversible acid-base reaction of its carboxylic acid group.
2.1. The Role of pKa and the Henderson-Hasselbalch Equation
The Henderson-Hasselbalch equation is a cornerstone in understanding and controlling acid-base extractions[6][7][8]:
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the pH of the aqueous solution.
-
pKa is the acid dissociation constant of the carboxylic acid.
-
[A⁻] is the concentration of the deprotonated carboxylate form.
-
[HA] is the concentration of the protonated carboxylic acid form.
To effectively extract the carboxylic acid into the aqueous phase, the pH of the solution should be significantly higher than the pKa of the acid. A general rule of thumb is to adjust the pH to be at least two units above the pKa, which ensures that over 99% of the acid is in its deprotonated, water-soluble carboxylate salt form.[9] Conversely, to precipitate the purified acid from the aqueous phase, the pH should be adjusted to be at least two units below the pKa, ensuring its conversion back to the neutral, less water-soluble form.[9]
2.2. The Extraction Workflow
The overall process involves the following key stages, as illustrated in the workflow diagram below:
Caption: Workflow for the acid-base extraction of this compound.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Crude this compound | Synthesis Grade | Starting material for purification |
| Diethyl ether (or Ethyl acetate) | ACS Grade | Organic solvent for dissolving the crude mixture |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Basic aqueous solution for extraction |
| 2 M Hydrochloric Acid (HCl) | ACS Grade | Acidic solution for precipitation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying agent for the organic layer |
| Deionized Water | High Purity | For preparing aqueous solutions and washing |
| pH indicator paper (range 1-14) | - | To monitor the pH of the aqueous phase |
| Separatory funnel | - | For performing the liquid-liquid extraction |
| Erlenmeyer flasks | - | For collecting the separated layers |
| Beakers | - | For preparing solutions and collecting the precipitate |
| Büchner funnel and filter flask | - | For vacuum filtration |
| Filter paper | - | For vacuum filtration |
| Rotary evaporator | - | For solvent removal |
Detailed Experimental Protocol
4.1. Dissolution of the Crude Mixture
-
Weigh the crude this compound and dissolve it in a suitable organic solvent, such as diethyl ether or ethyl acetate. A general guideline is to use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel of an appropriate size.
4.2. Extraction of the Carboxylic Acid
-
Add a volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel approximately equal to the volume of the organic solution.
-
Stopper the separatory funnel and gently invert it several times to mix the two phases. Caution: Pressure will build up due to the evolution of carbon dioxide gas. Vent the funnel frequently by opening the stopcock while the funnel is inverted and pointed away from you and others.
-
Shake the funnel more vigorously for about 1-2 minutes, with periodic venting.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom.
-
Carefully drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".
-
Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution.
-
Combine the second aqueous extract with the first in the same Erlenmeyer flask.
4.3. Isolation of Neutral/Basic Impurities
-
The remaining organic layer in the separatory funnel contains the neutral and/or basic impurities.
-
Wash the organic layer with a small amount of deionized water to remove any residual sodium bicarbonate.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic layer to remove any dissolved water. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to isolate the neutral and/or basic impurities.
4.4. Precipitation and Isolation of the Purified Carboxylic Acid
-
Cool the combined aqueous extracts in an ice-water bath. This will decrease the solubility of the final product upon precipitation.
-
Slowly add 2 M hydrochloric acid (HCl) dropwise to the cold aqueous extract while stirring.
-
Monitor the pH of the solution using pH indicator paper. Continue adding HCl until the solution is strongly acidic (pH ≤ 2).
-
A white precipitate of this compound should form.
-
Continue to cool the mixture in the ice bath for another 15-20 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Allow the solid to dry on the filter for a few minutes while continuing to apply vacuum.
-
Transfer the purified solid to a watch glass or a drying dish and dry it to a constant weight, either in a desiccator or a vacuum oven at a low temperature.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction | - Vigorous shaking.- High concentration of the solute. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite. |
| No precipitate forms upon acidification | - Insufficient acidification.- The product is an oil rather than a solid.- The product is too soluble in water. | - Add more HCl and re-check the pH.- If an oil forms, extract the aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent to obtain the product.- If the product is highly water-soluble, try "salting out" by adding solid NaCl to the aqueous solution before extraction. |
| Low yield of the purified product | - Incomplete extraction from the organic phase.- Incomplete precipitation from the aqueous phase. | - Perform additional extractions of the organic layer with the basic solution.- Ensure the aqueous phase is sufficiently acidified (pH ≤ 2).- Ensure the precipitation is carried out at a low temperature (ice bath). |
| The purified product is not pure (TLC analysis) | - Incomplete separation of layers during extraction.- The impurity is also acidic. | - Be careful when draining the layers to avoid cross-contamination.- If the impurity is a weaker acid (e.g., a phenol), a more careful choice of base (e.g., sodium bicarbonate vs. sodium hydroxide) may be necessary for selective extraction. |
Visualization of Key Chemical Transformations
Caption: Key chemical reactions during the extraction and precipitation steps.
References
- Chempedia. General procedures for the purification of Carboxylic acids. LookChem.
- Study.com. Acid-Base Extraction.
- Grokipedia. Phenylpropanoic acid.
- Wikipedia. Phenylpropanoic acid.
- ResearchGate. Substituent Effects on the Electronic Structure and pKa of Benzoic Acid.
- Chempedia. General procedures for the purification of Carboxylic acids. LookChem.
- Brainly. Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid?.
- Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?.
- Chemistry LibreTexts. Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
- ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid.
- ResearchGate. Solubility of Various Carboxylic Acids and Corresponding Sodium Salts....
- ResearchGate. Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13.
- Columbia University. Liquid/liquid Extraction.
- Wikipedia. Acid–base extraction.
- YouTube. Effects of Groups on Acidity of Benzoic acid I.
- Wikipedia. Phenylpropanoic acid.
- PubChem. 2-Phenylpropionic acid.
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The Strategic Utility of 2-(4-Formylphenoxy)propanoic Acid in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction: A Versatile Building Block for Profen Synthesis
2-(4-Formylphenoxy)propanoic acid, a bifunctional organic molecule, serves as a highly valuable and versatile starting material in the synthesis of a variety of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), particularly those belonging to the profen class. Its structure, incorporating both a carboxylic acid and an aldehyde functional group, allows for a range of chemical transformations to construct the complex molecular architectures of these widely used pharmaceuticals. The propanoic acid moiety is a core feature of many profens, while the reactive formyl group provides a convenient handle for introducing the diverse side chains that characterize different NSAID molecules. This application note will provide a detailed exploration of the use of this compound in NSAID synthesis, with a specific, in-depth protocol for the synthesis of Felubiprofen, and will further discuss the potential for synthesizing other NSAIDs through various synthetic strategies.
Chemical Profile of this compound
A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 51264-78-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Physical Form | Solid | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(4-Formylphenoxy)propionic acid | [1] |
Application Spotlight: Synthesis of Felubiprofen
Felubiprofen is an NSAID used for the management of pain and inflammation associated with various conditions. The synthesis of Felubiprofen provides an excellent case study for the utility of this compound. The key transformation involves a condensation reaction between this compound and an enamine derived from cyclohexanone.
Synthetic Workflow: Felubiprofen Synthesis
Caption: Synthetic pathway for Felubiprofen from this compound.
Detailed Experimental Protocol: Synthesis of Felubiprofen
This protocol is adapted from established synthetic methods[1].
Step 1: Formation of the Enamine (1-Morpholinocyclohexene)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material (cyclohexanone) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine, 1-morpholinocyclohexene. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices: The formation of an enamine from cyclohexanone and morpholine is a classic method to activate the α-position of the ketone for nucleophilic attack. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the enamine by removing water, a byproduct of the condensation reaction.
Step 2: Condensation with this compound and Hydrolysis
-
In a separate reaction vessel, dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane.
-
Add the freshly prepared 1-morpholinocyclohexene (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the condensation, perform an acidic workup by adding a dilute aqueous acid solution (e.g., 1M HCl). This step hydrolyzes the intermediate iminium salt and the enamine functionality to yield Felubiprofen.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Felubiprofen can be purified by recrystallization or column chromatography to yield a high-purity product[1].
Causality Behind Experimental Choices: The enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group on this compound. The subsequent acidic workup is essential to hydrolyze the resulting intermediate to the final ketone product, Felubiprofen.
Expanding the Synthetic Horizon: Other Potential NSAID Syntheses
The reactivity of the formyl group in this compound opens up avenues for the synthesis of other NSAIDs through various well-established organic reactions.
Reductive Amination for the Synthesis of Amine-Containing NSAID Analogs
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4][5] This reaction can be employed to synthesize NSAID analogs where the formyl group is converted into an amino moiety.
General Reaction Scheme:
Caption: General workflow for reductive amination.
Protocol Outline:
-
Dissolve this compound and a primary or secondary amine in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.[6]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction mixture to isolate the desired amine-containing NSAID analog.
Causality and Trustworthiness: This one-pot procedure is efficient as the imine or iminium ion intermediate is reduced in situ.[4] The choice of a mild reducing agent like NaBH₃CN is critical as it selectively reduces the iminium ion in the presence of the unreacted aldehyde.[6]
Wittig and Horner-Wadsworth-Emmons Reactions for Alkene-Containing NSAIDs
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[2][7][8] These reactions can be utilized to introduce an alkene-containing side chain at the formyl position.
General Reaction Scheme (HWE):
Caption: Horner-Wadsworth-Emmons reaction for alkene synthesis.
Protocol Outline:
-
Generate the phosphonate carbanion by treating a suitable phosphonate ester with a base (e.g., NaH).
-
Add this compound to the reaction mixture.
-
Stir the reaction, typically at room temperature, until the starting material is consumed.
-
Quench the reaction and perform a standard workup to isolate the alkene product.
Expertise and Rationale: The HWE reaction is often preferred over the traditional Wittig reaction due to the easier removal of the water-soluble phosphate byproduct and generally higher E-alkene selectivity.[2][3] The choice of the phosphonate ester determines the structure of the resulting alkene side chain.
Knoevenagel Condensation for α,β-Unsaturated NSAID Derivatives
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[7]
General Reaction Scheme:
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- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 8. youtube.com [youtube.com]
Application Notes & Protocols: 2-(4-Formylphenoxy)propanoic Acid as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Bifunctional Scaffold
2-(4-Formylphenoxy)propanoic acid is a unique chemical entity characterized by a phenoxypropanoic acid backbone, a reactive aldehyde group, and a chiral center. While it is recognized as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Felubiprofen, its broader potential in medicinal chemistry remains significantly underexplored.[1][2] This document serves as a guide to the untapped potential of this molecule, presenting it not as an end-product, but as a versatile starting scaffold for the generation of diverse chemical libraries targeting a range of therapeutic areas.
The strategic placement of its functional groups—a carboxylic acid amenable to amide coupling and an aldehyde ready for reductive amination—allows for the systematic and divergent synthesis of novel compound libraries. Furthermore, its core structure bears a notable resemblance to the fibrate class of drugs, suggesting a promising, yet uninvestigated, role in the development of new peroxisome proliferator-activated receptor (PPAR) modulators.
Key Structural Features:
-
Carboxylic Acid: A key handle for forming stable amide or ester linkages, enabling the introduction of a wide array of chemical functionalities.
-
Aldehyde: A versatile electrophile for reactions such as reductive amination, Wittig olefination, and condensation, providing a primary vector for library diversification.
-
Phenoxypropanoic Acid Core: A privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in drugs targeting metabolic diseases.
-
Chiral Center: Offers the potential for stereospecific interactions with biological targets, a critical consideration in modern drug design.
Strategic Application I: A Scaffold for Novel PPAR Agonists
Scientific Rationale
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a central role in regulating lipid and glucose metabolism.[3][4] Fibrate drugs, such as fenofibrate and gemfibrozil, are PPARα agonists that are clinically used to lower triglyceride levels and raise high-density lipoprotein (HDL) cholesterol.[5][6][7] The mechanism of action involves the activation of PPARα, which in turn modulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[3][4][6]
A common pharmacophore for PPAR agonists includes a carboxylic acid (or a bioisostere), a central aromatic ring system, and a hydrophobic tail.[8][9][10] this compound contains the essential acidic head and aromatic core, making it an ideal starting point for developing novel PPAR agonists. The aldehyde group provides a convenient attachment point for introducing various hydrophobic tails, allowing for the systematic exploration of the receptor's ligand-binding pocket.
Proposed Signaling Pathway
The diagram below illustrates the established signaling pathway for PPARα agonists, the target class for which this compound serves as a promising scaffold.
Caption: Proposed mechanism of action for novel PPARα agonists.
Strategic Application II: A Divergent Core for Library Synthesis
The true power of this compound lies in its capacity as a bifunctional linker for combinatorial chemistry. The orthogonal reactivity of the aldehyde and carboxylic acid groups allows for a two-step, divergent synthesis approach to rapidly generate a large library of distinct molecules.
Workflow for Divergent Library Synthesis
This workflow enables the creation of a matrix of novel compounds from a single starting scaffold.
Caption: Divergent synthesis workflow using the bifunctional scaffold.
Experimental Protocols
These protocols are exemplary and should be adapted based on the specific properties of the chosen reactants.
Protocol 1: Reductive Amination of the Aldehyde Moiety
This procedure details the coupling of a primary amine to the aldehyde of this compound to generate a secondary amine intermediate, which retains the carboxylic acid for subsequent modification.
Objective: To synthesize 2-(4-((Alkylamino)methyl)phenoxy)propanoic acid derivatives.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCE.
-
Add the selected primary amine (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[11][12]
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Note: Mild gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired secondary amine intermediate.
| Parameter | Guideline | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines/iminium ions, tolerating the carboxylic acid.[13] |
| Solvent | DCE or THF | Aprotic solvents that are compatible with the reducing agent. |
| Catalyst | Acetic Acid | Facilitates the formation of the reactive iminium ion intermediate. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes the acetic acid and quenches any remaining reducing agent. |
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes the coupling of a carboxylic acid to the amine intermediates generated in Protocol 1. The same method can be used to couple various amines to the carboxylic acid of the original scaffold.
Objective: To synthesize a library of amides from the carboxylic acid moiety.
Materials:
-
Carboxylic acid starting material (1.0 equivalent)
-
Amine of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[14]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[14][15]
-
Add DIPEA (2.5 equiv) dropwise. The base neutralizes the HCl salt of EDC and the acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.
| Parameter | Guideline | Rationale |
| Coupling Agents | EDC/HOBt | Forms a highly reactive HOBt active ester, which minimizes racemization at the chiral center and improves coupling efficiency.[14][16][17] |
| Base | DIPEA | A non-nucleophilic base used to scavenge protons without competing in the coupling reaction.[15] |
| Temperature | Start at 0 °C | Controls the initial rate of formation of the highly reactive O-acylisourea intermediate, minimizing side reactions.[14] |
| Workup | Acid/Base Washes | Removes unreacted starting materials, coupling reagents, and byproducts (e.g., urea). |
References
- Mechanism of action of fibrates. PubMed.
- Pharmacophore-driven identification of PPARγ agonists from natural sources. PubMed.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation.
- Fibrates: Uses, Types & Side Effects. Cleveland Clinic. (2022-02-10).
- Mechanism of action of fibrates on lipid and lipoprotein metabolism. Semantic Scholar.
- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. American Heart Association Journals.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. ResearchGate.
- Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. Semantic Scholar. (2011-01-20).
- Pharmacophore structure of PPARγ agonists. ResearchGate.
- Exploring Dual Agonists for PPARα /γ Receptors using Pharmacophore Modeling, Docking Analysis and Molecule Dynamics Simulation. Ingenta Connect. (2022-08-01).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. (2008-12-04).
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry - ACS Publications. (2010-07-28).
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. Google Patents.
- Reductive amination of aromatic aldehydes and ketones with nickel boride. RSC Publishing.
- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. Google Patents.
- Aldehydes and Ketones to Amines. Chemistry Steps.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
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- 3. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Pharmacophore-driven identification of PPARγ agonists from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists | Semantic Scholar [semanticscholar.org]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
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The Versatile Scaffold: A Guide to Synthesizing Novel Bioactive Molecules from 2-(4-Formylphenoxy)propanoic Acid
This comprehensive guide details the synthesis of novel bioactive molecules utilizing 2-(4-Formylphenoxy)propanoic acid as a versatile starting material. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and unlock the therapeutic potential of derivatives from this unique scaffold. We will delve into the strategic synthesis of Schiff bases, hydrazones, and chalcones, providing detailed protocols, mechanistic insights, and a review of their potential biological activities.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic molecule possessing both a reactive aldehyde group and a carboxylic acid moiety. This dual functionality makes it an exceptionally valuable building block in medicinal chemistry. The aromatic aldehyde allows for a wide range of condensation reactions, leading to the formation of diverse molecular skeletons, while the propanoic acid tail can influence physicochemical properties such as solubility and cell permeability, and can also participate in further derivatization. Its utility as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Felubiprofen underscores its significance in the pharmaceutical industry. This guide will explore synthetic pathways to novel compounds with potential antimicrobial and anticancer activities.
Synthetic Pathways and Protocols
The aldehyde functionality of this compound is the primary site for the synthetic transformations discussed herein. We will explore three key reaction types: Schiff base formation, hydrazone synthesis, and the Claisen-Schmidt condensation to yield chalcones, which can be further cyclized to pyrazolines.
Synthesis of Bioactive Schiff Bases
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. The resulting C=N double bond is a crucial pharmacophore in many biologically active compounds, exhibiting a broad range of activities including antibacterial, antifungal, and anticancer properties.[1][2]
Rationale: The formation of the imine bond is a straightforward and high-yielding reaction, allowing for the rapid generation of a library of derivatives by varying the primary amine starting material. The electronic and steric properties of the substituent on the amine can significantly modulate the biological activity of the resulting Schiff base.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases from this compound
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as methanol or ethanol.
-
Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Table 1: Representative Data for Synthesized Schiff Base Derivatives
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Biological Activity | Reference |
| Aniline | 2-(4-((phenylimino)methyl)phenoxy)propanoic acid | 85 | 145-147 | Antibacterial | Adapted from[3] |
| 4-chloroaniline | 2-(4-(((4-chlorophenyl)imino)methyl)phenoxy)propanoic acid | 88 | 162-164 | Antibacterial | Adapted from[3] |
| 4-methoxyaniline | 2-(4-(((4-methoxyphenyl)imino)methyl)phenoxy)propanoic acid | 90 | 155-157 | Antibacterial | Adapted from[4] |
Synthesis of Bioactive Hydrazones
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. The resulting >C=N-NH- functional group is a key feature in a large number of compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]
Rationale: The synthesis of hydrazones is a versatile method for introducing a variety of functional groups into the final molecule. The choice of the hydrazine or hydrazide starting material can significantly influence the biological profile of the resulting hydrazone derivative.
Experimental Protocol: General Procedure for the Synthesis of Hydrazones from this compound
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent like ethanol or methanol.
-
Addition of Hydrazine/Hydrazide: Add 1 equivalent of the desired hydrazine or hydrazide derivative to the solution.
-
Catalysis: Add a few drops of a catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid.
-
Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using TLC.
-
Isolation: After cooling, the precipitated solid product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is evaporated, and the crude product is purified by recrystallization.
-
Characterization: Characterize the synthesized hydrazone using FT-IR, ¹H NMR, and Mass Spectrometry.
Table 2: Representative Data for Synthesized Hydrazone Derivatives
| Hydrazine/Hydrazide Reactant | Product | Yield (%) | Melting Point (°C) | Biological Activity | Reference |
| Hydrazine hydrate | 2-(4-(hydrazonomethyl)phenoxy)propanoic acid | 82 | 178-180 | Antimicrobial | Adapted from[5] |
| Phenylhydrazine | 2-(4-((2-phenylhydrazono)methyl)phenoxy)propanoic acid | 89 | 195-197 | Antimicrobial | Adapted from[6] |
| Isonicotinohydrazide | 2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)propanoic acid | 85 | 210-212 | Antitubercular | Adapted from[7] |
Synthesis of Bioactive Chalcones and Pyrazolines
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[2][8] Chalcones exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[8][9] Furthermore, chalcones can be readily converted into pyrazolines, a class of five-membered heterocyclic compounds known for their diverse pharmacological activities.[10][11]
Rationale: The Claisen-Schmidt condensation is a robust C-C bond-forming reaction that allows for the creation of the chalcone backbone. The subsequent cyclization to pyrazolines introduces a heterocyclic core that often enhances or modifies the biological activity of the parent chalcone.
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation
-
Preparation of Reactant Solution: In a flask, dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred solution at room temperature.
-
Reaction: Continue stirring the mixture for 12-24 hours. The reaction progress can be monitored by TLC.
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated chalcone is collected by filtration, washed with water, and purified by recrystallization from ethanol.
-
Characterization: Confirm the structure of the chalcone using FT-IR, ¹H NMR, and Mass Spectrometry.
Experimental Protocol: Synthesis of Pyrazolines from Chalcones
-
Dissolution: Dissolve 1 equivalent of the synthesized chalcone in a suitable solvent like glacial acetic acid or ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.
-
Isolation: After completion, pour the reaction mixture into ice-cold water. The precipitated pyrazoline is collected by filtration, washed with water, and recrystallized from ethanol.
-
Characterization: Characterize the final pyrazoline product using FT-IR, ¹H NMR, and Mass Spectrometry.
Table 3: Representative Data for Synthesized Chalcone and Pyrazoline Derivatives
| Chalcone/Pyrazoline Derivative | Yield (%) | Melting Point (°C) | Biological Activity | Reference |
| 2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)propanoic acid | 75 | 188-190 | Anticancer Precursor | Adapted from[8][9] |
| 2-(4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)propanoic acid | 68 | 205-207 | Anti-inflammatory | Adapted from[4][10] |
| 2-(4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenoxy)propanoic acid | 72 | 195-197 | Anticancer Precursor | Adapted from[8][9] |
Mechanistic Insights and Biological Significance
The biological activity of these synthesized molecules is intrinsically linked to their chemical structures. The following provides a brief overview of the potential mechanisms of action.
Antimicrobial Activity
Schiff bases and hydrazones often exert their antimicrobial effects through multiple mechanisms. The imine or hydrazone linkage can chelate with metal ions essential for microbial growth, disrupting cellular processes. Furthermore, these compounds can interfere with cell wall synthesis or inhibit key enzymes within the microbial metabolic pathways. The lipophilicity of the molecules, influenced by the various substituents, plays a crucial role in their ability to penetrate microbial cell membranes.
Anticancer Activity
The anticancer activity of chalcones is often attributed to their ability to induce apoptosis in cancer cells.[8] They can target various signaling pathways involved in cell proliferation and survival. For instance, some chalcones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Others can generate reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis. The α,β-unsaturated ketone moiety is a key structural feature, acting as a Michael acceptor and reacting with nucleophilic residues in cellular proteins.[8][9]
Conclusion
This compound represents a highly versatile and valuable starting material for the synthesis of a diverse array of bioactive molecules. The straightforward and efficient synthetic protocols for preparing Schiff bases, hydrazones, and chalcones, coupled with their significant potential for antimicrobial and anticancer activities, make this scaffold an attractive area for further exploration in drug discovery and development. The methodologies and insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this promising chemical entity.
References
- Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195. [Link]
- Shekhawat, A. S., Chauhan, N. S., Singh, G., & Chundawat, N. S. (2022). Synthesis of Novel Schiff's Bases and Their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 13(1), 192-196. [Link]
- Hwang, J. Y., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e86399. [Link]
- Kumar, D., & Kumar, N. (2014). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Scientific & Engineering Research, 5(7), 1137-1140. [Link]
- Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561–3577. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and characterization of pyrazolines and oxazapine derivatives using chalcones as precursor and evaluation of their biological activity. Samarra Journal of Pure and Applied Science, 26(2), 1-10. [Link]
- Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Asian Journal of Chemistry, 26(11), 3371-3374. [Link]
- Qin, H. L., et al. (2015). Synthesis and anticancer activity assay of novel chalcone-sulfonamide derivatives. Iranian journal of pharmaceutical research: IJPR, 14(3), 805–811. [Link]
- Alam, M. S., et al. (2018). Synthesis and Antimicrobial Studies of Hydrazone Derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, 28(17), 2948-2952. [Link]
- El-Sayed, W. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2515. [Link]
- Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561–3577. [Link]
- Husain, A., & Ahmad, A. (2012). Synthesis, characterization and antimicrobial activity of long-chain hydrazones. Journal of the Serbian Chemical Society, 77(10), 1365-1371. [Link]
- Zakeyah, A. A., et al. (2018). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & medicinal chemistry letters, 28(17), 2948–2952. [Link]
- Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal chemistry research, 24(9), 3561–3577. [Link]
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Application Note: 2-(4-Formylphenoxy)propanoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, constituting a significant portion of FDA-approved drugs.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them indispensable scaffolds in drug discovery. A key strategy in synthesizing these complex molecules is the use of versatile precursors that possess multiple reactive functional groups. 2-(4-Formylphenoxy)propanoic acid is one such exemplary precursor. Its structure, featuring both an electrophilic aldehyde (-CHO) group and a nucleophilic/acidic carboxylic acid (-COOH) group on a stable phenoxypropanoic acid framework, allows for a diverse range of cyclization reactions.[3] This application note provides an in-depth guide to the properties of this compound and detailed protocols for its use in synthesizing medicinally relevant heterocyclic compounds, including quinoxalines, 1,4-benzothiazines, and pyrazolines.
Physicochemical and Spectroscopic Properties
A thorough understanding of the precursor's properties is critical for reaction design and product characterization. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 51264-78-9 | [4][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [3][5] |
| Molecular Weight | 194.18 g/mol | [4][5] |
| Physical Form | Solid / Crystalline | [3] |
| Monoisotopic Mass | 194.0579 Da | [4] |
| XLogP3 | 1.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
¹H NMR Spectroscopy Data (CDCl₃): [4]
-
δ 12.50 (s, 1H): Corresponds to the acidic proton of the carboxylic acid (-COOH).
-
δ 9.99 (s, 1H): Characteristic of the aldehyde proton (-CHO).
-
δ 7.58 (d, 2H) & 7.53 (d, 2H): Aromatic protons on the benzene ring.
-
δ 3.83 (m, 1H): Methine proton (-CH(CH₃)-) of the propanoic acid moiety.
-
δ 1.40 (d, 3H): Methyl protons (-CH(CH₃)-) of the propanoic acid moiety.
Core Synthetic Applications: Protocols and Mechanisms
The dual functionality of this compound makes it an ideal starting material for building complex heterocyclic systems through condensation reactions.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a privileged class of N-heterocycles with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[6] The most common synthetic route involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] In this protocol, the aldehyde group of our precursor serves as one of the carbonyl functionalities.
Reaction Workflow: Quinoxaline Synthesis
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reaction of "2-(4-Formylphenoxy)propanoic acid" with amines
An Application Guide to the Versatile Reactions of 2-(4-Formylphenoxy)propanoic Acid with Amines
Introduction
In the landscape of modern drug discovery and materials science, the demand for versatile molecular scaffolds is paramount. This compound is a prime example of such a scaffold, offering a unique combination of a reactive aldehyde and a carboxylic acid on a stable phenoxypropanoic acid framework. This bifunctionality opens a gateway to a diverse array of chemical transformations, particularly with amines, enabling the construction of complex molecules with significant potential in medicinal chemistry and polymer science.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key reaction pathways involving this compound and various amines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for major transformations, and offer insights into experimental design and troubleshooting. The protocols herein are designed to be self-validating, emphasizing robust purification and characterization to ensure scientific integrity.
Chapter 1: The Chemical Reactivity Landscape
The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed selectively or simultaneously to achieve different synthetic goals. The primary reaction partner, an amine, can engage with either the aldehyde (formyl) group or the carboxylic acid group, and in certain cases, both.
Figure 1: Key reaction pathways for this compound with amines.
Reactions at the Aldehyde: Imine Formation and Reductive Amination
The formyl group is a classic electrophile that readily reacts with nucleophilic primary amines. This interaction can lead to two distinct, highly useful products.
-
Imine (Schiff Base) Formation: This is a condensation reaction where the amine adds to the aldehyde, followed by the elimination of a water molecule.[1][2] The reaction is typically catalyzed by a mild acid and is reversible.[3][4] The pH must be carefully controlled; optimal rates are often observed around pH 5.[2] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate, hindering water elimination.[3]
-
Reductive Amination: This is arguably one of the most powerful methods for forming C-N bonds. It extends the imine formation by reducing the initially formed C=N double bond to a stable C-N single bond.[5] This two-step process can be conveniently performed in a single pot ("one-pot synthesis").[6] A key advantage is the use of mild reducing agents that selectively reduce the imine (or the intermediate iminium ion) in the presence of the starting aldehyde.[5] This avoids the over-alkylation problems often associated with direct alkylation of amines.[5]
Figure 2: Simplified workflow of the reductive amination process.
Reaction at the Carboxylic Acid: Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry.[7][8] It involves the condensation of the carboxylic acid group with a primary or secondary amine. However, unlike the reaction at the aldehyde, this process is not spontaneous. The hydroxyl group of the carboxylic acid is a poor leaving group and must first be "activated" to facilitate nucleophilic attack by the amine.[7]
This activation is achieved using coupling reagents . A vast array of such reagents exists, including carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP).[8] These reagents convert the carboxylic acid into a highly reactive intermediate (such as an active ester or an acylphosphonium salt), which is then readily displaced by the amine to form the stable amide bond.[7]
Figure 3: General principle of amide formation via an activated intermediate.
Multicomponent Reaction: The Ugi Reaction
This compound is an ideal substrate for the Ugi four-component reaction (U-4CR).[9][10] This remarkable one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amide products, which are valuable as peptide mimetics.[10][11] In this specific case, our starting material provides both the aldehyde and carboxylic acid components. The reaction proceeds through the initial formation of an imine, which then reacts with the isocyanide and the carboxylate anion in a series of rapid, irreversible steps to yield the final product.[9] The high atom economy and speed of the Ugi reaction make it a powerful tool for generating chemical libraries for drug screening.[10]
Chapter 2: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Reductive Amination
Principle: A one-pot synthesis of a secondary amine via the in-situ formation and reduction of an imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is used as the mild reducing agent, which is stable in anhydrous solvents and selective for imines over aldehydes.[5]
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen line for inert atmosphere
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add the amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly upon addition.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Amide Coupling
Principle: Formation of an amide bond by activating the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine).
Materials and Reagents:
-
This compound
-
Primary or Secondary Amine (e.g., Morpholine)
-
HATU
-
DIPEA
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Cool the flask in an ice bath (0 °C).
-
Slowly add DIPEA (2.5 eq) dropwise to the cooled, stirring mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Caution: Be careful of potential emulsion formation.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
Purification and Characterization:
-
Purify the crude product using flash column chromatography on silica gel.
-
Confirm the structure and purity of the resulting amide using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Ugi Four-Component Reaction (U-4CR)
Principle: A one-pot synthesis of a complex peptidomimetic by combining the bifunctional starting material with an amine and an isocyanide in a suitable solvent like methanol.[9][10]
Materials and Reagents:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Isocyanide (e.g., tert-Butyl isocyanide) Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle with extreme care in a fume hood.
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, and stir bar
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol (approx. 0.5 M).
-
Add the primary amine (1.0 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1.0 eq) to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 24-48 hours. The reaction is often complete within minutes but can be left longer to ensure completion.[9] Monitor by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
The crude product may precipitate upon concentration. If not, dissolve the residue in a suitable solvent like Ethyl Acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification and Characterization:
-
Ugi products are often crystalline and can sometimes be purified by recrystallization. Alternatively, flash column chromatography can be used.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Chapter 3: Data Summary and Comparison
For successful synthesis, the choice of reagents is critical. The tables below summarize common choices for the key reactions discussed.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Key Advantages | Considerations |
| NaBH(OAc)₃ (Sodium Triacetoxyborohydride) | Mild and selective for imines/aldehydes; compatible with one-pot procedures; no pH adjustment needed.[5] | Moisture sensitive; relatively expensive. |
| NaBH₃CN (Sodium Cyanoborohydride) | Effective and selective; works well at mildly acidic pH.[5][12] | Highly toxic (releases HCN in strong acid); waste disposal concerns. |
| H₂ with Metal Catalyst (Pd, Pt, Ni) | "Green" and atom-economical; high pressure not always required.[6][13] | Requires specialized hydrogenation equipment; catalyst may be pyrophoric. |
Table 2: Common Coupling Reagents for Amide Formation
| Coupling Reagent | Class | Key Advantages | Byproduct Considerations |
| HATU / HBTU | Uronium Salt | Very fast reaction times; high yields; low racemization for chiral substrates.[8] | Byproducts are water-soluble and easily removed by aqueous workup. |
| DCC / EDC | Carbodiimide | Inexpensive and effective.[7] | DCC byproduct (DCU) is a precipitate that can be hard to remove completely. EDC byproduct is water-soluble. |
| SOCl₂ | Acid Chloride Formation | Very reactive intermediate; inexpensive. | Generates corrosive HCl and SO₂ gas; not suitable for sensitive substrates. |
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. Its bifunctional nature allows for selective or combined reactions with amines through well-established and robust methodologies such as reductive amination, amide coupling, and the Ugi multicomponent reaction. By understanding the principles behind each transformation and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a vast library of novel compounds for applications ranging from pharmaceutical lead discovery to the development of advanced functional materials.
References
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- Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
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- Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms.
- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
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- ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
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- YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds.
- Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants.
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Application Notes & Protocols: Esterification Reactions of 2-(4-Formylphenoxy)propanoic acid
Introduction and Strategic Overview
2-(4-Formylphenoxy)propanoic acid is a bifunctional organic compound of significant interest in the development of novel pharmaceuticals and specialized polymers. Its structure, featuring a carboxylic acid, an ether linkage, and an aromatic aldehyde, offers multiple points for chemical modification. The esters of this acid are particularly valuable as they can modulate the compound's solubility, bioavailability, and reactivity, serving as key intermediates in multi-step synthetic pathways.
The primary challenge in the esterification of this molecule lies in the selective reaction of the carboxylic acid group while preserving the integrity of the formyl (aldehyde) group. The aldehyde is susceptible to side reactions under certain conditions, particularly the harsh acidic environments of classical esterification methods. This guide provides a detailed analysis of appropriate synthetic strategies, weighing the pros and cons of each, and delivers field-proven protocols for researchers, chemists, and drug development professionals.
Selecting the Optimal Esterification Methodology
The choice of an esterification method is dictated by the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. For this compound, a careful balance between reaction efficiency and functional group tolerance is paramount.
Method A: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol under strong acid catalysis.[1][2]
-
Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[3][4]
-
Advantages: This method is cost-effective, utilizing inexpensive reagents and catalysts, making it suitable for large-scale synthesis.[1]
-
Causality of Experimental Choices: The reaction is an equilibrium process.[3][5] To drive the reaction towards the product, one must either use a large excess of the alcohol reactant or actively remove the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.
-
Key Consideration for this Substrate: The strong acidic conditions and elevated temperatures can lead to the formation of an acetal as a side product, where the alcohol reacts with the formyl group. While this can be minimized, it presents a significant risk to yield and purity. Therefore, this method is best suited for simple, unhindered primary or secondary alcohols where a large excess can be easily removed post-reaction.
Method B: Steglich Esterification (Carbodiimide-Mediated Coupling)
The Steglich esterification offers a mild and highly efficient alternative, proceeding at room temperature under neutral conditions.[6][7] It is the preferred method for substrates that are sensitive to acid or heat.[7][8]
-
Mechanism: A carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] In the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), this intermediate is converted into an even more reactive N-acylpyridinium salt. The alcohol then readily attacks this species to form the ester, releasing DMAP. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct.[6][9]
-
Advantages: The reaction conditions are exceptionally mild, avoiding the risk of side reactions with the aldehyde group. It is compatible with a wide range of alcohols, including sterically hindered or functionally complex ones.[7][10]
-
Causality of Experimental Choices: DMAP is used in catalytic amounts and is crucial for accelerating the reaction and suppressing the intramolecular rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.[6][7] The primary challenge of this method is the removal of the DCU byproduct, which is insoluble in most common solvents and is typically removed by filtration. For easier workup, a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be used, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[8][11]
Visualization of Reaction Pathways and Workflows
Reaction Mechanisms
Caption: Steglich Esterification Mechanism.
Experimental Decision Workflow
Caption: Decision workflow for selecting an esterification method.
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of Methyl 2-(4-Formylphenoxy)propanoate
This protocol is optimized for simple alcohols where an excess can be used to drive the equilibrium.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (20-50 eq, serves as reactant and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.05-0.1 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.
-
Add a large excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Scientist's Note: Exothermic reaction. Adding the acid slowly at 0 °C prevents overheating.
-
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid.
-
Safety Precaution: CO₂ gas evolution will occur. Perform this step slowly in a well-ventilated fume hood.
-
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Steglich Synthesis of tert-Butyl 2-(4-Formylphenoxy)propanoate
This protocol is ideal for acid-sensitive alcohols like tert-butanol, which would undergo elimination under Fischer conditions. [7] Materials:
-
This compound (1.0 eq)
-
tert-Butanol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, tert-butanol, and DMAP.
-
Dissolve the components in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Scientist's Note: A white precipitate of dicyclohexylurea (DCU) will begin to form. The order of addition is important to prevent side reactions. [12]6. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove any remaining DCU and other impurities.
Summary of Reaction Parameters
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | DMAP (nucleophilic catalyst) |
| Coupling Agent | None | Carbodiimide (DCC or EDC) |
| Stoichiometry | Acid (1 eq), Alcohol (large excess) | Acid (1 eq), Alcohol (~1.2 eq), DCC (~1.1 eq), DMAP (~0.1 eq) |
| Solvent | Excess alcohol or non-polar solvent | Anhydrous polar aprotic (e.g., DCM, THF) |
| Temperature | Reflux (60-110 °C) | 0 °C to Room Temperature |
| Reaction Time | 4-10 hours | 12-24 hours |
| Typical Yield | 60-85% | 75-95% |
| Key Advantage | Low cost, simple reagents | Mild conditions, broad substrate scope |
| Key Disadvantage | Potential for acetal side-reaction | DCU byproduct complicates purification |
Product Characterization
Confirmation of ester formation can be achieved using standard analytical techniques. The disappearance of the broad carboxylic acid proton signal in ¹H NMR and the appearance of new signals corresponding to the alcohol moiety are key indicators.
-
¹H NMR of Starting Material (this compound):
-
~12.5 ppm (s, 1H, -COOH)
-
~9.9 ppm (s, 1H, -CHO)
-
~7.6 ppm (d, 2H, Aromatic)
-
~7.5 ppm (d, 2H, Aromatic)
-
~3.8 ppm (m, 1H, -CH(CH₃)-)
-
~1.4 ppm (d, 3H, -CH(CH₃)-) [13]* Expected ¹H NMR of Methyl Ester Product:
-
The -COOH proton at ~12.5 ppm will disappear.
-
A new singlet will appear around 3.7 ppm corresponding to the -OCH₃ group.
-
-
Infrared (IR) Spectroscopy:
-
Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
-
Appearance of a new C=O stretch for the ester, typically around 1735-1750 cm⁻¹, which is distinct from the carboxylic acid C=O stretch (~1710 cm⁻¹). The aldehyde C=O stretch remains (~1700 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The molecular ion peak will correspond to the calculated mass of the ester product.
-
References
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- Wikipedia. (2023). Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Wikipedia. (2023). Fischer–Speier esterification.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Semantic Scholar. (2014). Article.
- Wikipedia. (2023). Steglich esterification.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- YouTube. (2023). Steglich Esterification/ Keck Macrolactonization.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- SynArchive. (n.d.). Steglich Esterification.
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- ResearchGate. (2015). Can Steglich Estrification successfully esterify aromatic acids with phenols?
- OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
- NIH National Library of Medicine. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- Google Patents. (n.d.). EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
- Reddit. (2024). Steglich Esterification with EDC.
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-(4-Formylphenoxy)propanoic acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-Formylphenoxy)propanoic acid purity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate assessment of this key chemical intermediate. The described protocol offers excellent specificity, linearity, accuracy, and precision, adhering to the principles outlined in ICH and USP guidelines. We detail the rationale behind the method development, provide a step-by-step protocol, and offer guidance on data interpretation and troubleshooting.
Introduction
This compound (CAS 51264-78-9) is a crucial building block in organic synthesis, notably as an intermediate for various pharmaceutical compounds.[1][2] Its molecular structure, featuring a carboxylic acid, an ether linkage, and an aldehyde group, gives it a unique chemical profile.[2][3] The purity of this intermediate is paramount, as impurities can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and semi-volatile organic compounds.[4] This guide provides a comprehensive framework for the HPLC analysis of this compound, built upon established chromatographic principles and regulatory expectations.[5][6]
Method Development: A Rationale-Driven Approach
The development of a reliable HPLC method is a systematic process. Our objective was to create a method that could separate the main component from potential process-related impurities and degradation products.
Analyte Properties and Chromatographic Mode Selection
This compound (C₁₀H₁₀O₄, MW: 194.18 g/mol ) is a moderately polar compound containing both an acidic proton (carboxylic acid) and aromatic functionality.[1][3] These characteristics make Reversed-Phase (RP) HPLC the ideal separation mode.[7][8] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.[9]
Stationary Phase (Column) Selection
A C18 (octadecylsilane) stationary phase is the most common and versatile choice for reversed-phase chromatography and was selected for this application. A column with the following specifications is recommended for robust performance:
-
Packing: C18, 5 µm particle size
-
Dimensions: 150 mm length x 4.6 mm internal diameter
-
Rationale: This combination provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.[10]
Mobile Phase Optimization
The mobile phase composition is a critical factor influencing retention and selectivity.
-
Aqueous Component (Solvent A): An acidic buffer is necessary to suppress the ionization of the carboxylic acid group (pKa ≈ 4-5).[11] By maintaining the analyte in its neutral, protonated form, consistent retention and sharp, symmetrical peak shapes are achieved. A solution of 0.1% Phosphoric Acid in Water is chosen for its buffering capacity in the low pH range and its UV transparency.[9]
-
Organic Component (Solvent B): Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and ability to provide good peak shapes for a wide range of compounds.[9]
-
Elution Mode: A gradient elution program is employed. This allows for the effective elution of the main analyte while also ensuring that any more strongly retained (more hydrophobic) impurities are eluted from the column in a reasonable time, preventing carryover between injections.
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase should be acquired. The presence of the aromatic ring and formyl group suggests strong absorbance in the UV region. A wavelength of 254 nm is a common starting point for aromatic compounds and is expected to provide excellent sensitivity for the analyte and related impurities.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis.
Required Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile.
-
HPLC grade Water.
-
Phosphoric Acid (H₃PO₄), ≥85%.
-
This compound reference standard and sample for analysis.
-
Syringe filters (0.45 µm, PTFE or nylon).
Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 |
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a system suitability test as mandated by pharmacopeias.[6][12]
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.
-
Data Analysis and Interpretation
The purity of the this compound sample is determined using the area percent method. This method assumes that all components in the sample have a similar response factor at the detection wavelength.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Area of Main Peak: The integrated area of the this compound peak in the sample chromatogram.
-
Total Area of All Peaks: The sum of the integrated areas of all peaks detected in the chromatogram, excluding solvent front peaks.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[5][13] The following parameters should be assessed.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This can be done by analyzing a placebo and spiked samples.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be compared to assess the method's reproducibility.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and observe the effect on the results. This demonstrates the method's reliability during normal use.
Troubleshooting
Common HPLC issues can arise, but a systematic approach can resolve them effectively.[14][15][16]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Blockage in the system (e.g., column frit, tubing); buffer precipitation. | Reverse flush the column; filter mobile phases and samples; check for kinks in tubing.[16] |
| Shifting Retention Times | Change in mobile phase composition; column aging; temperature fluctuations. | Prepare fresh mobile phase; use a column oven for temperature control; ensure proper column equilibration.[15][17] |
| Peak Tailing | Secondary interactions with column silanols; column overload; sample solvent mismatch. | Ensure mobile phase pH is low enough to suppress silanol activity; reduce sample concentration; dissolve sample in mobile phase.[11] |
| Baseline Noise/Drift | Contaminated mobile phase; detector lamp issue; air bubbles in the pump. | Use high-purity solvents; degas mobile phase thoroughly; purge the pump; check detector lamp energy.[15][16] |
Conclusion
This application note provides a comprehensive, scientifically grounded protocol for the purity determination of this compound by RP-HPLC. The method is designed to be robust, reliable, and compliant with standard regulatory expectations for analytical procedure validation. By following the detailed steps for method execution, validation, and troubleshooting, laboratories can ensure the generation of high-quality, defensible analytical data critical for research and drug development.
References
- U.S. Pharmacopeia.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
- Labcompare. Troubleshooting Common HPLC Issues. [Link]
- Agilent Technologies.
- AELAB. Expert Guide to Troubleshooting Common HPLC Issues. [Link]
- Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Scribd.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- Universal Lab. The 10 Most Common HPLC Problems and Solutions! [Link]
- Starodub. Revised ICH Guideline Q2(R1)
- National Center for Biotechnology Information. 2-(4-Formylphenyl)propionic acid.
- SIELC Technologies.
- National Center for Biotechnology Information. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. [Link]
- ElectronicsAndBooks.com. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction. [Link]
- SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- National Center for Biotechnology Information. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]
- National Center for Biotechnology Information. 2-(4-Hydroxyphenoxy)
- The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]
- Shimadzu.
- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 51264-78-9: this compound [cymitquimica.com]
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- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. agilent.com [agilent.com]
- 7. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.co.kr [shimadzu.co.kr]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 11. hplc.eu [hplc.eu]
- 12. usp.org [usp.org]
- 13. fda.gov [fda.gov]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. labcompare.com [labcompare.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
large-scale synthesis of "2-(4-Formylphenoxy)propanoic acid"
An Application Note for the Large-Scale Synthesis of 2-(4-Formylphenoxy)propanoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound (CAS No: 51264-78-9), a key intermediate in the pharmaceutical industry, notably for the production of the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen.[1][2][3] This application note details a robust and scalable protocol based on the Williamson ether synthesis, chosen for its reliability and adaptability to industrial production. Additionally, an overview of a modern, high-efficiency oxidation-based method is presented. The protocols are designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and product purity.
Introduction and Strategic Overview
This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group. Its molecular structure makes it a valuable building block in organic synthesis. The primary challenge in its large-scale production is achieving high yield and purity while maintaining cost-effectiveness and operational safety.
Two principal synthetic strategies are prevalent:
-
The Williamson Ether Synthesis: This classic SN2 reaction remains a cornerstone of ether synthesis due to its reliability.[4][5] The strategy involves the reaction of a phenoxide with an alkyl halide. For the target molecule, this translates to reacting 4-hydroxybenzaldehyde with a 2-halopropanoic acid derivative in the presence of a base.[6] This pathway is well-understood, uses readily available starting materials, and is highly scalable.
-
Catalytic Oxidation of Precursors: Modern synthetic methods offer elegant alternatives, such as the TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyzed oxidation of a corresponding alcohol precursor, 2-[4-(hydroxymethyl)phenyl]propionic acid.[1] This method can provide excellent yields and high purity under relatively mild and environmentally benign conditions.[1]
This guide will provide a detailed, step-by-step protocol for the Williamson ether synthesis route, followed by a summary of the TEMPO-catalyzed oxidation method as a potent alternative.
Detailed Protocol: Williamson Ether Synthesis Route
This protocol details the synthesis via the reaction between 4-hydroxybenzaldehyde and ethyl 2-bromopropanoate, followed by saponification.
Reaction Principle and Mechanism
The synthesis proceeds in two main stages:
-
Ether Formation: The phenolic proton of 4-hydroxybenzaldehyde is abstracted by a base (e.g., sodium hydroxide) to form a nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromopropanoate in a classic SN2 reaction, displacing the bromide ion to form the ether-ester intermediate, ethyl 2-(4-formylphenoxy)propanoate.[5][7]
-
Saponification (Hydrolysis): The resulting ester is then hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid. Subsequent acidification protonates the carboxylate, causing the final product to precipitate from the aqueous solution.[8]
Caption: Reaction Mechanism for Williamson Ether Synthesis.
Materials and Equipment
| Reagent/Material | CAS Number | Formula | Molar Mass ( g/mol ) | Notes |
| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 | >98% purity |
| Ethyl 2-bromopropanoate | 535-11-5 | C₅H₉BrO₂ | 181.03 | >98% purity, corrosive |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Pellets or pearls, >97% |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, reaction solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 37% solution (conc.) |
| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | 58.44 | For brine solution |
| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Equipment:
-
Large-volume, jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Dropping funnel for controlled addition of reagents.
-
Heating/cooling circulator.
-
Large separatory funnel for extraction.
-
Buchner funnel and vacuum flask for filtration.
-
Recrystallization vessel.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and lab coat.[9][10]
Step-by-Step Synthesis Protocol
Caption: Overall Synthesis Workflow Diagram.
Part A: Synthesis of Ethyl 2-(4-formylphenoxy)propanoate
-
Reactor Setup: Set up the reactor assembly in a well-ventilated fume hood. Ensure all glassware is dry.
-
Phenoxide Formation: Charge the reactor with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 5 mL per gram of aldehyde). Begin stirring. Carefully add sodium hydroxide pellets (1.05 eq) to the mixture. An exotherm may be observed. Stir for 1 hour at room temperature to ensure complete formation of the sodium phenoxide.
-
SN2 Reaction: In a dropping funnel, place ethyl 2-bromopropanoate (1.1 eq). Add the ester dropwise to the stirred phenoxide solution over 30-45 minutes.[8]
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger vessel containing cold water (3-4 times the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 5% NaOH solution (to remove unreacted phenol), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(4-acetylphenoxy)propanoate as an oil or low-melting solid.[8]
Part B: Saponification to this compound
-
Hydrolysis: Transfer the crude ester from Part A into the reactor. Add a 2M aqueous solution of sodium hydroxide (2.0-2.5 eq). Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates complete consumption of the ester.[8]
-
Cooling and Washing: Cool the reaction mixture to room temperature. Wash the aqueous solution with a small amount of dichloromethane or ethyl acetate to remove any non-acidic organic impurities.[8]
-
Acidification: Place the aqueous layer in an ice bath and stir. Slowly and carefully add concentrated HCl to acidify the solution to a pH of 1-2.[6] A thick white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Purification
The crude product can be purified by recrystallization. A mixed solvent system of ethyl acetate and a saturated hydrocarbon like hexane is effective.[2] Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
Process Parameters and Expected Yield
| Parameter | Value/Condition | Rationale |
| Molar Ratio | 4-Hydroxybenzaldehyde : NaOH : Ethyl 2-bromopropanoate | 1 : 1.05 : 1.1 |
| Reaction Temp (Esterification) | 80 - 90 °C | Provides sufficient energy for the SN2 reaction without significant side reactions.[8] |
| Reaction Temp (Hydrolysis) | Reflux (~100 °C) | Ensures complete and rapid saponification of the ester. |
| Acidification pH | 1 - 2 | Ensures complete protonation of the carboxylate to precipitate the final product. |
| Expected Yield | 75 - 85% (overall) | Typical for this two-step process at scale. |
Alternative High-Efficiency Route: TEMPO-Catalyzed Oxidation
For facilities equipped for catalytic oxidations, this modern approach offers high yields and purity.[1]
-
Principle: This method involves the selective oxidation of the primary alcohol in 2-[4-(hydroxymethyl)phenyl]propionic acid to an aldehyde using a catalytic amount of TEMPO and a stoichiometric oxidant like sodium hypochlorite (NaOCl).[1]
-
Starting Material: 2-[4-(hydroxymethyl)phenyl]propionic acid.
-
Key Reagents: TEMPO (0.01-0.1 eq), Sodium hypochlorite (10% aq. solution, 1.0-1.5 eq).[1]
-
Solvent: An ester solvent such as ethyl acetate is preferred.[1]
-
Advantages: The reaction is often faster, proceeds at lower temperatures (10-40°C), and avoids the use of harsh halogenated reagents, making it a greener alternative.[1] The reported yields and purities are often higher than in traditional multi-step syntheses.[1][2]
Quality Control and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: Expected signals should align with published data. Key peaks include: a singlet for the aldehyde proton (~9.99 ppm), a singlet for the carboxylic acid proton (~12.50 ppm), doublets for the aromatic protons (~7.5 ppm), a multiplet for the propanoic methine proton (~3.83 ppm), and a doublet for the propanoic methyl group (~1.40 ppm).[1][3]
-
Melting Point: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the exact purity profile.
Safety and Handling Precautions
Large-scale chemical synthesis requires strict adherence to safety protocols.
-
Chemical Hazards:
-
Sodium Hydroxide: Corrosive and can cause severe chemical burns. Handle with extreme care.
-
Ethyl 2-bromopropanoate: Corrosive and toxic. Avoid inhalation and skin contact.
-
DMF: A skin and respiratory irritant.
-
Solvents (Ethyl Acetate, Hexane): Highly flammable. All heating must be conducted using electric heating mantles or oil baths. No open flames. Ensure the reactor is properly grounded to prevent static discharge.
-
-
Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood or a walk-in hood for large-scale setups.[9][10] Emergency eyewash and safety showers must be readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including nitrile or neoprene gloves, chemical splash goggles, a face shield (especially during additions of corrosive reagents), and a flame-retardant lab coat.[9][10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous acidic and basic wastes should be neutralized before disposal. Organic solvent waste should be collected in designated containers.
References
- Williamson Ether Synthesis Protocol. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website.
- Safety Data Sheet for Propionic Acid. (2024). Sigma-Aldrich.
- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (2014).
- KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. (2014).
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from West Virginia University, Department of Chemistry website.
- This compound Product Page. (n.d.). Sigma-Aldrich.
- This compound Technical Guide. (n.d.). BenchChem.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (2018). Professor Dave Explains [YouTube].
- Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (n.d.). Cole-Parmer.
- 2-(2-Bromo-4-formylphenoxy)
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011).
- Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (n.d.). PrepChem.com.
- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (1990).
- Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. (2007).
- Synthesis of 2-(4-acetylphenoxy)propanoic acid. (n.d.). PrepChem.com.
- Propionic Acid - Safety D
Sources
- 1. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
- 2. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.ca [fishersci.ca]
The Strategic Role of 2-(4-Formylphenoxy)propanoic Acid in the Convergent Synthesis of Arylpropionic Acid Derivatives
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-(4-Formylphenoxy)propanoic acid, a versatile building block in the preparation of diverse arylpropionic acid derivatives. Arylpropionic acids are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), and the strategic incorporation of a reactive formyl group in a stable precursor molecule offers significant advantages in medicinal chemistry and drug development. This document details the chemical properties and synthesis of this compound and presents a series of detailed application notes and protocols for its conversion into advanced derivatives through key chemical transformations including the Wittig reaction, Knoevenagel condensation, and reductive amination. The causality behind experimental choices, mechanistic insights, and the trustworthiness of the protocols are emphasized to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction: A Versatile Scaffold for NSAID Discovery
Arylpropionic acid derivatives, colloquially known as "profens," are a critically important class of NSAIDs that includes well-known drugs such as ibuprofen and naproxen.[1] Their therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in inflammatory pathways. The development of new arylpropionic acid derivatives continues to be an active area of research, with a focus on improving efficacy, selectivity, and safety profiles.
This compound emerges as a strategic starting material in this context. Its structure combines the essential propionic acid moiety with a chemically accessible aldehyde group, which serves as a versatile handle for a wide range of synthetic modifications. This allows for the late-stage diversification of a common intermediate, a highly desirable strategy in the synthesis of compound libraries for drug discovery. The phenoxy linkage provides a stable connection between the aromatic ring and the propionic acid side chain.
This guide will first outline the synthesis of this compound and then provide detailed protocols for its application in the synthesis of more complex arylpropionic acid derivatives.
Physicochemical Properties and Synthesis of this compound
This compound is a solid organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[2]
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | Solid |
| CAS Number | 51264-78-9 |
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-hydroxybenzaldehyde and ethyl 2-bromopropionate, followed by hydrolysis.
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-formylphenoxy)propanoate
This reaction establishes the ether linkage, a robust and common method for forming aryl ethers.
-
Materials: 4-hydroxybenzaldehyde, ethyl 2-bromopropionate, potassium carbonate (K₂CO₃), acetone, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropionate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-formylphenoxy)propanoate.
-
-
Causality of Experimental Choices:
-
Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide.
-
Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Step 2: Hydrolysis to this compound
The ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials: Ethyl 2-(4-formylphenoxy)propanoate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl), beaker, magnetic stirrer, pH meter or pH paper.
-
Procedure:
-
Dissolve the crude ethyl 2-(4-formylphenoxy)propanoate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the disappearance of the starting material.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
-
Causality of Experimental Choices:
-
Sodium hydroxide is a strong base that catalyzes the hydrolysis of the ester.
-
A mixture of ethanol and water is used to ensure the solubility of both the ester and the hydroxide salt.
-
Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution.
-
Caption: Synthetic scheme for this compound.
Application in Arylpropionic Acid Derivative Synthesis
The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, allowing for the synthesis of a wide array of arylpropionic acid derivatives. The following protocols are illustrative examples of how this building block can be utilized.
Synthesis of Stilbene Derivatives via Wittig Reaction
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. This can be used to synthesize stilbene-like arylpropionic acid derivatives, which may possess interesting pharmacological properties.
Protocol 2: Synthesis of 2-(4-(2-Phenylethenyl)phenoxy)propanoic Acid
-
Materials: this compound, benzyltriphenylphosphonium chloride, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringe, TLC plates.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange-red color should appear).
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(4-(2-phenylethenyl)phenoxy)propanoic acid.
-
-
Causality of Experimental Choices:
-
Sodium hydride is a strong base required to deprotonate the phosphonium salt to generate the reactive ylide.
-
Anhydrous THF and a nitrogen atmosphere are crucial to prevent the reaction of the highly basic ylide with water or oxygen.
-
The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the aldehyde.
-
Caption: Wittig reaction for stilbene derivative synthesis.
Synthesis of Cinnamic Acid Analogs via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is ideal for synthesizing α,β-unsaturated carboxylic acid derivatives, such as cinnamic acid analogs.
Protocol 3: Synthesis of 2-(4-(2-Carboxyvinyl)phenoxy)propanoic Acid
-
Materials: this compound, malonic acid, pyridine, piperidine, round-bottom flask, heating mantle, magnetic stirrer, condenser.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to 90-100 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain 2-(4-(2-carboxyvinyl)phenoxy)propanoic acid.
-
-
Causality of Experimental Choices:
-
Malonic acid provides the active methylene group for the condensation.
-
Pyridine acts as both a solvent and a base to facilitate the reaction.
-
Piperidine is a stronger base that acts as a catalyst to deprotonate malonic acid.
-
Heating promotes both the condensation and the subsequent decarboxylation of the intermediate.
-
Caption: Knoevenagel condensation for cinnamic acid analog synthesis.
Synthesis of Amine Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. This allows for the introduction of various amine-containing moieties, which can significantly impact the biological activity and pharmacokinetic properties of the resulting arylpropionic acid derivatives.
Protocol 4: Synthesis of 2-(4-((Benzylamino)methyl)phenoxy)propanoic Acid
-
Materials: this compound, benzylamine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(4-((benzylamino)methyl)phenoxy)propanoic acid.
-
-
Causality of Experimental Choices:
-
The reaction proceeds via the in-situ formation of an imine, which is then reduced.
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides, allowing for the imine to form first.
-
Dichloromethane is a common solvent for this reaction as it is relatively non-polar and unreactive towards the reagents.
-
Caption: Reductive amination for amine derivative synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of arylpropionic acid derivatives. The presence of a reactive aldehyde group on a stable arylpropionic acid scaffold allows for the application of numerous well-established chemical transformations, facilitating the creation of novel compounds with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this building block in the ongoing quest for safer and more effective non-steroidal anti-inflammatory drugs. The principles and experimental guidance provided herein are intended to be adaptable to a variety of substrates and target molecules, empowering innovation in medicinal chemistry and drug development.
References
- PubChem. 2-(4-Formylphenyl)propionic acid.
- Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)
- IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
Sources
experimental procedure for the synthesis of Felubiprofen from "2-(4-Formylphenoxy)propanoic acid"
Application Note & Protocol: Synthesis of 2-(4-Carboxyphenoxy)propanoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Carboxyphenoxy)propanoic acid, starting from 2-(4-Formylphenoxy)propanoic acid. The core of this procedure is the selective oxidation of an aromatic aldehyde to a carboxylic acid in the presence of an existing aliphatic carboxylic acid and an ether linkage. This protocol is designed for researchers and scientists in organic synthesis and drug development. We will explore the rationale behind selecting a mild and efficient oxidation method, provide a detailed step-by-step experimental procedure, characterization guidelines, and a complete workflow visualization.
Important Note on Chemical Structures
The requested topic specifies the synthesis of Felubiprofen from "this compound". It is crucial to clarify that this direct transformation is not chemically feasible in a single step as the core structures of these molecules are fundamentally different.
-
Starting Material: this compound contains a phenoxy ether linkage.
-
Felubiprofen: Also known as 2-(3-fluoro-4-phenylphenyl)propanoic acid, contains a biphenyl core with a fluorine substituent[1].
The oxidation of the aldehyde group in the specified starting material will yield 2-(4-Carboxyphenoxy)propanoic acid , a dicarboxylic acid. This application note will provide a detailed protocol for this logical and synthetically useful transformation.
Synthetic Strategy and Mechanistic Considerations
The primary transformation is the oxidation of an aldehyde functional group to a carboxylic acid.
Reaction: this compound → 2-(4-Carboxyphenoxy)propanoic acid
Several reagents can accomplish this; however, the substrate contains an ether linkage and a pre-existing carboxylic acid, which necessitates a mild and selective oxidant to avoid undesired side reactions such as ether cleavage or other oxidative degradation.
Comparison of Oxidation Methods:
| Method | Reagent | Conditions | Advantages | Disadvantages |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Strongly acidic, harsh | Inexpensive, powerful | Uses carcinogenic Cr(VI), not selective, harsh conditions can degrade sensitive substrates[2][3]. |
| Tollens' Reaction | [Ag(NH₃)₂]⁺ | Basic | Mild, selective for aldehydes | Expensive silver reagent, not ideal for scale-up. |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | Mildly acidic (pH ~4-5) | Highly selective for aldehydes, tolerates a wide range of functional groups, high-yielding, inexpensive[4]. | Requires a scavenger for the HOCl byproduct. |
Selected Method: Pinnick Oxidation
The Pinnick oxidation is the superior choice for this synthesis due to its exceptional functional group tolerance and mild reaction conditions[5]. It reliably converts aldehydes to carboxylic acids without affecting other sensitive moieties present in the molecule.
Mechanism: The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite (NaClO₂) under weakly acidic conditions. The aldehyde is attacked by chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl)[4][6].
A scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is essential to quench the reactive HOCl byproduct, preventing potential side reactions like the chlorination of the aromatic ring[4].
Experimental Protocol: Pinnick Oxidation
This protocol details the synthesis of 2-(4-Carboxyphenoxy)propanoic acid on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₀H₁₀O₄ | 194.18 | 10.0 | 1.94 g |
| Sodium Chlorite (80%) | NaClO₂ | 90.44 | 15.0 | 1.70 g |
| Sodium Dihydrogen Phosphate | NaH₂PO₄ | 119.98 | 15.0 | 1.80 g |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 50.0 | 7.3 mL |
| tert-Butanol | (CH₃)₃COH | 74.12 | - | 50 mL |
| Water (Deionized) | H₂O | 18.02 | - | 25 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | As needed |
| Saturated Sodium Sulfite Sol. | Na₂SO₃ | 126.04 | - | ~30 mL |
| Brine (Saturated NaCl Sol.) | NaCl | 58.44 | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10.0 mmol) of this compound in a mixture of 50 mL of tert-butanol and 25 mL of water. Add 7.3 mL (50.0 mmol) of 2-methyl-2-butene (scavenger) to this solution.
-
Reagent Addition: In a separate beaker, prepare a solution of 1.70 g (15.0 mmol) of sodium chlorite and 1.80 g (15.0 mmol) of sodium dihydrogen phosphate in 20 mL of deionized water. Gently warm if needed to fully dissolve.
-
Reaction Execution: Cool the flask containing the aldehyde to 0 °C using an ice bath. Slowly add the aqueous sodium chlorite/phosphate solution dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the starting material is consumed, cool the mixture in an ice bath and carefully quench any excess oxidant by adding saturated sodium sulfite solution dropwise until a starch-iodide test is negative.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 2-(4-Carboxyphenoxy)propanoic acid as a white solid.
Visualization of Experimental Workflow
Sources
- 1. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. psiberg.com [psiberg.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Formylphenoxy)propanoic acid
Welcome to the technical support guide for the synthesis of 2-(4-Formylphenoxy)propanoic acid (CAS No. 51264-78-9). This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this key pharmaceutical intermediate. As a crucial building block for non-steroidal anti-inflammatory drugs (NSAIDs) like Pelubiprofen, its efficient and high-purity synthesis is paramount[1][2]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common Williamson ether synthesis route and subsequent ester hydrolysis.
Scenario 1: Williamson Ether Synthesis Issues
The most common route involves the reaction of 4-hydroxybenzaldehyde with a 2-halopropanoate ester, followed by hydrolysis.
Q1: My reaction yield is significantly lower than expected after reacting 4-hydroxybenzaldehyde with ethyl 2-bromopropanoate. What are the likely causes and how can I improve it?
A1: Low yields in this Williamson ether synthesis are a frequent challenge and typically stem from the inherent mechanism of the reaction and suboptimal conditions.
-
Causality: The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction[3]. Its success hinges on the nucleophilicity of the phenoxide and the susceptibility of the alkyl halide to backside attack. Several factors can compromise this:
-
Incomplete Deprotonation: 4-hydroxybenzaldehyde must be fully converted to its corresponding phenoxide to act as an effective nucleophile. Using weaker bases like NaOH or KOH in protic solvents can result in an unfavorable equilibrium.
-
Competing Elimination (E2) Reaction: The alkyl halide, ethyl 2-bromopropanoate, is a secondary halide. Alkoxides are not only nucleophiles but also strong bases. This duality can promote a competing E2 elimination reaction, forming an α,β-unsaturated ester instead of the desired ether product, especially with sterically hindered bases or at higher temperatures[4].
-
Solvent Effects: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction rate.
-
-
Troubleshooting Protocol & Optimization:
-
Base and Solvent Selection:
-
Recommended: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetonitrile. NaH irreversibly deprotonates the phenol, driving the formation of the reactive phenoxide[5].
-
Alternative: Phase-transfer catalysis can be highly effective, allowing the use of aqueous NaOH while efficiently transferring the phenoxide to an organic phase to react with the alkyl halide. This method can increase yields and simplify workup[6].
-
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 50-70 °C). Excessive heat can favor the E2 elimination pathway over the desired SN2 substitution[4].
-
Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous. Water will quench the NaH and protonate the phenoxide, inhibiting the reaction.
-
Q2: My TLC analysis shows multiple spots post-reaction, and purification is proving difficult. What are the common side products?
A2: The formation of multiple byproducts is common. Identifying them is key to optimizing the reaction and purification strategy.
-
Likely Impurities:
-
Unreacted Starting Materials: 4-hydroxybenzaldehyde and ethyl 2-bromopropanoate.
-
C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions on the aromatic ring (C-alkylation). While O-alkylation is generally favored, some C-alkylation is possible, leading to isomeric impurities.
-
Bis-substituted Byproducts: In related syntheses using hydroquinone, bis-alkylation is a major issue. While less common with 4-hydroxybenzaldehyde, it's a possibility to consider if impurities with higher molecular weights are detected[7].
-
Elimination Product: As mentioned in Q1, ethyl 2-acrylate may be formed via E2 elimination.
-
-
Visualizing the Workflow:
Caption: General workflow for the Williamson ether synthesis of the ester intermediate.
Scenario 2: Ester Hydrolysis & Purification
Q3: The final hydrolysis step to get the carboxylic acid is either incomplete or results in a messy product. How can I improve this saponification?
A3: Hydrolysis of the ethyl ester to the final propanoic acid product is sensitive to pH and temperature, which can lead to incomplete reactions or degradation.
-
Causality:
-
Insufficient Base/Time: Saponification requires at least one molar equivalent of a strong base (e.g., NaOH, KOH, LiOH). If the reaction is not allowed to proceed to completion, a mixture of the ester and the carboxylate salt will remain.
-
Degradation under Harsh Conditions: While uncommon for this specific molecule under standard basic hydrolysis, related phenoxy-ether linkages can be susceptible to cleavage under harsh acidic or basic conditions at high temperatures[8]. More critically, malonic esters (not our case, but a related structure) are prone to decarboxylation under vigorous hydrolysis conditions[9]. The aldehyde group itself can also undergo side reactions like Cannizzaro reactions if conditions are too aggressive (highly concentrated base, high heat).
-
-
Troubleshooting Protocol & Optimization:
Parameter Recommendation Rationale Base Use 1.5 - 2.0 equivalents of NaOH or LiOH. Ensures the reaction goes to completion and accounts for any potential loss of base. Solvent A mixture of THF/Water or Ethanol/Water. Ensures solubility of both the ester starting material and the hydroxide nucleophile. Temperature Room temperature to gentle reflux (40-60 °C). Provides enough energy for the reaction without promoting degradation. Monitoring Monitor the reaction progress using TLC until the starting ester spot completely disappears. Prevents premature workup and ensures full conversion. Workup After completion, cool the reaction mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. This protonates the carboxylate salt, causing the final acid product to precipitate. Keeping it cold minimizes solubility and improves recovery.
Q4: I am struggling to purify the final acid product. What is the best method?
A4: The dual functionality (aldehyde and carboxylic acid) of the target molecule can make purification challenging.
-
Purification Strategy:
-
Acid-Base Extraction: After acidification of the hydrolysis reaction, the product will be in an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities. This is the first line of purification.
-
Recrystallization: This is the most effective method for obtaining high-purity material. A patent for a related synthesis describes the successful use of a mixed solvent system of ethyl acetate and a saturated hydrocarbon (e.g., hexane)[1]. Another patent for a similar compound reports using a toluene-hexane mixture to effectively remove bis-substituted impurities[7].
-
Protocol: Dissolve the crude solid in a minimum amount of hot ethyl acetate or toluene. Slowly add hexane until the solution becomes cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Column Chromatography: This should be a last resort for the final acid, as carboxylic acids often streak on silica gel. If necessary, use a solvent system containing a small amount of acetic or formic acid (e.g., 0.5-1%) to suppress deprotonation and reduce tailing. A better approach is to purify the ester intermediate by chromatography before hydrolysis.
-
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes to this compound?
A: Yes. An increasingly popular and environmentally friendly alternative is the selective oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid. This method avoids the use of halogenated compounds and can produce the target molecule in high yield and purity. A well-documented method uses a TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyst with an oxidant like sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂)[1][2]. This process is often cleaner and more efficient for large-scale production[1].
Caption: Comparison of major synthetic routes to the target compound.
Q: What are the key characterization signals for this compound?
A: Proton Nuclear Magnetic Resonance (¹H NMR) is the primary tool for structural confirmation. The expected signals are highly characteristic.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.50 | Singlet | 1H | Carboxylic Acid (-COOH) |
| ~9.99 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.58 | Doublet | 2H | Aromatic CH |
| ~7.53 | Doublet | 2H | Aromatic CH |
| ~3.83 | Multiplet | 1H | Methine (-CH(CH₃)-) |
| ~1.40 | Doublet | 3H | Methyl (-CH(CH₃)-) |
| Data sourced from a Korean patent as reported by BenchChem[10]. |
Q: What are the primary safety hazards associated with this synthesis?
A: Researchers must consult the Safety Data Sheet (SDS) for all reagents. According to the Globally Harmonized System (GHS) classifications, the target compound itself may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[11]. Key reagent hazards include:
-
Sodium Hydride (NaH): Highly flammable, reacts violently with water. Must be handled under an inert atmosphere.
-
2-Bromopropanoic Acid/Esters: Corrosive and lachrymatory. Handle in a chemical fume hood with appropriate personal protective equipment (PPE).
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
Always perform reactions in a well-ventilated chemical fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (KR101393010B1).
- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. (KR101475136B1).
- 2-(4-Formylphenyl)propionic acid.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson Ether Synthesis Exam Prep. Pearson. [Link]
- Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. (2007). PubMed. [Link]
- 3-(2-Formylphenoxy)propanoic acid. (2010).
- Williamson Ether Synthesis Reaction Mechanism. (2018). The Organic Chemistry Tutor via YouTube. [Link]
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (JPH02152945A).
- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (CN102010326A).
- 3-(2-Formylphenoxy)propanoic acid. (2010).
- 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana. (2021).
- Propanoic acid. NIST WebBook. [Link]
- 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]
- Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. (2009). Semantic Scholar. [Link]
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
- 2. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 7. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 8. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the yield and purity of "2-(4-Formylphenoxy)propanoic acid"
Technical Support Center: 2-(4-Formylphenoxy)propanoic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and purification of this compound. As a crucial intermediate in the synthesis of pharmaceuticals like Felubiprofen, achieving high yield and purity is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
There are two primary, highly effective routes for the synthesis of this compound:
-
Selective Oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid: This modern approach utilizes a catalytic system, most commonly TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) with a stoichiometric oxidant like sodium hypochlorite (NaOCl). This method is favored for its high selectivity in oxidizing the primary alcohol to an aldehyde without affecting the carboxylic acid moiety, leading to high purity and yield under environmentally benign conditions.[3]
-
Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with an alkyl halide. For this specific target, 4-hydroxybenzaldehyde is reacted with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate) or a derivative with a good leaving group (e.g., ethyl lactate-mesylate) in the presence of a base, followed by hydrolysis of the resulting ester.[4][5] Careful control of reaction conditions is critical to prevent side reactions.[6]
Q2: Why is the TEMPO-catalyzed oxidation often preferred over other oxidation methods?
The TEMPO-based system offers significant advantages. The TEMPO radical is a highly selective catalyst for the oxidation of primary alcohols to aldehydes. When used with a co-oxidant like NaOCl, the reaction proceeds under mild conditions (10-40 °C), minimizing the risk of over-oxidation to the corresponding dicarboxylic acid, a common side product with stronger, less selective oxidizing agents.[3] This selectivity simplifies purification and consistently leads to higher yields of the desired aldehyde.
Q3: In the Williamson ether synthesis route, what are the critical parameters to control for maximizing yield?
The Williamson ether synthesis is an SN2 reaction, and its success hinges on optimizing conditions to favor this pathway over the competing E2 elimination.[4][6][7]
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenolic hydroxyl of 4-hydroxybenzaldehyde without being so strong as to promote elimination of the alkyl halide.[5]
-
Alkylating Agent: The leaving group on the propionate component should be on a primary or secondary carbon. A primary halide is ideal to minimize elimination.[6] Using a chiral starting material like an ethyl lactate derivative can also be effective.[5]
-
Temperature: The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Excessive heat will favor the E2 elimination pathway, reducing the yield of the desired ether.[6]
Q4: How can I reliably assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most definitive method for structural confirmation and purity assessment. The spectrum should show distinct peaks for the aldehydic proton (~9.99 ppm), the carboxylic acid proton (~12.50 ppm), the aromatic protons (~7.5-7.6 ppm), the methine proton (~3.83 ppm), and the methyl doublet (~1.40 ppm).[1] The absence of signals from starting materials or byproducts is a strong indicator of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.
-
Chromatography (TLC/HPLC): Thin-layer chromatography can be used for rapid qualitative checks during the reaction and purification. High-performance liquid chromatography (HPLC) provides a quantitative measure of purity.
Synthesis and Purification Protocols
Protocol 1: High-Yield Synthesis via TEMPO-Catalyzed Oxidation
This protocol is adapted from a high-yield, environmentally conscious method.[3] It focuses on the selective oxidation of a primary alcohol to an aldehyde.
Diagram: TEMPO-Catalyzed Oxidation Pathway
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: In a reaction vessel, dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in an ester solvent such as ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of TEMPO (0.01 to 0.1 equivalents relative to the starting material).
-
Oxidant Addition: Cool the mixture to between 10-40 °C. Slowly add a 10% aqueous solution of sodium hypochlorite (NaOCl) dropwise (1 to 1.5 equivalents). Maintain the temperature throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress using TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This procedure is critical for removing residual starting materials and minor byproducts.
-
Solvent Selection: Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Induce Crystallization: While the solution is still warm, slowly add a non-polar co-solvent, such as n-heptane or hexane, until the solution becomes slightly turbid.[3]
-
Cooling: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold n-heptane.
-
Drying: Dry the crystals under vacuum to remove all residual solvents.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the synthesis and purification of this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving common synthesis issues.
Troubleshooting Data Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or degraded reagents. 2. (Williamson Synthesis): Competing E2 elimination reaction due to overly strong base or high temperature.[4][6] 3. Product Loss During Work-up: Incorrect pH during acid/base extraction, leading to the product remaining in the wrong layer. | 1. Monitor reaction by TLC. If incomplete, extend reaction time or slightly increase temperature. Verify reagent quality. 2. Use a milder base (e.g., K₂CO₃). Ensure the alkylating agent is a primary halide or has a good leaving group. Maintain the lowest effective reaction temperature.[6] 3. Carefully check the pH of the aqueous layer before extraction. Ensure it is acidic (pH 1-3) to protonate the carboxylate, making it soluble in the organic layer. |
| Product Fails to Crystallize (Oily Residue) | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, inhibiting crystallization. 2. Residual Solvent: Trapped solvent (e.g., ethyl acetate) can prevent solidification. 3. Incorrect Recrystallization Conditions: The solvent/co-solvent ratio may be incorrect, or cooling may have been too rapid. | 1. Purify the crude material using column chromatography before attempting recrystallization. 2. Ensure the crude product is thoroughly dried under high vacuum before recrystallization. 3. Re-dissolve the oil in the primary solvent and add the co-solvent more slowly. Try scratching the inside of the flask to initiate nucleation. Allow for slow cooling. |
| Multiple Spots on TLC / Impurities in NMR | 1. Unreacted Starting Material: Incomplete conversion. 2. Over-oxidation: The aldehyde group may have been partially oxidized to a second carboxylic acid, especially if using non-selective oxidants. 3. (Williamson Synthesis): Formation of bis-substituted byproducts if the phenol starting material has more than one hydroxyl group (e.g., hydroquinone).[8] | 1. Increase reaction time or the stoichiometry of the limiting reagent. 2. Use a highly selective oxidation system like TEMPO/NaOCl and carefully control the stoichiometry of the oxidant.[3] 3. If applicable, use a starting material with a single phenolic hydroxyl or employ a protecting group strategy.[9] |
| Product Purity Decreases After Storage | Aerial Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid upon exposure to air over time. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
References
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry. [Link]
- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.
- The Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Experiment 06 Williamson Ether Synthesis. Diablo Valley College. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Synthesis of (+)-ethyl 2-(4-formylphenoxy)
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
- 3. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 9. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Formylphenoxy)propanoic acid
Welcome to the comprehensive technical support guide for the synthesis of 2-(4-Formylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high yield and purity.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its preparation typically involves a two-step process: a Williamson ether synthesis reaction between 4-hydroxybenzaldehyde and an ester of 2-bromopropanoic acid, followed by the hydrolysis of the resulting ester. While this route is well-established, it is not without its challenges. The formation of byproducts can significantly impact the yield and purity of the final product, necessitating a thorough understanding of the reaction mechanism and potential side reactions.
This guide provides a detailed exploration of the common byproducts encountered in this synthesis, their mechanisms of formation, and robust troubleshooting strategies to mitigate their occurrence.
Core Synthesis Pathway and Potential Byproducts
The primary synthetic route and the major competing side reactions are illustrated below. Understanding these pathways is the first step in effective troubleshooting.
side reactions in the synthesis of Felubiprofen from "2-(4-Formylphenoxy)propanoic acid"
An in-depth guide to navigating the complexities of Felubiprofen synthesis.
Technical Support Center: Synthesis of Felubiprofen
Welcome to the technical support center for the synthesis of Felubiprofen. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of profen-class active pharmaceutical ingredients (APIs). We will specifically address the common side reactions and troubleshooting challenges encountered when synthesizing Felubiprofen via the olefination of "2-(4-Formylphenoxy)propanoic acid". Our focus is on providing practical, mechanistically grounded solutions to enhance yield, purity, and process robustness.
The synthetic route from this compound to Felubiprofen typically involves a carbon-carbon bond-forming reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, to construct the biphenyl system, followed by reduction of the resulting alkene. While elegant, this pathway presents unique challenges, primarily due to the presence of an unprotected carboxylic acid and the reactive nature of the aldehyde starting material.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, and I'm recovering mostly unreacted this compound. What are the likely causes?
Answer: This is a classic issue when performing olefination reactions on substrates containing acidic protons. The root cause is almost certainly related to the stability and reactivity of your nucleophilic ylide or phosphonate carbanion.
-
Primary Cause: Premature Quenching of the Nucleophile: The phosphonium ylide (in a Wittig reaction) or phosphonate carbanion (in an HWE reaction) are strong bases.[1] The carboxylic acid proton on your starting material is acidic enough to react with and neutralize your nucleophile before it can attack the aldehyde carbonyl. This acid-base reaction is often faster than the desired olefination, leading to the consumption of your reagent and recovery of the starting material.
-
Inefficient Ylide/Carbanion Formation:
-
Base Strength: Ensure the base used to deprotonate the phosphonium salt or phosphonate ester is sufficiently strong. Unstabilized Wittig reagents require potent bases like n-butyllithium (n-BuLi), while stabilized systems can use weaker bases like alkoxides.[1]
-
Moisture: Ylides are highly sensitive to water. Any moisture in the solvent, glassware, or reagents will protonate and destroy the ylide, leading to decomposition into a hydrocarbon and triphenylphosphine oxide (TPPO).[1] It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Recommended Solutions:
-
Use of Excess Reagent: A common, though less elegant, solution is to use a significant excess (e.g., 2-3 equivalents) of the ylide or phosphonate carbanion. The first equivalent will be consumed by deprotonating the carboxylic acid, while the excess will be available to react with the aldehyde.
-
Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the olefination step. This removes the acidic proton entirely. The ester can then be hydrolyzed back to the carboxylic acid in the final step of the synthesis.
-
Inverse Addition: Add the deprotonated starting material (the carboxylate salt) to the ylide solution. This can sometimes minimize side reactions by ensuring the ylide is not exposed to a large excess of the acidic proton at any given time.
-
Question 2: My TLC analysis shows multiple unexpected spots after the olefination step, even with partial conversion. What are these likely byproducts?
Answer: The appearance of multiple spots on a TLC plate points to the formation of side products. In this specific synthesis, several possibilities exist beyond the expected E/Z isomers of the olefin product.
-
Triphenylphosphine Oxide (TPPO): In a Wittig reaction, TPPO is a stoichiometric byproduct. It often has a moderate polarity and can be difficult to separate from the desired product, frequently appearing as a distinct spot on the TLC plate.[2]
-
Aldehyde-Derived Impurities: Aldehydes can be susceptible to oxidation or polymerization under certain conditions.[1] If your starting material is old or has been exposed to air, you may be forming the corresponding carboxylic acid (2-(4-carboxyphenoxy)propanoic acid), which would appear as a highly polar spot.
-
Ylide-Derived Byproducts: If the ylide is generated from an alkyl halide that contains impurities, or if the ylide itself undergoes side reactions like sigmatropic rearrangements, additional spots may appear.[3]
-
Unreacted Phosphonium Salt: If deprotonation to form the ylide is incomplete, the remaining phosphonium salt can persist, which is a highly polar, immobile spot on the TLC.
Question 3: I've opted for a Wittig reaction, but I'm struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are the most effective purification strategies?
Answer: The removal of TPPO is a notorious challenge in Wittig chemistry due to its moderate polarity and high crystallinity, which can cause it to co-crystallize with the desired product.
-
Strategy 1: The HWE Alternative: The most effective strategy is preventative. The Horner-Wadsworth-Emmons (HWE) reaction uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is a dialkylphosphate salt, which is typically water-soluble and easily removed during an aqueous workup.[4][5] For this reason, the HWE reaction is often preferred in process chemistry.
-
Strategy 2: Optimized Crystallization: If you must use the Wittig reaction, careful selection of a crystallization solvent system is key. A nonpolar solvent like hexane or a mixture of ethyl acetate/hexane can often cause the less polar TPPO to precipitate, allowing it to be filtered off. Conversely, sometimes the desired product will crystallize while the TPPO remains in the mother liquor.
-
Strategy 3: Column Chromatography: Flash column chromatography is a reliable method for separating TPPO. A gradient elution, starting with a nonpolar solvent system and gradually increasing polarity, is typically effective.
-
Strategy 4: Precipitation of TPPO as a Salt: TPPO can be precipitated from ethereal solutions by bubbling dry HCl gas through the solution or by adding a strong acid like perchloric acid to form a salt complex.
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group on this compound before the olefination step?
A1: It is highly recommended. As discussed in the troubleshooting guide, the acidic proton of the carboxylic acid will react with the basic ylide or phosphonate carbanion.[1] Protecting the acid as an ester (e.g., via Fischer esterification with methanol or ethanol) prevents this side reaction, leading to a cleaner reaction profile, higher yields, and simpler purification. The ester can be easily hydrolyzed back to the parent drug in a subsequent step, often under mild basic conditions.
Q2: What is the expected stereoselectivity (E/Z ratio) for the olefination, and how can I influence it?
A2: The E/Z selectivity is highly dependent on the nature of the phosphorus reagent.[6]
-
Stabilized Ylides/Phosphonates: If the group attached to the ylidic carbon is electron-withdrawing (e.g., an ester, ketone), the reagent is considered "stabilized". These reagents are less reactive and the reaction is typically thermodynamically controlled, leading predominantly to the (E)-alkene .[4][6]
-
Unstabilized Ylides: If the group is an alkyl or hydrogen, the ylide is "unstabilized". These are highly reactive, and the reaction is kinetically controlled, generally favoring the (Z)-alkene .[7][8]
-
Semi-stabilized Ylides: If the group is an aryl group (as would be the case here), the ylide is "semi-stabilized," and the selectivity is often poor, resulting in a mixture of (E) and (Z) isomers.[7][8]
-
Controlling Stereochemistry: For HWE reactions, the Still-Gennari modification can be used to favor the (Z)-alkene, while the standard HWE conditions strongly favor the (E)-alkene.[9] For Wittig reactions, the Schlosser modification can be employed to convert the intermediate that leads to the Z-alkene into the one that forms the E-alkene.[7]
Q3: What analytical techniques are best for monitoring the reaction and characterizing impurities?
A3: A multi-technique approach is essential for robust process control.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring to track the consumption of the starting aldehyde.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity, resolving E/Z isomers, and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the desired product and identifying the structure of unknown impurities. The coupling constants of the vinylic protons in 1H NMR can definitively determine the E/Z geometry of the alkene.
-
Mass Spectrometry (MS): Provides accurate molecular weight information for the product and any byproducts, aiding in their identification.
Key Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of Ester-Protected Starting Material
This protocol is recommended for its high (E)-selectivity and simplified purification.
Step 1: Esterification of Starting Material (Methyl Ester Protection)
-
Suspend this compound (1.0 eq) in methanol (5-10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and extract the methyl ester product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-(4-formylphenoxy)propanoate.
Step 2: HWE Reaction
-
Under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flask containing anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the appropriate phosphonate ester (e.g., diethyl benzylphosphonate, 1.1 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete carbanion formation.
-
Cool the reaction mixture back to 0 °C and add a solution of methyl 2-(4-formylphenoxy)propanoate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. The crude product is the methyl ester of the Felubiprofen alkene intermediate.
Protocol 2: Purification of Felubiprofen Crude Product
This protocol is adapted from a patented method for a related profen and is effective at removing both polar and non-polar impurities.[10]
-
Dissolve the crude Felubiprofen product in a minimal amount of a polar solvent like acetone (e.g., 1 part by weight of crude to 1 part acetone).
-
To the resulting solution, add a less polar solvent such as methyl tertiary butyl ether (MTBE) (2 parts by weight).
-
Finally, add a non-polar solvent like n-hexane (2 parts by weight) while stirring.
-
Cool the mixture to 0-5 °C and continue stirring to induce crystallization (typically 12 hours).
-
Collect the purified Felubiprofen crystals by filtration, wash with cold hexane, and dry under vacuum.
Visualizations & Data
Reaction Pathway and Key Side Reaction
Caption: Main synthesis pathway and the competing acid-base side reaction.
Troubleshooting Flowchart: Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Ylide - Wikipedia [en.wikipedia.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. CN110041191A - A kind of purification process of pelubiprofen - Google Patents [patents.google.com]
how to minimize impurities in "2-(4-Formylphenoxy)propanoic acid" production
Welcome to the technical support guide for the synthesis of 2-(4-Formylphenoxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production, with a focus on minimizing impurities. Our approach is grounded in mechanistic understanding and validated laboratory practices to ensure the highest purity of your final product.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Final Product
Question: My overall yield for this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several stages of the two-step synthesis (Williamson Ether Synthesis followed by Hydrolysis). Let's break down the likely culprits and solutions.
Potential Causes & Solutions:
-
Inefficient Ether Formation: The Williamson ether synthesis is the critical C-O bond-forming step. Incomplete reaction is a primary cause of low yield.
-
Inadequate Deprotonation of 4-hydroxybenzaldehyde: The phenoxide is the active nucleophile. Ensure you are using a suitable base and that deprotonation is complete before adding the alkyl halide. A base like potassium carbonate (K₂CO₃) is effective, but requires sufficient reaction time and temperature, often in a polar aprotic solvent like DMF or acetonitrile. Using a stronger base like sodium hydride (NaH) can ensure rapid and complete deprotonation, but requires anhydrous conditions.
-
Suboptimal Reaction Temperature: While heating is necessary, excessive temperatures can lead to side reactions and decomposition of the aldehyde. A temperature range of 60-80 °C is typically optimal for this reaction in DMF.
-
Poor Quality of Reagents: Ensure your 4-hydroxybenzaldehyde is pure and the ethyl 2-bromopropionate (or chloro-equivalent) has not degraded.
-
-
Incomplete Hydrolysis: The saponification of the intermediate ester to the final carboxylic acid must be driven to completion.
-
Insufficient Hydrolysis Time or Temperature: Base-mediated hydrolysis (e.g., with NaOH or KOH in a water/alcohol mixture) may require refluxing for several hours. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting ester.
-
Stoichiometry of the Base: Use a molar excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis and to neutralize the resulting carboxylic acid.
-
-
Work-up and Purification Losses: Significant product can be lost during extraction and crystallization.
-
Improper pH for Extraction: After hydrolysis, the reaction mixture is basic, and your product exists as a carboxylate salt. You must acidify the aqueous layer to a pH of ~2-3 with an acid like HCl to protonate the carboxylate, making the product (a carboxylic acid) insoluble in water and extractable with an organic solvent like ethyl acetate. Failure to sufficiently acidify will leave the product in the aqueous layer.
-
Suboptimal Crystallization: If you are purifying by crystallization, ensure you are using an appropriate solvent system. A solvent screen is recommended.
-
Workflow for Yield Optimization:
Caption: Workflow for optimizing the yield of this compound.
Issue 2: Presence of Unreacted 4-hydroxybenzaldehyde in the Final Product
Question: My final product's NMR and LC-MS spectra show a significant amount of unreacted 4-hydroxybenzaldehyde. How can I remove it?
Answer: This is a common impurity that indicates an incomplete Williamson ether synthesis reaction. While optimizing the reaction (as described in Issue 1) is the best preventative measure, here is how to address it post-synthesis.
Cause: The primary cause is insufficient alkylation of the 4-hydroxybenzaldehyde phenoxide. This can be due to poor stoichiometry, insufficient reaction time, or low temperature.
Purification Strategy:
The key to separating the desired product from the starting material lies in their different acidic properties.
-
This compound: Contains a carboxylic acid group (pKa ~4-5).
-
4-hydroxybenzaldehyde: Contains a phenolic hydroxyl group (pKa ~7-8).
This difference in acidity allows for a straightforward separation using a basic wash during the work-up.
Step-by-Step Purification Protocol:
-
Dissolve the Crude Product: Dissolve the crude mixture obtained after the organic solvent has been evaporated in a suitable solvent like ethyl acetate or dichloromethane.
-
Weak Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mechanism: The bicarbonate solution is basic enough (pH ~8.3) to deprotonate the more acidic carboxylic acid, forming the water-soluble sodium 2-(4-formylphenoxy)propanoate salt. It is not basic enough to significantly deprotonate the less acidic phenol of the 4-hydroxybenzaldehyde, which will remain in the organic layer.
-
-
Separate the Layers: The aqueous layer now contains your desired product as a salt, while the organic layer contains the unreacted 4-hydroxybenzaldehyde and other non-acidic impurities. Discard the organic layer.
-
Re-acidify and Extract: Cool the aqueous layer in an ice bath and carefully acidify it with 1M or 2M HCl until the pH is ~2-3. The carboxylic acid product will precipitate out or become insoluble.
-
Final Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Data Summary: Acidity-Based Separation
| Compound | Functional Group | Approx. pKa | Behavior with NaHCO₃ (aq) |
| Desired Product | Carboxylic Acid | ~4-5 | Deprotonates, moves to aqueous layer |
| Impurity | Phenol | ~7-8 | Remains protonated, stays in organic layer |
Issue 3: Aldehyde Group Instability - Side Reactions
Question: I'm observing unexpected byproducts that suggest my aldehyde group is reacting. What are these side reactions and how can I prevent them?
Answer: The formyl (aldehyde) group is susceptible to both oxidation and reduction, as well as disproportionation under certain conditions, particularly with strong bases and high temperatures.
Common Aldehyde Side Reactions:
-
Cannizzaro Reaction: Under strongly basic conditions (e.g., concentrated NaOH or KOH), aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield a primary alcohol and a carboxylic acid.
-
Impurity Profile: You would see the formation of 4-hydroxymethyl-phenoxy-propanoic acid and 4-carboxy-phenoxy-propanoic acid.
-
Prevention: This is most relevant during the saponification step. Avoid using a large excess of a strong base at high temperatures for a prolonged period. Use the minimum amount of base and time required for complete hydrolysis, and monitor the reaction closely.
-
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for long periods at high temperatures.
-
Impurity Profile: Formation of 4-carboxy-phenoxy-propanoic acid.
-
Prevention: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction requires prolonged heating. Use degassed solvents where possible.
-
Diagram of Aldehyde Instability Pathways:
Caption: Potential side reactions involving the formyl group.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Williamson ether synthesis step? A1: Polar aprotic solvents are ideal as they solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not solvate the phenoxide nucleophile, keeping it highly reactive. Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices. Acetone can also be used but may require longer reaction times or higher temperatures.
Q2: How can I confirm the purity of my final product? A2: A combination of techniques is recommended.
-
¹H NMR Spectroscopy: This is the best method for structural confirmation and assessing purity. Look for the characteristic aldehyde proton signal (~9.8 ppm) and the absence of signals from starting materials (e.g., phenolic -OH of 4-hydroxybenzaldehyde).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your product and can detect impurities at very low levels.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the value.
Q3: Is it better to use ethyl 2-bromopropionate or ethyl 2-chloropropionate? A3: Ethyl 2-bromopropionate is generally more reactive than the chloro-analogue due to bromide being a better leaving group than chloride. This means the reaction can often be performed under milder conditions (lower temperature, shorter time), which helps to minimize side reactions. However, the chloro-analogue is often less expensive and may be sufficient if you optimize the reaction conditions.
Q4: My final product is an oil, not a solid. What should I do? A4: An oily product is a strong indication of impurities. Pure this compound is a solid at room temperature.
-
Re-evaluate Purity: Use the analytical methods described in Q2 to identify the impurities. The most likely culprits are residual solvent or unreacted starting materials.
-
Perform Purification: The acid-base extraction detailed in Issue 2 is highly effective.
-
Induce Crystallization: If the product is pure but oily (super-saturated), try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product (if available) or cooling the solution for an extended period can also induce crystallization. You may need to try different crystallization solvents.
References
- Williamson Ether Synthesis. Organic Chemistry Portal. [Link]
- Evans pKa Table. The Evans Group, Harvard University. [Link]
- Cannizzaro Reaction. Organic Chemistry Portal. [Link]
troubleshooting Felubiprofen synthesis reaction conditions
Technical Support Center: Flurbiprofen Synthesis
Welcome to the technical support center for Flurbiprofen synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important non-steroidal anti-inflammatory drug (NSAID). Instead of a rigid manual, this resource provides direct answers to practical questions, explains the underlying chemical principles, and offers field-proven protocols to troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs) in Flurbiprofen Synthesis
This section addresses high-level questions regarding synthetic strategy and reaction choice.
Q1: What are the primary synthetic routes to Flurbiprofen, and how do I choose the best one for my needs?
There are several established routes to Flurbiprofen, each with distinct advantages and disadvantages. The choice depends on factors like scale, available starting materials, and tolerance for hazardous reagents.
-
Palladium-Catalyzed Suzuki Coupling: This is a modern, highly efficient method for constructing the core biaryl bond. It typically involves coupling an aryl bromide (like 2-(3-fluoro-4-bromophenyl)propionic acid) with a phenylboronic acid or its equivalent.[1][2] This route is often favored for its high yields, mild reaction conditions, and functional group tolerance.[3][4][5]
-
Gomberg-Bachmann Reaction: A classical method that involves the diazotization of an aniline derivative followed by reaction with an aromatic solvent like benzene.[6][7] While historically significant, this route often suffers from moderate yields and the use of carcinogenic benzene, making it less suitable for modern, large-scale synthesis.[1][3]
-
Multi-step Classical Synthesis (via Malonic Esters): These routes build the molecule more sequentially, often starting from materials like 2,4-difluoronitrobenzene and using malonic ester chemistry to introduce the propionic acid side chain.[8][9] The biaryl fragment might be formed via an Ullmann reaction or other classical methods. These routes can be lengthy and sometimes require harsh conditions, such as high-temperature decarboxylation (180–200 °C).[1][8]
Senior Application Scientist's Insight: For laboratory-scale synthesis focused on high yield and safety, the Suzuki coupling route is unequivocally the superior choice . Its robustness and the commercial availability of catalysts and reagents simplify development. A particularly effective variation uses Pd/C as a catalyst in water with sodium tetraphenylborate as the phenylating agent, achieving excellent yields (up to 98% for the coupling step) under environmentally friendly conditions.[2][3]
Q2: What are the most critical parameters to control during the synthesis?
Regardless of the route, three parameters are universally critical:
-
Atmosphere Control (for cross-coupling): Palladium catalysts, especially in the Pd(0) active state, are highly sensitive to oxygen. Inadequate inert atmosphere (Nitrogen or Argon) is a primary cause of low yield or reaction failure in Suzuki and other cross-coupling reactions.
-
Reagent Purity: The quality of starting materials, catalysts, and bases is paramount. Boronic acids can dehydrate to form unreactive boroxines, bases can be hygroscopic, and solvents must be anhydrous where specified.
-
Temperature: Reaction temperatures must be precisely controlled. For example, diazotization reactions are often run at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt, while Suzuki couplings often require heating to achieve a reasonable reaction rate.
Section 2: Troubleshooting the Suzuki Coupling Route
This is the most common and recommended route, but it is not without its challenges.
Q3: My Suzuki coupling reaction for Flurbiprofen has stalled or shows very low conversion. What are the likely causes?
This is a frequent issue, and a systematic approach is needed to diagnose the problem.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Detailed Breakdown of Causes & Solutions:
-
Cause 1: Catalyst Deactivation. The active Pd(0) species is easily oxidized to inactive Pd(II) by atmospheric oxygen. Heterogeneous catalysts like Pd/C can also lose activity over time or if improperly stored.
-
Solution: Ensure your reaction is thoroughly degassed (e.g., by three pump-freeze-thaw cycles or by sparging the solvent with argon for 20-30 minutes). Use fresh, high-quality catalyst.
-
-
Cause 2: Inappropriate Base. The base is critical for activating the boronic acid in the transmetalation step. If the base is too weak, insoluble, or hydrated, the reaction will be sluggish.
-
Solution: Sodium carbonate (Na₂CO₃) is a common and effective base for this reaction, particularly in aqueous media.[3] Ensure it is anhydrous if using an organic solvent system. Other bases like K₃PO₄ can also be effective.
-
-
Cause 3: Boronic Acid Decomposition. Phenylboronic acid can undergo dehydration upon storage to form cyclic triphenylboroxine. While boroxine can participate in the coupling, it often reacts more slowly.
-
Solution: If you suspect this is an issue, you can either purchase fresh phenylboronic acid or use a slight excess (1.1-1.2 equivalents) in your reaction to compensate.
-
-
Cause 4: Insufficient Temperature. While some Suzuki reactions proceed at room temperature, many require heating to overcome the activation energy, especially with less reactive aryl bromides.
-
Solution: The Pd/C-catalyzed synthesis in water proceeds efficiently at reflux.[3] If using other systems, try incrementally increasing the temperature (e.g., from 60 °C to 80 °C) while monitoring the reaction by TLC or HPLC.
-
Q4: I'm observing significant side products in my Suzuki reaction. What are they and how can I minimize them?
The most common side products are homocoupled species.
-
Aryl-Aryl Homocoupling: Your starting aryl bromide couples with itself. This is often promoted by oxygen.
-
Phenyl-Phenyl Homocoupling (Biphenyl): The phenylboronic acid couples with itself. This is often a sign of catalyst issues or incorrect stoichiometry.
Table 1: Minimizing Common Suzuki Side Reactions
| Side Product | Likely Cause | Mitigation Strategy |
| Homocoupling of Aryl Bromide | Presence of oxygen; High catalyst loading | Rigorously degas all solvents and reagents. Reduce catalyst loading to the minimum effective amount (e.g., 0.05 mol% for Pd/C).[3] |
| Homocoupling of Boronic Acid (Biphenyl) | Incorrect stoichiometry; High temperature | Use a slight excess (1.1 eq) of the boronic acid, but avoid a large excess. Run the reaction at the lowest effective temperature. |
| **Protodeboronation (Loss of -B(OH)₂) ** | Presence of water/protons; Prolonged reaction time | Use an anhydrous solvent if the protocol demands it. Add the boronic acid later in the reaction sequence if possible. Do not run the reaction longer than necessary. |
Section 3: Impurity Profile and Purification Strategies
Achieving high purity is critical for any pharmaceutical compound.
Q5: What are the common impurities I should look for in my final Flurbiprofen product?
Impurities can arise from the synthesis, storage, or degradation.[10][11]
-
Process-Related Impurities: These are unreacted starting materials or side products from the reaction, such as the homocoupled products mentioned above.[12]
-
Isomeric Impurities: (R)-Flurbiprofen is an impurity if the target is the pharmacologically more active (S)-enantiomer.[13] Racemic synthesis will, by definition, contain a 1:1 ratio of enantiomers.
-
Degradation Products: Formed by exposure to heat, light, or humidity.[10]
-
Residual Metals: Trace amounts of palladium from the catalyst can remain in the final product.
-
Residual Solvents: Solvents used in the reaction or purification may be present in the final solid.[10]
Q6: My crude Flurbiprofen is only 85-90% pure. What is the best protocol for purification?
Recrystallization is the most effective method for purifying the final product. However, an acid-base workup is crucial for removing many impurities first.
Purification Decision Tree
Caption: A standard workflow for the purification of Flurbiprofen.
Detailed Purification Protocol:
-
Catalyst Removal: If a heterogeneous catalyst like Pd/C was used, first dissolve the crude product in a suitable solvent (like THF or Ethanol) and filter through a pad of Celite® to remove the palladium.[3]
-
Acid-Base Extraction:
-
Dissolve the filtered crude material in an aqueous basic solution (e.g., 1M Na₂CO₃ or NaHCO₃). Flurbiprofen, being a carboxylic acid, will deprotonate to form its water-soluble sodium salt.
-
Wash this aqueous solution 2-3 times with a non-polar organic solvent (e.g., ethyl acetate or toluene). This will remove non-acidic, organic-soluble impurities (like biphenyl).
-
Carefully acidify the aqueous layer with a strong acid (e.g., 3M HCl) with stirring until the pH is ~2-3. Flurbiprofen will precipitate out as a white solid.[3][14]
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Recrystallization:
-
The choice of solvent is critical. A mixture of an alcohol (like ethanol) and water is often effective.[1] Toluene or heptane can also be used.
-
Dissolve the solid in the minimum amount of hot solvent. You may add activated carbon to decolorize the solution if needed.[6]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and dry under vacuum.
-
Section 4: Analytical Methods and Protocols
Verifying your results is as important as the synthesis itself.
Q7: How can I monitor my reaction and check the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for both monitoring reaction progress and assessing final purity.[3][10][15]
Standard HPLC Protocol for Flurbiprofen Analysis
This protocol is a general guideline based on common pharmacopeial methods.[15][16][17]
-
Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common combination is Acetonitrile and a water/acetic acid mixture or a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
-
Analysis: The retention time for Flurbiprofen is typically in the range of 4-9 minutes depending on the exact conditions. Impurities will appear as separate peaks. Purity can be calculated based on the relative peak areas.
Senior Application Scientist's Insight: For quick reaction monitoring, Thin-Layer Chromatography (TLC) is invaluable. A mobile phase of 7:3 or 8:2 Hexane:Ethyl Acetate with a drop of acetic acid usually gives good separation. You can visualize the spots under a UV lamp (254 nm). The product (a carboxylic acid) will typically have a lower Rf than the less polar starting materials.
References
- Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 17(4), 461-464. [Link]
- Grasso, S., et al. (2015). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & Medicinal Chemistry, 23(17), 5547-5559. [Link]
- CN101585760A - Method for preparing flurbiprofen. (2009).
- A Process For Obtaining Flurbiprofen With High Purity. (2014). Quick Company. [Link]
- CN112225657A - Preparation method of flurbiprofen. (2021).
- CN112341352A - Preparation method of flurbiprofen. (2021).
- Process For Preparation Of Flurbiprofen. (Date not available). Quick Company. [Link]
- Flurbiprofen Impurities and Related Compound.
- Yilmaz, B., & Alkan, E. (2015). Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations. Research & Reviews: Journal of Pharmaceutical Analysis, 4(4). [Link]
- What is the mechanism of Flurbiprofen? (2024).
- Yilmaz, B. (2016). Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. Journal of Faculty of Pharmacy of Ankara University, 40(2), 85-96. [Link]
- Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, 29(65). [Link]
- Khan, K. M., et al. (2014). A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 179-183. [Link]
- Flurbiprofen.
- Sree, G. P., et al. (2012). quantitative determination of flurbiprofen in both bulk and formulations using acid-base titration. International Journal of Pharmacy, 2(3), 573-576. [Link]
- Ianni, F., et al. (2013). Direct resolution and quantitative analysis of flurbiprofen enantiomers using microcrystalline cellulose triacetate plates: applications to the enantiomeric purity control and optical isomer determination in widely consumed drugs. Journal of Pharmaceutical and Biomedical Analysis, 84, 144-150. [Link]
- Crystal forms of flurbiprofen sodium and preparation method thereof. (2020).
- Flurbiprofen EP Impurities & USP Related Compounds.
- CN108456140A - A method of preparing Flurbiprofen impurity M. (2018).
- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2006).
- Flurbiprofen and its Impurities. (Date not available).
- Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
- Sbardella, G., et al. (2013). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules, 18(5), 5130-5149. [Link]
- Kim, H. J., & Lee, K. Y. (2015). Concise Synthesis of Flurbiprofen via Palladium-Catalyzed Cross-Coupling Reactions. Bulletin of the Korean Chemical Society, 36(4), 1335-1337. [Link]
- Chen, K., et al. (2022). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters, 24(1), 221-226. [Link]
- Kim, H. J., & Lee, K. Y. (2015). Concise Synthesis of Flurbiprofen via Palladium-Catalyzed Cross-Coupling Reactions. Bulletin of the Korean Chemical Society, 36(4), 1335-1337. [Link]
- Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]
- Flurbiprofen, Comprehensive Profile. (2017).
Sources
- 1. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Concise Synthesis of Flurbiprofen via Palladium-Catalyzed Cross-Coupling Reactions -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 5. Concise Synthesis of Flurbiprofen via Palladium-Catalyzed Cross-Coupling Reactions [yakhak.org]
- 6. CN101585760A - Method for preparing flurbiprofen - Google Patents [patents.google.com]
- 7. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
- 8. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 9. "Process For Preparation Of Flurbiprofen". [quickcompany.in]
- 10. veeprho.com [veeprho.com]
- 11. Flurbiprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Direct resolution and quantitative analysis of flurbiprofen enantiomers using microcrystalline cellulose triacetate plates: applications to the enantiomeric purity control and optical isomer determination in widely consumed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Process For Obtaining Flurbiprofen With High Purity [quickcompany.in]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. rroij.com [rroij.com]
- 17. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Formylphenoxy)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this versatile bifunctional intermediate. As a molecule containing both a reactive aldehyde and an acidic carboxylic acid group, its purification requires careful consideration of methodology to avoid yield loss and impurity formation. This document provides troubleshooting guidance and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Question 1: My isolated product is an off-white, gummy solid with a broad melting point range, not the expected crystalline solid. What is the likely cause?
Answer: This is a classic sign of persistent impurities, most commonly unreacted starting materials or residual solvents. The primary synthetic route to this compound is the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid.[1] This alcohol precursor is structurally similar to the product and can co-precipitate, disrupting the crystal lattice and leading to a gummy appearance and a depressed, broad melting point.
Root Cause Analysis & Solution:
-
Cause: Incomplete oxidation or inefficient removal of the alcohol starting material.
-
Solution: The most effective method for removing this type of impurity is recrystallization using a binary solvent system. A mixture of ethyl acetate and a non-polar anti-solvent like n-heptane or n-hexane is highly effective.[1]
-
Why this works: The target compound has good solubility in a moderately polar solvent like ethyl acetate when hot, but its solubility decreases significantly upon cooling. The non-polar anti-solvent further reduces its solubility, promoting crystallization. The more polar alcohol impurity has a higher affinity for the solvent mixture and tends to remain in the mother liquor.
-
Protocol 1: Recrystallization from a Binary Solvent System
-
Dissolve the crude product in a minimal amount of hot ethyl acetate (start with approximately 3-4 mL per gram of crude material).
-
Once fully dissolved, slowly add warm n-heptane dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold n-heptane.
-
Dry the purified crystals under vacuum.
Question 2: My ¹H NMR spectrum shows a diminished aldehyde proton signal (around 9.9 ppm) and a new, broad peak has appeared downfield (>10 ppm). What impurity does this indicate?
Answer: This spectral evidence strongly suggests that the aldehyde moiety has been over-oxidized to a carboxylic acid, forming the di-acid impurity, 2-(4-carboxyphenoxy)propanoic acid. Aldehydes are notoriously susceptible to air oxidation, a process that can be accelerated by heat and light.[2]
Root Cause Analysis & Solution:
-
Cause: Exposure of the aldehyde to atmospheric oxygen, especially during work-up or purification steps involving heating.
-
Solution: This di-acid impurity has polarity very similar to the desired product, making separation by recrystallization challenging. Silica gel column chromatography is the preferred method.
-
Why this works: While both compounds are polar, the presence of two carboxylic acid groups in the impurity makes it significantly more polar than the product. This difference in polarity allows for effective separation on a silica stationary phase.
-
Table 1: Recommended Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of polar organic molecules. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Start with a low polarity (e.g., 80:20 Hexane:EtOAc) and gradually increase the ethyl acetate content. |
| Mobile Phase Modifier | Add 0.5% - 1.0% Acetic Acid | Crucial Step: The acidic modifier protonates the carboxylic acid groups on both the product and the impurity.[3] This suppresses deprotonation and interaction with silanol groups on the silica surface, preventing peak tailing and improving resolution. |
Question 3: I am attempting purification by column chromatography, but my recovery is very low and the compound appears to be smearing down the column (tailing). Why is this happening?
Answer: This is a common issue when chromatographing acidic compounds like carboxylic acids on standard silica gel.[3] The issue has two primary causes:
-
Strong Adsorption: The acidic proton of the carboxylic acid can engage in strong hydrogen bonding or acid-base interactions with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the molecule to "stick" to the stationary phase, leading to poor elution, significant peak tailing, and in some cases, irreversible adsorption.
-
Aldehyde Instability: While less common, highly activated aldehydes can sometimes be unstable on the acidic surface of silica gel, potentially leading to degradation or polymerization.[4]
Root Cause Analysis & Solution:
-
Cause: Strong, non-ideal interactions between the analyte's carboxylic acid group and the silica gel stationary phase.
-
Solution: As mentioned in the previous answer, the key is to modify the mobile phase to suppress these interactions. Adding a small amount of a competing acid (like acetic or formic acid) to the eluent is the most effective strategy.[3] This ensures the analyte remains in its neutral, protonated form, minimizing its affinity for the silica surface and allowing it to travel down the column in a tight band.
Workflow: Troubleshooting Column Chromatography
Caption: Decision workflow for troubleshooting poor chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound to ensure its long-term stability? To prevent oxidation of the aldehyde group and potential degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen is recommended).[2][5] It should be kept in a cool, dark, and dry place, such as a desiccator at refrigerated temperatures (2-8 °C).
Q2: Which analytical techniques are most suitable for assessing the final purity of the compound? A combination of techniques provides the most complete picture of purity:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can identify proton-bearing impurities. Key diagnostic signals include the carboxylic acid proton (~12.5 ppm), the aldehyde proton (~9.99 ppm), and the aromatic protons (7.5-7.6 ppm).[6]
-
Reverse-Phase HPLC (RP-HPLC): This is the gold standard for quantitative purity analysis.[7][8] A C18 column with a mobile phase of acetonitrile and water, buffered to an acidic pH (e.g., with 0.1% formic or phosphoric acid), will provide excellent resolution and allow for precise quantification of impurities.[3]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be lower and the range to be broader.
Q3: Is purification by distillation a viable option for this molecule? No. This molecule has a high molecular weight and two polar functional groups, resulting in a very high boiling point. It is thermally labile and would almost certainly decompose at the temperatures required for distillation, even under a high vacuum. Distillation should be avoided.
Purification Strategy Decision Diagram
Caption: Selecting the primary purification method based on impurity profile.
References
- Albarri, R., Vardara, H. F., Al, S., & Önal, A. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis Online. [Link]
- Albarri, R., Vardara, H. F., Al, S., & Önal, A. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. Taylor & Francis Online. [Link]
- Gubica, T., & Tautt, J. (1998).
- New York State Department of Environmental Conservation. (2016).
- Simple Solvents. (2026).
- Occupational Safety and Health Administration. Safe Use of Glutaraldehyde in Health Care. OSHA. [Link]
- Google Patents. (n.d.). A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- van der Vliet, A., & O'Neill, C. A. (2000). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.
- Google Patents. (n.d.). A green process for preparing 2-(4-formylphenyl)propionic acid in water solution.
- Reddit. (2025). Purification of a bifunctional molecule. r/OrganicChemistry. [Link]
- Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. PMT. [Link]
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenyl)propionic acid. PubChem. [Link]
- Manini, P., et al. (2020). The Formylation of N,N‑Dimethylcorroles. PubMed Central. [Link]
- PrepChem. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. [Link]
- ResearchGate. (2025). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution.
- He, G., & Pei, D. (2005). Purification and Characterization of Enzymes Involved in the Degradation of Chemotactic N-Formyl Peptides.
- Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]
- Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.
- Witte, D. T., et al. (1992). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenoxy)propanoic acid. PubMed Central. [Link]
- Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- IBA Life Sciences. (2023).
- Bio-Rad Laboratories. (n.d.).
- TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
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- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
degradation of "2-(4-Formylphenoxy)propanoic acid" and its prevention
Welcome to the technical support center for 2-(4-Formylphenoxy)propanoic acid (CAS 51264-78-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you understand and prevent the degradation of this key chemical intermediate.
Introduction to this compound
This compound is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde group.[1][2] This unique structure makes it a valuable building block in organic synthesis. However, the presence of the aldehyde (formyl) group, in particular, renders the molecule susceptible to degradation, which can impact experimental outcomes. This guide will focus on the primary degradation pathways and provide actionable strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this compound is the oxidation of its aldehyde group.[3][4] Aldehydes are inherently prone to oxidation, which converts them into carboxylic acids.[5][6] This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The presence of metal ions or other impurities can also catalyze this degradation.[3]
Q2: What is the major degradation product of this compound?
The primary degradation product is 2-(4-carboxyphenoxy)propanoic acid. This results from the oxidation of the formyl (-CHO) group to a carboxylic acid (-COOH) group. This transformation will alter the chemical properties and reactivity of the compound, potentially leading to failed experiments or impure products.
Q3: How can I detect if my sample of this compound has degraded?
The most reliable method for detecting degradation is through High-Performance Liquid Chromatography (HPLC).[7] Degradation is indicated by:
-
The appearance of a new, typically more polar, peak in the chromatogram, corresponding to the carboxylic acid derivative.
-
A decrease in the peak area of the parent this compound.
-
Changes in peak shape, such as tailing or fronting, which may indicate the presence of unresolved impurities.[7]
While less reliable, visual indicators such as a change in the color of a solution or the formation of a precipitate might also suggest degradation.[7][8]
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[9][10] It is crucial to protect it from sources of ignition and light. For stock solutions, storage in amber vials at -20°C or -80°C is recommended to minimize degradation.[8]
Q5: Can I use antioxidants to prevent the degradation of this compound?
Yes, the addition of antioxidants can help prevent oxidation by scavenging reactive oxygen species.[3] However, the choice of antioxidant and its concentration must be carefully considered to avoid any interference with your specific experimental assay. It is advisable to run a small-scale pilot experiment to confirm the compatibility of the antioxidant with your reaction.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Inconsistent experimental results or low yield. | Degradation of the starting material due to improper storage or handling. | 1. Verify Purity: Analyze your stock of this compound by HPLC to check for the presence of the oxidized impurity, 2-(4-carboxyphenoxy)propanoic acid. 2. Improve Handling: When preparing solutions, use deoxygenated solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3] 3. Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions immediately before each experiment.[3] |
| A new, more polar spot appears on TLC analysis of a reaction mixture. | Oxidation of the aldehyde group during the reaction or workup. | 1. Reaction Conditions: Ensure your reaction is carried out under an inert atmosphere. 2. Solvent Purity: Use high-purity, degassed solvents to minimize dissolved oxygen.[8] 3. Workup: During aqueous workup, minimize the exposure time to air. |
| A solid sample has changed in appearance (e.g., color). | Potential degradation over time due to exposure to air and/or light. | 1. Re-analyze: Before use, analyze a small sample by HPLC to confirm its purity. 2. Proper Storage: Ensure the compound is stored in a tightly sealed container, protected from light, in a cool, dry place.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution while minimizing the risk of degradation.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of an inert gas like nitrogen or argon.
-
Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., DMSO or DMF). Deoxygenate the solvent by bubbling with nitrogen or argon for at least 30 minutes prior to use.
-
Weighing: Briefly centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom. Accurately weigh the desired amount of the solid in a clean, dry vial.
-
Dissolution: Under an inert atmosphere, add the required volume of the deoxygenated solvent to the vial to achieve the desired stock concentration.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Degradation by HPLC
This protocol provides a general method for assessing the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or a phosphate buffer.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 225 nm.[11]
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard to determine its retention time.
-
Inject the sample solution to be analyzed.
-
Monitor for the appearance of new peaks, particularly a more polar peak that would correspond to the oxidized product.
-
Visualizing Degradation and Prevention
Degradation Pathway
Caption: Primary degradation pathway of this compound.
Prevention Workflow
Sources
- 1. CAS 51264-78-9: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in TEMPO-Mediated Oxidation of Alcohols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for TEMPO-mediated oxidation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst deactivation, ensuring efficient and reproducible oxidation of alcohols. Here, we move beyond standard protocols to explore the nuances of why reactions fail and how to build robust, self-validating experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the true oxidizing species in a TEMPO-mediated reaction?
The TEMPO radical itself is not the primary oxidant for the alcohol. The active species is the N-oxoammonium salt (often denoted as TEMPO⁺), which is generated in situ from the TEMPO radical by a stoichiometric co-oxidant.[1][2][3] This electrophilic cation is responsible for abstracting a hydride from the alcohol, initiating the oxidation.
Q2: My reaction is sluggish or incomplete. What are the most common culprits?
Several factors can lead to poor performance before considering catalyst deactivation. The most frequent issues are:
-
Incorrect pH: The optimal pH is critical and substrate-dependent. For many oxidations to aldehydes, a pH of 8.5-9.5 is ideal.[1][4] For selective oxidation of primary alcohols to carboxylic acids, a higher pH of 10-11 may be required.[5][6]
-
Degraded Co-oxidant: Sodium hypochlorite (bleach) is notoriously unstable and its active chlorine content diminishes over time. Always use a fresh bottle or titrate it before use to determine its exact concentration.[1][7]
-
Low Temperature: While reactions are often initiated at 0°C to control the initial exotherm, some substrates, particularly sterically hindered alcohols, may require warming to room temperature to proceed at a reasonable rate.[1][8]
-
Poor Solubility: In biphasic systems (e.g., CH₂Cl₂/water), highly lipophilic or hydrophilic substrates can lead to poor reaction rates. The addition of a phase-transfer catalyst can be essential to shuttle the reactants between phases.[6]
Q3: I want to synthesize an aldehyde, but I'm getting the carboxylic acid. How can I prevent over-oxidation?
Over-oxidation occurs when the initially formed aldehyde is hydrated to its geminal diol form, which is then further oxidized.[1][9] To selectively obtain the aldehyde:
-
Strict pH Control: Maintain the pH below 10. A buffered system (e.g., sodium bicarbonate) is crucial. Higher pH values favor the formation of the gem-diol hydrate, promoting over-oxidation.[9]
-
Slow Oxidant Addition: Add the co-oxidant slowly and monitor the reaction closely by TLC or GC. Quench the reaction immediately upon consumption of the starting material to prevent the accumulation of excess oxidant, which drives the secondary oxidation.[1][9]
-
Reaction Time: Do not let the reaction run for an extended period after the primary alcohol has been consumed.[9]
In-Depth: Understanding Catalyst Deactivation Pathways
Catalyst deactivation is a primary cause of failed or low-yielding reactions. It occurs when the TEMPO catalyst or its active form is consumed by irreversible side reactions.[2] Understanding these pathways is key to prevention.
Key Deactivation Mechanisms:
-
Poisoning by Electrophiles: The hydroxylamine intermediate (TEMPO-H), formed after the oxidation of the alcohol, is nucleophilic. If electrophilic impurities or functionalities (e.g., Michael acceptors like electron-deficient alkenes) are present in the reaction mixture, the hydroxylamine can react with them irreversibly, removing it from the catalytic cycle.[4] This acts as a catalyst poison.
-
Acid-Mediated Disproportionation: At acidic pH values, the TEMPO radical can disproportionate into the active N-oxoammonium cation and the corresponding hydroxylamine. While this may seem benign, it can lead to complex side reactions and is generally less efficient than oxidation by a co-oxidant.[10]
-
Side Reactions with Co-Oxidants: While necessary for regeneration, excess or highly reactive co-oxidants can lead to undesired side reactions. For instance, sodium hypochlorite can cause chlorination of sensitive substrates, especially electron-rich aromatic rings.[6] This not only consumes the oxidant but can also lead to complex product mixtures.
-
Thermal Degradation: Although TEMPO is a stable radical, prolonged exposure to high temperatures can lead to degradation. Most TEMPO-mediated oxidations are performed at or below room temperature to ensure catalyst stability.[11][12]
Visualizing the Catalytic Cycle and Deactivation
Here we illustrate the primary catalytic cycle and a common deactivation pathway.
Caption: The TEMPO catalytic cycle and a deactivation pathway via electrophile poisoning.
Troubleshooting Guide
This section addresses specific experimental observations with probable causes and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Corrective Actions & Rationale |
| Reaction does not start or is extremely sluggish. | 1. Inactive Co-oxidant: The titer of the NaOCl (bleach) solution is too low.[1] 2. Incorrect pH: The pH is outside the optimal range (typically 8.5-9.5), slowing the generation of the active oxidant.[1] 3. Low Temperature: The reaction requires thermal energy to overcome the activation barrier.[1] | 1. Verify Co-oxidant: Use a new bottle of commercial bleach or determine its active concentration via titration. 2. Adjust pH: Measure the pH of the aqueous phase and adjust to ~9 with saturated NaHCO₃ or dilute NaOH/HCl. Using a buffer is highly recommended.[5] 3. Increase Temperature: Allow the reaction to slowly warm to room temperature while monitoring for any exotherm.[8] |
| Reaction starts but stalls after partial conversion. | 1. Catalyst Deactivation: An impurity in the starting material or solvent is acting as a catalyst poison.[4] 2. Insufficient Co-oxidant: The stoichiometric oxidant has been fully consumed. 3. pH Drift: The reaction generates acidic byproducts, causing the pH to drop and inhibit the catalytic cycle.[5] | 1. Purify Reagents: Purify the starting alcohol (e.g., by column chromatography or distillation) and use high-purity solvents. 2. Add More Co-oxidant: Add another portion of the co-oxidant. If the reaction restarts, this was the limiting factor. 3. Re-buffer: Check and readjust the pH. A robust buffer system is the best preventative measure. |
| Significant amount of chlorinated byproduct is observed. | 1. Incorrect Stoichiometry: A large excess of NaOCl was used. 2. Low pH: Acidic conditions can favor chlorination reactions. | 1. Use Zhao's Modification: Employ catalytic NaOCl with stoichiometric sodium chlorite (NaClO₂). This system avoids a large excess of hypochlorite, minimizing chlorination.[6] 2. Ensure Basic Conditions: Maintain pH > 8.5 throughout the reaction. |
| Low yield of desired product; complex mixture observed by NMR/MS. | 1. Over-oxidation: Reaction was not quenched in time, or conditions favored aldehyde hydrate formation.[9] 2. Substrate Degradation: The substrate or product is unstable under the basic reaction conditions.[6] 3. Catalyst Poisoning: Deactivation leads to slow oxidation, allowing the oxidant to react non-selectively.[4] | 1. Monitor and Quench: Monitor the reaction closely (e.g., every 15 mins) and quench with sodium thiosulfate as soon as the starting material is consumed.[9] 2. Modify Conditions: If base-sensitivity is an issue, consider alternative TEMPO systems that operate at neutral pH, such as those using PhI(OAc)₂ or trichloroisocyanuric acid (TCCA) as the oxidant.[9][13] 3. Purify Reagents: As above, ensure all reagents are free from potential catalyst poisons. |
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Influence of buffer solution on TEMPO-mediated oxidation :: BioResources [bioresources.cnr.ncsu.edu]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers | MDPI [mdpi.com]
- 11. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. reddit.com [reddit.com]
effect of reaction parameters on "2-(4-Formylphenoxy)propanoic acid" synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Formylphenoxy)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: Navigating the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[2][3] Specifically, the phenoxide is generated from 4-hydroxybenzaldehyde, which then acts as a nucleophile to attack an α-halo propanoic acid or its ester, such as 2-bromopropanoic acid.[4]
While fundamentally straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. Competing side reactions, such as E2 elimination and C-alkylation, are common pitfalls that must be carefully managed.[1][5] This guide provides a structured approach to understanding these variables and overcoming the challenges they present.
Reaction Mechanism & Core Principles
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of the 2-halopropanoic acid, displacing the halide in a concerted, backside attack.[1][6]
Reaction Pathway: Williamson Ether Synthesis
Caption: The SN2 mechanism for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common issue stemming from several factors. Systematically investigating the following parameters is key.
-
Incomplete Deprotonation: The phenolic proton of 4-hydroxybenzaldehyde must be removed to generate the active nucleophile. While phenols are more acidic than aliphatic alcohols, an appropriate base is crucial. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and are milder than bases like sodium hydride (NaH).[5]
-
Expert Insight: Ensure your base is anhydrous and used in at least a stoichiometric amount. An excess (1.5-2.0 equivalents) can help drive the reaction to completion.
-
-
Competing E2 Elimination: Your alkylating agent, 2-bromopropanoic acid, is a secondary halide, which is susceptible to E2 elimination, especially at elevated temperatures, to form an alkene byproduct.[3][5] This side reaction is promoted by the basicity of the phenoxide.
-
Solution: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination, as elimination reactions often have a higher activation energy.[5] Maintain the temperature in the range of 50-80 °C and monitor progress carefully.
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Recommendation: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[5] These solvents effectively solvate the cation (e.g., K⁺) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[2]
-
Causality: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that shields the nucleophile and reduces its reactivity, favoring C-alkylation in some cases.[2]
-
Q2: I'm observing a significant byproduct that is difficult to separate. How can I identify and minimize it?
A2: The most probable byproduct is from a competing reaction pathway. A logical workflow can help diagnose the issue.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen or at the ortho/para positions of the aromatic ring.[1][2] While O-alkylation is generally favored, C-alkylation can occur.
-
Minimization Strategy: As mentioned, using polar aprotic solvents strongly favors O-alkylation.[2] These solvents do not shield the highly electronegative oxygen atom, making it the more accessible and reactive nucleophilic site.
-
Q3: My purification by recrystallization is inefficient. What is the best approach?
A3: Inefficient purification often means the solvent system is not ideal for differentiating your product from the impurities.
-
Product Properties: The product, this compound, contains a carboxylic acid, making its polarity and solubility highly pH-dependent. Unreacted 4-hydroxybenzaldehyde is phenolic, and unreacted 2-bromopropanoic acid is also acidic.
-
Acid-Base Extraction: Before recrystallization, perform a liquid-liquid extraction.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your product and any unreacted 2-bromopropanoic acid will move to the aqueous layer as carboxylate salts, while the less acidic 4-hydroxybenzaldehyde will largely remain in the organic layer.
-
Separate the aqueous layer and acidify it with HCl to re-protonate and precipitate your product.
-
Extract the product back into an organic solvent.
-
-
Recrystallization: After extraction, recrystallization from a mixed solvent system like ethyl acetate and a saturated hydrocarbon (e.g., hexane) is often effective.[7] The product should be soluble in the polar solvent (ethyl acetate) and insoluble in the nonpolar one (hexane).
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction parameters for this synthesis?
A: While optimization is specific to each setup, the following table provides a validated starting point based on established principles of Williamson ether synthesis.
| Parameter | Recommended Choice | Rationale & Expert Insight |
| Phenol Source | 4-Hydroxybenzaldehyde | The primary starting material. |
| Alkylating Agent | 2-Bromopropanoic acid or its methyl/ethyl ester | The bromo- version is more reactive than the chloro- version. Using an ester can prevent self-reaction of the acid and requires a final hydrolysis step. |
| Base | Anhydrous K₂CO₃ | Sufficiently basic to deprotonate the phenol without being overly harsh, which could promote elimination.[5] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that accelerate SN2 reactions by solvating the counter-ion but not the nucleophile.[5] |
| Temperature | 60 - 80 °C | A balance between achieving a reasonable reaction rate and minimizing the E2 elimination side reaction.[5] |
| Reaction Time | 4 - 12 hours | Monitor progress by Thin Layer Chromatography (TLC) to determine completion. |
Q: Can I use sodium hydride (NaH) as the base?
A: Yes, NaH is a very effective, non-nucleophilic base that will irreversibly deprotonate the phenol.[5] However, it is a very strong base and can more readily promote the competing E2 elimination reaction with a secondary halide. It also requires strictly anhydrous conditions. For this specific synthesis, the milder K₂CO₃ is often a safer and more effective choice to maximize the desired SN2 product.
Q: How do I properly monitor the reaction?
A: Thin Layer Chromatography (TLC) is the most effective method.
-
Setup: Use a silica gel plate. A good mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 ratio), with a few drops of acetic acid to ensure the carboxylic acid groups remain protonated and give sharp spots.
-
Analysis: Spot the starting 4-hydroxybenzaldehyde, the 2-bromopropanoic acid, and the co-spotted reaction mixture. The product should have an Rf value intermediate between the more polar 4-hydroxybenzaldehyde and the less polar alkylating agent. The disappearance of the limiting reagent indicates the reaction is complete.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized.
Materials:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
2-Bromopropanoic acid (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Heating & Alkylating Agent Addition: Heat the mixture to 80 °C with vigorous stirring. Once the temperature is stable, add 2-bromopropanoic acid dropwise over 30 minutes.
-
Reaction: Maintain the reaction at 80 °C for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous mixture to pH ~2 using 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield pure this compound.
References
- Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011).
- Williamson ether synthesis - Wikipedia.
- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents.
- Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate.
- KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents.
- Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI.
- Alkylation of phenol: a mechanistic view - PubMed - NIH.
- Williamson Ether Synthesis reaction - BYJU'S.
- Williamson Ether Synthesis.
- 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC.
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents.
- 3-(2-Formylphenoxy)propanoic acid - PMC - NIH.
- Synthesis of 2-(4-hydroxyphenoxy)propanoic acid - PrepChem.com.
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem - NIH.
- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents.
- Synthesis of 2-(4 -acetylphenoxy)propanoic acid - PrepChem.com.
- CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents.
- Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds - European Patent Office - EP 0192849 B1 - Googleapis.com.
- (PDF) 3-(2-Formylphenoxy)propanoic acid - ResearchGate.
- 2-phenylpropionic acid - Organic Syntheses Procedure.
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removal of unreacted starting materials from "2-(4-Formylphenoxy)propanoic acid"
Welcome to the technical support guide for the purification of 2-(4-Formylphenoxy)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials and byproducts from their reaction mixtures. We will explore the underlying chemical principles of common purification strategies, provide detailed troubleshooting guides in a Q&A format, and offer step-by-step protocols for achieving high purity.
Understanding the Challenge: Common Impurities
The purity of this compound is critical, as it is a valuable intermediate in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen.[1] Impurities can interfere with subsequent reaction steps, reduce yields, and introduce unwanted substances into the final active pharmaceutical ingredient (API).
The most common synthetic route to this compound is the Williamson ether synthesis , a robust SN2 reaction between a phenoxide and an alkyl halide.[2][3][4] This typically involves reacting 4-hydroxybenzaldehyde with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) under basic conditions. Another prevalent method involves the selective oxidation of a precursor molecule like 2-[4-(hydroxymethyl)phenyl]propionic acid.[1][5]
Based on these routes, the primary contaminants are typically the unreacted starting materials.
| Compound | Structure | Molar Mass ( g/mol ) | Key Properties | Role |
| This compound | C₁₀H₁₀O₄ | 194.18 | Acidic (Carboxylic Acid), Neutral (Aldehyde), Solid[5] | Product |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Weakly Acidic (Phenol), Neutral (Aldehyde) | Starting Material |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | Strongly Acidic (Carboxylic Acid) | Starting Material |
| 2-[4-(hydroxymethyl)phenyl]propionic acid | C₁₀H₁₂O₃ | 180.20 | Acidic (Carboxylic Acid), Neutral (Alcohol) | Starting Material |
The key to effective purification lies in exploiting the differences in the acidic properties of the product and the potential impurities. Our target molecule contains a carboxylic acid, making it significantly more acidic than the phenolic proton of 4-hydroxybenzaldehyde but comparable in acidity to other carboxylic acid contaminants.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question: My crude product is heavily contaminated with unreacted 4-hydroxybenzaldehyde. What is the most efficient removal method?
Answer: The most effective method is a liquid-liquid extraction using a mild aqueous base, such as sodium bicarbonate (NaHCO₃).[6]
-
Causality: Your target product, this compound, is a carboxylic acid. Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid, forming the water-soluble sodium 2-(4-formylphenoxy)propanoate salt. This salt will partition into the aqueous layer. In contrast, 4-hydroxybenzaldehyde is a phenol. Phenols are much less acidic than carboxylic acids and are not significantly deprotonated by a weak base like sodium bicarbonate. Therefore, the neutral 4-hydroxybenzaldehyde remains in the organic solvent layer.[7][8]
-
Workflow:
-
Dissolve your crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate.
-
Combine the aqueous layers, which now contain your desired product as a salt. The organic layer, containing the 4-hydroxybenzaldehyde, can be discarded.
-
Carefully re-acidify the combined aqueous layers with a strong acid like 6M HCl until the solution is acidic to litmus paper.[9] This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration.
-
Below is a diagram illustrating this separation logic.
Caption: Acid-Base Extraction Workflow for Purification.
Question: I performed a basic wash, but my product is still contaminated with another acidic impurity, likely unreacted 2-bromopropanoic acid. Why did this happen and how can I fix it?
Answer: This is a common and excellent question. The basic wash you performed correctly extracted your acidic product into the aqueous layer. However, since the unreacted starting material, 2-bromopropanoic acid, is also a carboxylic acid, it was extracted along with it.[10] Both acids are deprotonated by the base and become water-soluble salts. When you re-acidified, both your product and the impurity precipitated together.
-
Solution 1: Recrystallization. This is often the best next step. The two carboxylic acids have different crystal lattice energies and solubilities in various solvents. A patent for a similar synthesis describes successful crystallization using a mixed solvent system of ethyl acetate and a saturated hydrocarbon like n-heptane.[1] The goal is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains in solution.
-
Solution 2: Column Chromatography. If recrystallization fails, column chromatography provides a more robust separation based on polarity.[11] Since both molecules have a carboxylic acid group, the polarity difference is subtle, but the aromatic aldehyde in your product makes it distinct from the aliphatic bromo-acid. A silica gel column with a solvent system like ethyl acetate/hexanes, potentially with a small amount of acetic acid to improve peak shape, should effectively separate the two compounds.
Question: After acidifying the bicarbonate solution, my product came out as a sticky oil instead of a crystalline solid. What went wrong?
Answer: This phenomenon, known as "oiling out," usually occurs for one of two reasons:
-
Residual Impurities: The presence of impurities can disrupt the crystal lattice formation, causing the product to separate as a supercooled liquid or oil.
-
Precipitation from a Supremely Concentrated Solution: If the product concentration is too high when it precipitates, molecules may not have time to arrange themselves into an ordered crystal lattice.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the oil-air interface. The microscopic imperfections in the glass can induce nucleation and trigger crystallization.
-
Add Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.
-
Re-dissolve and Re-precipitate: Add a small amount of an organic solvent (like ethyl acetate) to dissolve the oil. Then, add a non-polar solvent (like hexanes or heptane) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath. This controlled precipitation is a form of recrystallization and often yields crystalline solids.
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral or weakly acidic phenolic impurities, such as 4-hydroxybenzaldehyde.
-
Materials:
-
Crude this compound
-
Ethyl acetate (or diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask, vacuum filtration apparatus
-
pH paper
-
-
Procedure:
-
Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material) in an Erlenmeyer flask.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.
-
Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction (steps 3-5) on the organic layer two more times, combining all aqueous extracts. This ensures complete transfer of the acidic product.[10]
-
The organic layer, containing neutral impurities, can now be discarded.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly and carefully add 6M HCl dropwise while stirring. Continue adding acid until gas evolution ceases and the solution tests strongly acidic with pH paper (pH < 4). A precipitate should form.[6]
-
Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the purified product, preferably in a vacuum oven, to a constant weight.
-
Protocol 2: Purification via Recrystallization
This protocol is effective for removing impurities with different solubility profiles, such as unreacted 2-bromopropanoic acid.
-
Materials:
-
Crude this compound
-
Ethyl acetate
-
n-Heptane (or n-Hexane)
-
Erlenmeyer flask, hot plate, ice bath, vacuum filtration apparatus
-
-
Procedure:
-
Place the crude, dried solid into an Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (ethyl acetate) and gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.
-
Once dissolved, remove the flask from the heat.
-
Slowly add the less polar solvent (n-heptane) dropwise while swirling until a persistent cloudiness appears.
-
Add a few more drops of ethyl acetate, just enough to make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold heptane.
-
Dry the crystals to a constant weight. A patent describing this method for a similar compound highlights its effectiveness.[1]
-
Purity Assessment
How do I confirm the purity of my final product?
Verifying the purity and identity of your compound is a critical final step.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. The ¹H NMR spectrum of pure this compound should show distinct peaks corresponding to the aldehyde proton (~9.99 ppm), the carboxylic acid proton (~12.50 ppm), the aromatic protons (~7.5-7.6 ppm), the methine proton (~3.83 ppm), and the methyl doublet (~1.40 ppm).[5] The absence of peaks corresponding to starting materials confirms purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for assessing purity. A reverse-phase HPLC method can separate your product from residual starting materials and byproducts.[12][13][14] By integrating the peak areas, you can determine the purity as a percentage.
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point range. Impurities typically depress and broaden the melting point range. Comparing your experimental value to the literature value can be a good indicator of purity.
This guide provides a framework for troubleshooting the common purification challenges associated with this compound. By understanding the chemical principles behind each technique, researchers can logically diagnose issues and implement effective solutions to obtain a product of high purity.
References
- Vertex AI Search. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Unknown Author.
- Wikipedia. Liquid–liquid extraction.
- Magritek. Separation of Acidic, Basic and Neutral Compounds.
- Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- BenchChem. This compound (CAS Number: 51264-78-9).
- Google Patents. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)
- BenchChem. An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Sigma-Aldrich. 2-(4-formylphenyl)propanoic acid.
- National Center for Biotechnology Information. 3-(2-Formylphenoxy)propanoic acid - PMC.
- Unknown Author. Experiment 06 Williamson Ether Synthesis.
- Unknown Author. The Williamson Ether Synthesis.
- Sigma-Aldrich. This compound DiscoveryCPR 51264-78-9.
- National Center for Biotechnology Information. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- BYJU'S. Williamson Ether Synthesis reaction.
- SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
- National Center for Biotechnology Information. 2-(4-Hydroxyphenoxy)
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- National Center for Biotechnology Information. 2-(4-Hydroxyphenoxy)propanoic acid - PMC.
- The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
Sources
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- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. magritek.com [magritek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
- 12. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 2-(4-Formylphenoxy)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-(4-Formylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of impurity characterization. Ensuring the purity of any active pharmaceutical ingredient (API) or key intermediate is paramount for safety, efficacy, and regulatory compliance.[1][2] This document provides in-depth, experience-driven answers to common challenges, structured to empower you with both the "how" and the "why" of impurity profiling.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries encountered during the synthesis and analysis of this compound.
Q1: What is the most probable synthetic route for this compound and what are the expected impurities?
A1: The most common and industrially scalable method is a variation of the Williamson ether synthesis.[3][4] This process involves the reaction of 4-hydroxybenzaldehyde with a 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) under basic conditions, followed by the hydrolysis of the resulting ester intermediate.
Based on this pathway, you should anticipate several classes of organic impurities as defined by the International Council for Harmonisation (ICH) Q3A guidelines[5][6][7]:
-
Starting Materials: Unreacted 4-hydroxybenzaldehyde and ethyl 2-bromopropanoate.
-
Intermediate: The ester precursor, ethyl 2-(4-formylphenoxy)propanoate, from incomplete hydrolysis.
-
By-products: Products from side reactions. A potential by-product is from the self-reaction of the halo-ester or reaction at an alternative site on the phenoxide.
-
Reagents: Residual base (e.g., potassium carbonate) or catalysts.
-
Degradation Products: Arise from instability of the drug substance during manufacturing or storage. For this molecule, oxidation of the aldehyde to a carboxylic acid is a plausible degradation pathway.
Q2: Which analytical technique is the most effective for initial purity assessment and impurity detection?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this application.[8] The molecule possesses a good chromophore (the formylphenyl group), making it highly responsive to UV detection (typically around 220-280 nm). RP-HPLC is excellent for separating compounds with varying polarities, such as the acidic final product, its less polar ester intermediate, and the more polar 4-hydroxybenzaldehyde starting material.[8][9] For more definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is the logical next step.[10][11]
Q3: What are the regulatory thresholds for identifying and qualifying impurities?
A3: The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose (MDD) of the final drug substance.[5][7] For a typical drug substance with an MDD of ≤ 2 g/day , the following thresholds apply[1]:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
Any impurity observed at or above the identification threshold (0.10%) must be structurally characterized.[7] Qualification is the process of gathering data to ensure the biological safety of an impurity at a specified level.[7]
Section 2: Visualizing the Synthetic Landscape and Impurity Formation
Understanding the reaction pathway is key to predicting and controlling impurities. The diagram below illustrates the primary synthesis route and highlights the origin points of common process-related impurities.
Caption: Synthesis pathway and key impurity formation points.
Section 3: Troubleshooting Guides: A Deep Dive into Specific Issues
This section provides structured troubleshooting for specific analytical challenges you may face.
Issue 1: An Unknown Peak is Detected Above the 0.10% Identification Threshold in my HPLC Chromatogram.
This is a common and critical issue. The identity of any peak exceeding the ICH identification threshold must be determined.[6][7]
Causality Analysis: An unknown peak could be a by-product, a degradation product, or an unexpected contaminant from reagents or solvents. Its structural elucidation is non-negotiable for process validation and regulatory submission.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown impurity peak.
Field-Proven Insights:
-
LC-MS is your primary tool: High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to propose a molecular formula.[10] The fragmentation pattern gives crucial clues about the molecule's substructures.
-
Think like a chemist: Before extensive analysis, consider the reaction mechanism. Could there have been an O-alkylation vs. C-alkylation?[12] Could the aldehyde have reacted with the solvent? This chemical intuition guides your structural hypothesis.
-
Forced degradation is essential: This not only helps identify degradation products but is a required part of stability-indicating method validation. It demonstrates that your analytical method can separate the API from its potential degradants.
Issue 2: My Final Product Contains High Levels of Unreacted 4-Hydroxybenzaldehyde.
Causality Analysis: This impurity arises from incomplete conversion during the Williamson ether synthesis step. The phenoxide of 4-hydroxybenzaldehyde is the nucleophile, and if the reaction does not go to completion, it will be carried through the work-up.
Solutions & Explanations:
-
Stoichiometry Review: Ensure at least a stoichiometric equivalent of the 2-halopropanoate ester is used. A slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Base Selection & Quantity: The base (e.g., K₂CO₃, NaH) must be strong enough and present in sufficient quantity (at least one equivalent) to fully deprotonate the phenol. Using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can improve reaction rates.[13][14]
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction (e.g., 50-80 °C) can significantly increase the rate of this Sₙ2 reaction.[12]
-
Time: Monitor the reaction by TLC or in-process HPLC analysis to ensure it has reached completion before proceeding to work-up.
-
-
Purification Strategy: 4-hydroxybenzaldehyde is phenolic and will be extracted into an aqueous basic solution. During work-up, after hydrolysis of the ester, the final product is an acid. An acid-base extraction can be highly effective:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated sodium bicarbonate solution. The desired product (a carboxylic acid) will move to the aqueous layer, while the less acidic phenolic starting material may remain in the organic layer.
-
Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate the pure product.[15]
-
Section 4: Standardized Protocols for Impurity Characterization
Adherence to standardized protocols ensures reproducibility and data integrity.
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This method provides a robust starting point for separating the API from its key process-related impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for the aromatic ring, while being suitable for the polar functional groups.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Formic acid is MS-compatible.[16] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for RP-HPLC. |
| Gradient | 20% B to 90% B over 20 min | A gradient is necessary to elute both the polar starting materials and the less polar ester intermediate within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic ring and formyl group provide strong absorbance at this wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Protocol 2: Sample Preparation for NMR Structural Elucidation
NMR is the definitive technique for structural confirmation of the API and its isolated impurities.[2][17]
-
Isolate the Impurity: Use preparative HPLC to collect a sufficient quantity (typically >1 mg) of the pure impurity.
-
Remove HPLC Solvents: Lyophilize or carefully evaporate the collected fractions under reduced pressure to remove all traces of water and organic solvent.
-
Select Deuterated Solvent: Dissolve the dried sample in an appropriate deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves a wide range of polarities and has exchangeable proton signals (for -OH, -COOH) that are easily identified.[18]
-
Acquire Spectra:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. A known ¹H NMR spectrum for the parent compound shows signals for the carboxylic acid proton (~12.5 ppm), aldehyde proton (~10.0 ppm), aromatic protons (~7.5 ppm), methine proton (~3.8 ppm), and methyl protons (~1.4 ppm).[19]
-
¹³C NMR: Shows all unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to piece together the full molecular structure by showing proton-proton and proton-carbon correlations.
-
References
- ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks. [Link]
- Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023). KBI Biopharma. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
- A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. (n.d.).
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. (n.d.).
- Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
- Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. (n.d.). PrepChem.com. [Link]
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed. [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. [Link]
- The Williamson Ether Synthesis. (n.d.). University of Massachusetts. [Link]
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed. [Link]
- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). EPA. [Link]
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. [Link]
Sources
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- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. soeagra.com [soeagra.com]
- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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strategies to improve the efficiency of Felubiprofen synthesis
Flurbiprofen Synthesis Efficiency: A Technical Support Center
Welcome to the Technical Support Center for Flurbiprofen synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency, yield, and environmental footprint of their synthetic routes. We will move beyond basic protocols to explore the causality behind experimental choices, troubleshoot common issues, and provide validated strategies for optimization.
Overview of Synthetic Strategies for Flurbiprofen
The synthesis of Flurbiprofen, a potent non-steroidal anti-inflammatory drug (NSAID), has evolved significantly. Initial methods often involved multi-step processes with moderate yields and the use of hazardous reagents. Modern approaches prioritize efficiency, safety, and sustainability. The two primary strategies discussed are the classical malonic ester route and a highly efficient, palladium-catalyzed Suzuki coupling reaction.
The choice of synthetic route has profound implications for overall yield, purity, cost, and environmental impact. While classical methods are well-established, modern cross-coupling strategies offer significant advantages in efficiency and safety.
Caption: Comparison of a classical and modern synthetic route to Flurbiprofen.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during Flurbiprofen synthesis in a practical question-and-answer format.
Category 1: Suzuki Coupling Reaction Issues
The Pd/C-catalyzed Suzuki coupling in water represents a state-of-the-art, efficient method for constructing the crucial biaryl bond in Flurbiprofen[1].
Question: My Suzuki coupling reaction is showing low conversion to Flurbiprofen. What are the likely causes?
Answer: Low conversion in this key step is typically traced back to three areas: catalyst activity, reagent quality, or reaction conditions.
-
Catalyst Deactivation: Palladium on carbon (Pd/C) is a robust heterogeneous catalyst, but its activity can be compromised.
-
Cause: The palladium surface can be poisoned by impurities (e.g., sulfur or other halides from upstream steps) or blocked by organic residues if the catalyst is recycled without proper washing.
-
Solution: Ensure the starting material, 2-(3-fluoro-4-bromophenyl)propionic acid, is of high purity. If using recycled Pd/C, implement a thorough washing protocol with water and a suitable organic solvent (like THF) followed by drying. For critical syntheses, always use a fresh batch of a high-quality 5% Pd/C catalyst[1].
-
-
Reagent Integrity:
-
Cause: The phenylation reagent, sodium tetraphenylborate (Ph₄BNa), can degrade over time, especially if exposed to moisture. The base, sodium carbonate (Na₂CO₃), may also be of insufficient quality or not anhydrous.
-
Solution: Use a freshly opened or properly stored container of sodium tetraphenylborate. Ensure the sodium carbonate is anhydrous and finely powdered to maximize its reactivity. The molar ratio of reactants is critical; a slight excess of the borate reagent can drive the reaction to completion[1].
-
-
Suboptimal Reaction Conditions:
-
Cause: Insufficient temperature or inefficient mixing can lead to poor reaction rates. While the reaction is robust, it requires sufficient energy to overcome the activation barrier.
-
Solution: Ensure the reaction mixture is maintained at reflux with vigorous stirring to ensure proper mixing of the heterogeneous catalyst and the aqueous/organic phases. The reaction is typically complete within 1-3 hours under reflux[1][2].
-
Sources
Technical Support Center: Overcoming Low Yield in the Synthesis of Arylpropionic Acids
Welcome to the Technical Support Center for the synthesis of arylpropionic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of these important reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing arylpropionic acids like ibuprofen and naproxen?
A1: Two of the most prevalent and industrially significant routes are the Boots and BHC syntheses for ibuprofen, and palladium-catalyzed carbonylation reactions for a more general approach to arylpropionic acids, including naproxen. The Boots method involves a six-step process, while the more atom-economical BHC process has three steps.[1][2][3] A widely used laboratory and industrial method involves a two-step, one-pot palladium-catalyzed Heck reaction of an aryl halide with ethylene, followed by a hydroxycarbonylation of the resulting styrene intermediate.[1]
Q2: I'm experiencing a significantly low overall yield. Where should I start troubleshooting?
A2: A low overall yield in a multi-step synthesis can be due to issues in any of the key stages: the initial coupling reaction (e.g., Heck reaction), the carbonylation step, the final hydrolysis (if proceeding via an ester), or purification. It is crucial to monitor the progress of each step by techniques like TLC or LC-MS to pinpoint the problematic stage.[4] Common culprits for low yields include catalyst deactivation, suboptimal reaction conditions (temperature, pressure, reagents), and the presence of impurities in starting materials or solvents.[4][5][6]
Q3: What is "palladium black," and how can I prevent its formation in my Heck or carbonylation reaction?
A3: Palladium black is a finely divided, catalytically inactive form of elemental palladium that precipitates from the reaction mixture. Its formation is a common cause of catalyst deactivation and leads to low or stalled reactions.[5][7][8] To prevent its formation, it is essential to maintain an inert atmosphere (e.g., using argon or nitrogen) to avoid oxidation of the active Pd(0) species. Using appropriate stabilizing ligands, such as phosphines, and ensuring efficient stirring to prevent localized overheating can also mitigate this issue.[5][7][8]
Q4: How critical is the purity of my reagents and solvents?
A4: The purity of all reactants, reagents, and solvents is paramount. The presence of water or oxygen can lead to catalyst deactivation and undesirable side reactions.[4][5] For instance, in the Heck reaction, using anhydrous and degassed solvents is crucial.[5] Similarly, the quality of your base and ligands can significantly impact the reaction's efficiency and yield.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting specific issues you may encounter during the synthesis of arylpropionic acids.
Issue 1: Low Yield in the Palladium-Catalyzed Heck Reaction
The Heck reaction, which couples an aryl halide with an alkene (commonly ethylene in this synthesis), is a critical step. Low yields here will invariably lead to a poor overall yield.
Potential Causes & Solutions
-
Catalyst Deactivation: As discussed in the FAQs, the formation of palladium black is a primary concern.
-
Suboptimal Ligand or Base: The choice of phosphine ligand and base is crucial and substrate-dependent.
-
Solution: If you are using an electron-rich aryl bromide, a more electron-donating ligand might be required. The base is necessary to neutralize the HX generated during the reaction; common bases include triethylamine (Et3N) or inorganic bases like potassium carbonate (K2CO3).[9][10][11] Experiment with different ligands and bases to find the optimal combination for your specific substrate.
-
-
Incorrect Reaction Temperature: Heck reactions are sensitive to temperature.
-
Solution: If the reaction is sluggish, a higher temperature may be needed. However, excessively high temperatures can lead to catalyst decomposition and side reactions. A typical temperature range is 100-140 °C.[5] It is advisable to perform small-scale experiments to determine the optimal temperature for your system.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of your desired styrene intermediate.
-
Olefin Isomerization: The double bond in the product can migrate, leading to a mixture of isomers. This can be influenced by the choice of base and solvent.[5]
-
Homocoupling of Aryl Halide: This results in the formation of a biaryl impurity. This is more prevalent at high temperatures and low ligand concentrations.[5]
-
Reductive Heck Reaction: This side reaction can be minimized by careful selection of the base, solvent, and temperature.
-
Troubleshooting Workflow: Low Yield in Heck Reaction
Caption: Troubleshooting logic for low yield in the Heck reaction.
Issue 2: Low Yield or Poor Selectivity in the Carbonylation Step
The hydroxycarbonylation of the styrene intermediate is the step that forms the desired propionic acid. Both yield and regioselectivity (formation of the branched vs. linear acid) are critical.
Potential Causes & Solutions
-
Incorrect CO Pressure: The pressure of carbon monoxide can influence the reaction rate and selectivity.
-
Solution: While higher pressures can increase the rate, they may also lead to the formation of dicarbonylated byproducts.[12] Optimization of the CO pressure is often necessary for each specific substrate and catalyst system.
-
-
Suboptimal Catalyst System: The choice of palladium precursor and ligands is critical for achieving high regioselectivity for the branched arylpropionic acid.
-
Solution: Bidentate phosphine ligands are often employed to favor the formation of the desired branched product.[13] Experiment with different ligands to improve selectivity.
-
-
Acid Co-catalyst Issues: This reaction is typically catalyzed by a palladium complex in the presence of an acid.
-
Solution: The nature and concentration of the acid can affect the reaction. Insufficient acid may lead to a slow reaction, while too much can cause side reactions.
-
-
Presence of Oxidants and pH Control: In some variations of the carbonylation, an oxidant is used. The choice of oxidant and the resulting pH can dramatically affect the reaction pathway and selectivity. For example, using p-benzoquinone as an oxidant can lead to a drop in pH, which may favor undesired side reactions, whereas copper(II) acetate can help maintain a more favorable pH.[12]
Issue 3: Incomplete Ester Hydrolysis
If your synthetic route produces an arylpropionic ester, the final step is hydrolysis to the carboxylic acid.
Potential Causes & Solutions
-
Reversible Reaction (Acid-Catalyzed): Acid-catalyzed hydrolysis is a reversible reaction.
-
Steric Hindrance: Bulky groups near the ester functionality can slow down the rate of hydrolysis.
-
Solution: Increase the reaction temperature and/or prolong the reaction time. For particularly hindered esters, a stronger base or acid catalyst may be necessary.
-
-
Insufficient Base (Base-Promoted): Base-promoted hydrolysis (saponification) is irreversible, but an insufficient amount of base will lead to incomplete conversion.[16]
Issue 4: Difficulty in Purification and Low Isolated Yield
Even with a high reaction yield, losses during purification can significantly impact the final isolated yield.
Potential Causes & Solutions
-
Formation of Emulsions during Workup: The presence of both acidic and organic components can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
-
-
Product Crystallization Issues: The desired arylpropionic acid may be difficult to crystallize from the crude reaction mixture.
-
Solution: Screen different solvent systems for recrystallization. If direct crystallization is challenging, purification by column chromatography may be necessary before a final crystallization step.
-
-
Co-eluting Impurities: Byproducts from side reactions may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Solution: Adjust the mobile phase composition to improve separation. If baseline separation is not achievable, multiple chromatographic steps or a final purification by recrystallization may be required.
-
Experimental Protocols
General Protocol for a Two-Step, One-Pot Synthesis of 2-Arylpropionic Acids
This protocol is a general guideline for the palladium-catalyzed Heck reaction of an aryl bromide with ethylene, followed by hydroxycarbonylation.
-
Heck Reaction:
-
To a dry, nitrogen-flushed autoclave, add the aryl bromide (1.0 eq), a palladium precursor (e.g., Pd(OAc)2, 0.5-2 mol%), a suitable phosphine ligand (e.g., a bidentate phosphine, 1-4 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Add a degassed, anhydrous solvent (e.g., DMF).
-
Pressurize the autoclave with ethylene gas (e.g., 20 bar).
-
Heat the reaction mixture to the optimized temperature (e.g., 100-140 °C) and stir until the aryl bromide is consumed (monitor by TLC or GC-MS).
-
-
Hydroxycarbonylation:
-
Cool the reaction mixture to room temperature and carefully vent the excess ethylene.
-
Add a source of acid (e.g., HCl in dioxane).
-
Pressurize the autoclave with carbon monoxide (e.g., 40 bar).
-
Heat the reaction mixture and stir until the styrene intermediate is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture, vent the CO, and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
General Protocol for Base-Promoted Ester Hydrolysis (Saponification)
-
Dissolve the arylpropionic ester in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add an aqueous solution of a base (e.g., 1-2 M NaOH or KOH, 1.5-2.0 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) until the pH is ~1-2.
-
Collect the precipitated arylpropionic acid by filtration, or extract it with an organic solvent.
-
Wash the product with cold water, and dry. Recrystallize if necessary.[14][15]
Data Presentation
Table 1: Effect of Ligand on the Yield of a Model Heck Reaction
| Ligand | Pd:Ligand Ratio | Yield (%) | Reference |
| PPh3 | 1:2 | 75 | [11] |
| P(o-Tol)3 | 1:2 | 82 | [11] |
| t-Bu3P | 1:2 | 95 | [11] |
| dppf | 1:1.1 | 88 | [17] |
| dppp | 1:1.1 | 85 | [17] |
Note: Yields are for illustrative purposes and can vary depending on the specific substrates and reaction conditions.
Visualizations
General Workflow for Arylpropionic Acid Synthesis
Caption: General synthetic workflow for arylpropionic acids.
References
- Optimizing reaction conditions for ibuprofen hydrazide synthesis
- Recent Advances in the Synthesis of Ibuprofen and Naproxen
- Ibuprofen Synthesis | Synaptic - Central College
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions
- Note Synthesis of novel α-arylpropionic acids and their deriv
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins
- Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF
- Hydroxycarbonylation of styrene with palladium c
- Modification of ibuprofen synthesis through the mechanism analysis
- Improved Synthesis of Ibuprofen - Green Chemistry For Sustainability
- Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson - Study.com
- Technical Support Center: Optimizing DPPE-C
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Heck Reaction - Organic Chemistry Portal
- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonyl
- HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN - DR-NTU
- The Hydrolysis of Esters - Chemistry LibreTexts
- Mechanisms of the Mizoroki–Heck Reaction - SciSpace
- Technical Support Center: Troubleshooting Palladium-C
- (+)- AND (−)-α-(2,4,5,7-TETRANITRO-9-FLUORENYLIDENEAMINOOXY)PROPIONIC ACID - Organic Syntheses Procedure
- hydrolysis of esters - Chemguide
- Ligand and base-free Heck reaction with heteroaryl halides | Request PDF
- Synthesis of 3-(Arylthio)
- Organic & Biomolecular Chemistry - RSC Publishing
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Heck Reaction - Chemistry LibreTexts
- Why are my ester hydrolysis not working : r/Chempros - Reddit
- Versatile stereoselective oxidative alkoxycarbonylation of styrenes at room-temper
- Ester Reactions Summary and Practice Problems - Chemistry Steps
- Industrial synthesis technique for DL-naproxen - Eureka | P
- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry
- troubleshooting low yield in palladium-catalyzed pentaerythritol oxid
- WO2013079785A1 - Method for recovering and purifying propionic acid - Google P
- Green Chemistry Synthesis of Naproxen | PPTX - Slideshare
- Thermally Induced Carbohydroxylation of Styrenes with Aryldiazonium Salts - PMC - NIH
- What is the best way to purify a crude reaction mixture th
- SyntheticM ethods Hot Paper Palladium-Catalyzed EnantioselectiveT hiocarbonylation of Styrenes - ResearchG
- CN101234963A - Industrial synthesis technique for DL-naproxen - Google P
- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene | ACS Catalysis - ACS Public
- Enhanced Production of (S)
- Synthesis and Biological Evaluation of Naproxen Deriv
- Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters - PubMed
- Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester
Sources
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Formylphenoxy)propanoic Acid: An In-Depth Analysis of Precursor Performance
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical determinant of efficiency, cost, and environmental impact. 2-(4-Formylphenoxy)propanoic acid is a valuable building block, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, with a focus on the performance of their respective precursors. We will delve into the mechanistic underpinnings of these pathways, present detailed experimental protocols, and offer a quantitative comparison to inform your selection of the most suitable synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly proceeds via two distinct chemical transformations: the oxidation of a pre-functionalized phenylpropionic acid derivative or the formation of an ether linkage through Williamson ether synthesis. Each approach utilizes a different set of precursors, which in turn dictates the reaction conditions, yield, purity, and overall sustainability of the process. This guide will focus on the comparative analysis of the following precursors:
-
Route 1: Oxidation
-
Precursor A: 2-[4-(Hydroxymethyl)phenyl]propionic acid
-
Precursor B: 2-[4-(Bromomethyl)phenyl]propionic acid
-
-
Route 2: Williamson Ether Synthesis
-
Precursor C: 4-Hydroxybenzaldehyde
-
We will now explore each of these routes in detail, providing both theoretical rationale and practical, experimentally-derived data.
Route 1: The Oxidation Pathway - A Tale of Two Precursors
The oxidation of a benzylic substituent to an aldehyde is a classic and effective method for the synthesis of this compound. The choice of the starting material, specifically the nature of the benzylic group, significantly influences the choice of oxidant and the overall efficiency of the reaction.
Precursor A: 2-[4-(Hydroxymethyl)phenyl]propionic acid
The use of 2-[4-(hydroxymethyl)phenyl]propionic acid as a precursor involves the selective oxidation of a primary alcohol to an aldehyde. Modern catalytic methods have greatly improved the efficiency and safety of this transformation. A particularly noteworthy method is the TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalyzed oxidation.
Mechanism of TEMPO-Catalyzed Oxidation:
The catalytic cycle of TEMPO-mediated oxidation involves the in-situ generation of the active oxidant, the N-oxoammonium ion. This species is a powerful but selective oxidizing agent for primary and secondary alcohols. The reaction is typically carried out in the presence of a co-oxidant, such as sodium hypochlorite (NaOCl), which regenerates the active N-oxoammonium species from the hydroxylamine form of TEMPO that is produced after the oxidation of the alcohol. The use of a catalytic amount of TEMPO is a key advantage, reducing cost and simplifying purification.
Experimental Protocol: TEMPO-Catalyzed Oxidation of 2-[4-(Hydroxymethyl)phenyl]propionic acid [1]
-
Dissolution: In a suitable reaction vessel, dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.
-
Catalyst Addition: To this solution, add 0.01 to 0.1 equivalents of TEMPO catalyst.
-
Base Addition: Add 1.0 to 2.0 equivalents of sodium bicarbonate.
-
Oxidant Addition: Cool the mixture to 0-5 °C and slowly add 1.0 to 1.5 equivalents of an aqueous solution of sodium hypochlorite (10%) dropwise, maintaining the temperature.
-
Quenching: Upon reaction completion (monitored by TLC or HPLC), add an aqueous solution of sodium sulfite to quench any remaining oxidant.
-
Work-up: Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: The crude product can be purified by crystallization from a mixed solvent system such as ethyl acetate and n-heptane.
A Korean patent suggests that this method can improve the yield by approximately 15% and the purity by about 10% when compared to a similar oxidation process without the TEMPO catalyst.[1] Furthermore, this protocol avoids the use of highly toxic chlorinated solvents like carbon tetrachloride for crystallization, which is a significant step towards a greener process.[1]
Precursor B: 2-[4-(Bromomethyl)phenyl]propionic acid
An alternative oxidation strategy employs 2-[4-(bromomethyl)phenyl]propionic acid as the precursor. This approach also leverages the catalytic power of TEMPO, but in this case, hydrogen peroxide (H₂O₂) is used as the terminal oxidant in an aqueous medium. This method is presented as a particularly environmentally friendly ("green") process.[2]
Experimental Protocol: Green Oxidation of 2-[4-(Bromomethyl)phenyl]propionic acid [2]
-
Dissolution: In a reaction vessel, dissolve 2-[4-(bromomethyl)phenyl]propionic acid and a catalytic amount of TEMPO (e.g., 0.03 g per 4.862 g of starting material) in water.
-
Heating: Heat the solution to 70 °C.
-
Oxidant Addition: Slowly add hydrogen peroxide (e.g., 3 ml) to the reaction mixture using a syringe pump over a period of time (e.g., 1 ml per hour).
-
Work-up: Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
This method is notable for its use of water as the solvent and hydrogen peroxide as the oxidant, the only byproduct of which is water. A patent describing this process reports a high yield of 94%.[2]
Route 2: The Williamson Ether Synthesis Pathway - A Classic Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3][4][5][6] In the context of this compound synthesis, this involves the reaction of a phenoxide with an alkyl halide.
Precursor C: 4-Hydroxybenzaldehyde
This route begins with the readily available and relatively inexpensive 4-hydroxybenzaldehyde. The phenolic hydroxyl group is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic propionate derivative.
Mechanism of Williamson Ether Synthesis:
This reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a leaving group (typically a halide) on the 2-position of a propanoic acid or its ester.[3][4] The choice of the propanoate electrophile is critical. While 2-halopropanoic acids can be used directly, the reaction is often performed with the corresponding ester (e.g., ethyl 2-bromopropanoate) to avoid side reactions with the carboxylic acid moiety. The resulting ester is then hydrolyzed to yield the final product.
Experimental Protocol: Williamson Ether Synthesis and Hydrolysis
Step 1: Synthesis of Ethyl 2-(4-formylphenoxy)propanoate
-
Base Treatment: In a suitable solvent such as dimethylformamide (DMF) or acetone, treat 4-hydroxybenzaldehyde with a base like potassium carbonate to form the potassium phenoxide in situ.
-
Nucleophilic Substitution: Add ethyl 2-bromopropanoate to the reaction mixture.
-
Heating: Heat the reaction mixture (e.g., to 80-100 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude ester can be purified by chromatography or distillation.
Step 2: Hydrolysis of Ethyl 2-(4-formylphenoxy)propanoate
-
Base Hydrolysis: Dissolve the ethyl 2-(4-formylphenoxy)propanoate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide.
-
Heating: Heat the mixture to reflux for a few hours.
-
Acidification: After cooling, acidify the reaction mixture with a strong acid such as hydrochloric acid to a pH of 1-2. This will precipitate the carboxylic acid.
-
Isolation: The solid this compound can be collected by filtration, washed with cold water, and dried.
While this is a robust and versatile method, yields can be variable, and the multi-step nature of the process (etherification followed by hydrolysis) can impact the overall efficiency.[3]
Comparative Analysis
To facilitate a direct comparison of these synthetic routes, the following table summarizes the key performance indicators for each precursor.
| Precursor | Synthetic Route | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| 2-[4-(Hydroxymethyl)phenyl]propionic acid | TEMPO-catalyzed Oxidation | TEMPO, NaOCl, NaHCO₃ | High | High (claimed 10% improvement)[1] | High yield and purity, avoids toxic solvents for crystallization.[1] | Requires synthesis of the precursor alcohol. |
| 2-[4-(Bromomethyl)phenyl]propionic acid | Green Oxidation | TEMPO, H₂O₂ | 94%[2] | High | Environmentally friendly (water as solvent, H₂O as byproduct), high yield, single step from precursor.[2] | Precursor may be less readily available or more expensive than the corresponding alcohol. |
| 4-Hydroxybenzaldehyde | Williamson Ether Synthesis | K₂CO₃, Ethyl 2-bromopropanoate, NaOH, HCl | Moderate-High | Variable | Utilizes readily available and inexpensive starting materials, well-established and robust reaction.[3][6] | Two-step process (etherification and hydrolysis), may require purification of the intermediate ester. |
Visualization of Synthetic Workflows
To further clarify the distinct pathways, the following diagrams illustrate the experimental workflows for each synthetic route.
subgraph "cluster_PrecursorA" { label = "Precursor A: 2-[4-(Hydroxymethyl)phenyl]propionic acid"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_PrecursorB" { label = "Precursor B: 2-[4-(Bromomethyl)phenyl]propionic acid"; style=filled; color="#FCE8E6"; node [fillcolor="#FFFFFF"];
} }
Caption: Workflow for the oxidation of precursors A and B.subgraph "cluster_Etherification" { label = "Step 1: Etherification"; style=filled; color="#FFF7E6"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Hydrolysis" { label = "Step 2: Hydrolysis"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"];
}
C_Intermediate -> H_Start [lhead="cluster_Hydrolysis", ltail="cluster_Etherification", style=dashed]; }
Caption: Workflow for the Williamson ether synthesis route.Conclusion and Recommendations
The choice of precursor for the synthesis of this compound is a critical decision with significant implications for the overall efficiency and sustainability of the process.
-
For high yield and purity with a focus on green chemistry , the oxidation of 2-[4-(bromomethyl)phenyl]propionic acid using TEMPO and hydrogen peroxide in water is a highly attractive option.[2] Its single-step nature from the precursor and use of environmentally benign reagents are major advantages.
-
The TEMPO-catalyzed oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid also offers high yields and purity, with the added benefit of avoiding toxic crystallization solvents.[1] This makes it a strong candidate for processes where the precursor alcohol is readily available.
-
The Williamson ether synthesis starting from 4-hydroxybenzaldehyde remains a viable and cost-effective option, particularly given the low cost of the starting materials. However, the two-step process and potentially more challenging purification may make it less efficient for large-scale production where high throughput is a priority.
Ultimately, the optimal precursor will depend on the specific priorities of the research or manufacturing campaign, including cost of raw materials, desired purity, available equipment, and commitment to green chemistry principles. This guide provides the foundational data and experimental insights to make an informed decision.
References
- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents.
- KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents.
- Williamson ether synthesis - Wikipedia.
- The Williamson Ether Synthesis - Chemistry Steps.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Experiment 06 Williamson Ether Synthesis - Department of Chemistry, University of Missouri-St. Louis.
Sources
- 1. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
- 2. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
A Comparative Guide to Starting Materials for Felubiprofen Synthesis: An In-depth Analysis of 2-(4-Formylphenoxy)propanoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of a Starting Material in Felubiprofen Synthesis
Felubiprofen, a non-steroidal anti-inflammatory drug (NSAID), effectively alleviates pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][2] The efficiency, cost-effectiveness, and environmental impact of its large-scale production are critically dependent on the chosen synthetic route and, most importantly, the initial starting material. This guide provides a comprehensive comparison of various starting materials for Felubiprofen synthesis, with a detailed focus on the promising intermediate, 2-(4-Formylphenoxy)propanoic acid. We will delve into the underlying chemistry, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their drug development pipelines.
Spotlight on this compound: A Versatile Intermediate
This compound, with the CAS number 51264-78-9, is a solid organic compound that serves as a key building block in the synthesis of Felubiprofen.[3][4] Its structure, featuring both a carboxylic acid and a reactive formyl (aldehyde) group, makes it a versatile precursor for various synthetic transformations.[4]
Chemical and Physical Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51264-78-9 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Physical Form | Solid |
Source: BenchChem[3], Alfa Chemistry[5]
Synthesis Route Starting from this compound
A common and effective route to Felubiprofen from this compound involves a condensation reaction with a cyclic ketone, such as 1-morpholinocyclohexene. This approach has been shown to produce Felubiprofen in high yield and purity.[6]
Reaction Scheme:
Caption: Synthesis of Felubiprofen from this compound.
Experimental Protocol: Synthesis of Felubiprofen via Condensation
-
Enamine Formation: In a reactor, combine cyclohexanone, toluene, morpholine, and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 6 hours, removing water azeotropically. After cooling and filtration, concentrate the reaction solution under reduced pressure to obtain 1-morpholinocyclohexene.[6]
-
Condensation: To a separate reactor, add 2-(4-Formylphenyl)propionic acid and dichloromethane. Add the concentrated 1-morpholinocyclohexene solution from the previous step and stir the mixture under reflux for 5-6 hours.[6]
-
Hydrolysis and Work-up: Cool the reaction mixture. Add a mixture of hydrochloric acid and water dropwise. Stir for 1 hour, then separate the organic layer. Wash the organic layer with water, separate, and then concentrate to yield Felubiprofen.[6]
-
Purification: The crude Felubiprofen can be further purified by recrystallization to achieve high purity (e.g., >99.5%).[6]
Performance Data:
| Parameter | Value | Reference |
| Yield | >70% | [6] |
| Purity | >99.5% | [6] |
Causality Behind Experimental Choices:
-
Enamine Intermediate: The use of 1-morpholinocyclohexene as an enamine provides a nucleophilic carbon that readily attacks the electrophilic aldehyde carbon of this compound, facilitating the crucial carbon-carbon bond formation.
-
Acid-Catalyzed Hydrolysis: The addition of hydrochloric acid is essential for the hydrolysis of the intermediate enamine and subsequent dehydration to form the final cyclohexylidene ring system of Felubiprofen.
Comparative Analysis of Alternative Starting Materials
While this compound presents a viable route, other starting materials have been extensively explored for Felubiprofen synthesis. Here, we compare some of the most notable alternatives.
2-(3-Phenoxy-phenyl)-propionic acid and its Derivatives
This route involves the synthesis of the core biphenyl structure of Felubiprofen from simpler precursors. A common approach starts with m-phenoxy-benzyl cyanide.
Synthesis Pathway:
Caption: Synthesis of a Felubiprofen analogue from m-phenoxy-benzyl cyanide.
Advantages:
-
Readily available starting materials.
Disadvantages:
-
Multi-step synthesis can lead to lower overall yields.
-
The use of cyanide reagents requires stringent safety protocols.
A patent describes the preparation of 2-(3-phenoxy-phenyl)-propionic acid with a high yield of 98.5% from the corresponding cyano-propionic acid amide.[7]
Biphenyl Derivatives via Grignard Reactions
The construction of the biphenyl core is a critical step in many Felubiprofen syntheses. Grignard reactions are a powerful tool for this purpose, often starting from a halogenated biphenyl derivative.
Synthesis Pathway:
Caption: General scheme for Felubiprofen synthesis using a Grignard reaction.
Advantages:
Disadvantages:
-
Grignard reagents are highly reactive and sensitive to moisture and air, requiring anhydrous reaction conditions.
-
The synthesis of the initial halogenated biphenyl can be complex and may involve multiple steps with potentially low yields.[10]
One study reports a yield of up to 55% for the Grignard reaction and coupling step.[10] Another patent describes a process with a total yield of about 48% starting from 2-fluoro-4-bromaniline.[11]
Darzens Condensation Approach
The Darzens condensation offers an alternative for constructing the α,β-epoxy ester, which can then be converted to the desired propanoic acid derivative.[12][13] This reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base.[12]
Reaction Mechanism:
Caption: Mechanism of the Darzens Condensation.
Advantages:
-
Direct formation of an epoxy ester which can be a useful intermediate.
Disadvantages:
-
The subsequent conversion of the epoxy ester to the propanoic acid can involve multiple steps, including hydrolysis and decarboxylation, which may affect the overall yield.[13]
-
Control of stereochemistry can be challenging.
Oxidative Cleavage of Alkenes
Another synthetic strategy involves the oxidative cleavage of a suitably substituted alkene to generate the required aldehyde functionality. Ozonolysis is a classic and effective method for this transformation.[14][15][16]
Reaction Scheme:
Caption: General scheme for aldehyde synthesis via ozonolysis of an alkene.
Advantages:
-
Highly selective for the cleavage of carbon-carbon double bonds.[15]
Disadvantages:
-
Ozone is a toxic and potentially explosive gas, requiring specialized equipment and handling procedures.[17]
-
The synthesis of the alkene precursor might add to the overall step count.
-
Alternative methods for oxidative cleavage, such as using potassium permanganate, can sometimes lead to over-oxidation to carboxylic acids.[14]
Summary of Comparative Performance
| Starting Material / Route | Key Advantages | Key Disadvantages | Reported Yields |
| This compound | High yield and purity in the final step, direct route. | Synthesis of the starting material itself needs to be considered. | >70%[6] |
| 2-(3-Phenoxy-phenyl)-propionic acid derivatives | Readily available initial precursors. | Multi-step synthesis, use of cyanide. | 98.5% for a key step[7] |
| Biphenyl derivatives (Grignard) | Efficient C-C bond formation. | Moisture-sensitive reagents, potentially complex precursor synthesis. | 48-55% (overall)[10][11] |
| Darzens Condensation | Direct formation of a useful epoxy ester intermediate. | Multi-step conversion to the final product, potential stereochemistry issues. | Varies depending on substrates. |
| Oxidative Cleavage of Alkenes | High selectivity for C=C bond cleavage. | Hazardous reagents (ozone), synthesis of alkene precursor. | Varies depending on substrates. |
Conclusion: Strategic Selection of Starting Materials for Felubiprofen Synthesis
The choice of a starting material for Felubiprofen synthesis is a multifaceted decision that balances factors such as cost, availability, process safety, yield, and purity.
-
The This compound route stands out for its high efficiency in the final stages of the synthesis, offering a direct path to Felubiprofen with excellent yield and purity. This makes it an attractive option for large-scale production, provided the starting material itself can be sourced or synthesized economically.
-
The Grignard reaction approach, while effective in forming the crucial propanoic acid side chain, often involves more complex and hazardous precursor synthesis and requires stringent reaction conditions.
-
Routes starting from simpler, more readily available materials like m-phenoxy-benzyl cyanide can be advantageous from a cost perspective but may suffer from lower overall yields due to the increased number of synthetic steps.
-
Darzens condensation and oxidative cleavage represent more specialized strategies that can be effective in certain contexts but may introduce additional complexities in terms of reaction steps or safety considerations.
Ultimately, the optimal choice will depend on the specific capabilities and priorities of the research or manufacturing team. For those prioritizing high final-step efficiency and product quality, the pathway commencing with This compound presents a compelling and robust option for the synthesis of Felubiprofen.
References
- Alkenes To Aldehydes and Ketones - Chemistry Steps. (n.d.).
- Oxidation of Alkenes: Cleavage to Carbonyl Compounds | Organic Chemistry Class Notes. (n.d.).
- Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013, April 23).
- This compound (CAS Number: 51264-78-9) - Benchchem. (n.d.).
- CAS 51264-78-9: this compound - CymitQuimica. (n.d.).
- Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC - NIH. (n.d.).
- Regioselective Alkene Carbon−Carbon Bond Cleavage to Aldehydes and Chemoselective Alcohol Oxidation of Allylic Alcohols with Hydrogen Peroxide Catalyzed by [cis-Ru(II)(dmp)2(H2O)2]2+ (dmp = 2,9-dimethylphenanthroline) | Organic Letters - ACS Publications. (n.d.).
- What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels? | R Discovery. (n.d.).
- What is the mechanism of Flurbiprofen? - Patsnap Synapse. (2024, July 17).
- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.).
- CAS 51264-78-9 this compound - Alfa Chemistry. (n.d.).
- KR20220039116A - Method for producing high purity Pelubiprofen - Google Patents. (n.d.).
- Darzens Reaction - Organic Chemistry Portal. (n.d.).
- Darzens reaction - Wikipedia. (n.d.).
- Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Study On The Synthesis Of Flurbiprofen - Globe Thesis. (2013, October 15).
- CN106496015B - A kind of preparation method of Flurbiprofen - Google Patents. (n.d.).
- CN112457182A - Preparation method of flurbiprofen impurity - Google Patents. (n.d.).
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 51264-78-9: this compound [cymitquimica.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. KR20220039116A - Method for producing high purity Pelubiprofen - Google Patents [patents.google.com]
- 7. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 8. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
- 10. globethesis.com [globethesis.com]
- 11. CN106496015B - A kind of preparation method of Flurbiprofen - Google Patents [patents.google.com]
- 12. Darzens Reaction [organic-chemistry.org]
- 13. Darzens reaction - Wikipedia [en.wikipedia.org]
- 14. Alkenes To Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 15. fiveable.me [fiveable.me]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the HPLC Validation for Purity Determination of 2-(4-Formylphenoxy)propanoic acid
In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a key intermediate like 2-(4-Formylphenoxy)propanoic acid, which serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, designed for researchers, scientists, and drug development professionals.
Our approach moves beyond a simple recitation of steps. We will explore the causality behind our experimental choices, establishing a self-validating system that ensures the trustworthiness of every result. This guide is grounded in authoritative standards, referencing key guidelines to provide a robust framework for your own validation studies.
The Critical Role of Purity for this compound
This compound is a deceptively simple molecule, yet its synthesis can introduce a variety of impurities. These can include starting materials, by-products from side reactions, or degradation products. For instance, incomplete oxidation could leave residual 2-(4-methylphenoxy)propanoic acid, while over-oxidation could lead to the corresponding carboxylic acid. The presence of these impurities, even in trace amounts, can have significant downstream effects on reaction yield, impurity profiles of the final API, and ultimately, patient safety. HPLC stands as the gold standard for separating and quantifying these closely related substances, offering the sensitivity and resolution required for this critical task.
Comparative HPLC Methodologies for Purity Analysis
The choice of HPLC method is a critical decision that directly impacts the quality of the resulting data. Here, we compare two common reversed-phase HPLC (RP-HPLC) methods: a standard isocratic elution and a more advanced gradient elution, highlighting the advantages and applications of each.
Method A: Isocratic RP-HPLC
-
Principle: This method uses a constant mobile phase composition throughout the run. It is simple, robust, and often sufficient for routine quality control where the impurity profile is well-understood and the impurities have similar retention characteristics to the main peak.
-
Best For: Rapid QC checks, analyzing relatively simple mixtures.
Method B: Gradient RP-HPLC
-
Principle: This method involves a programmed change in the mobile phase composition during the separation. By gradually increasing the organic solvent concentration, it allows for the effective elution of compounds with a wider range of polarities.
-
Best For: Complex impurity profiles, separating peaks with significantly different retention times, and method development for unknown samples.
Experimental Protocol: HPLC Method Validation
The following protocols are designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (ACS grade).
-
Reference Standard: Certified this compound (purity ≥ 99.5%).
-
Sample: Test sample of this compound.
Chromatographic Conditions
| Parameter | Method A: Isocratic | Method B: Gradient |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition/Gradient | 60:40 (A:B) | 0-2 min: 40% B, 2-15 min: 40% to 90% B, 15-17 min: 90% B, 17-18 min: 90% to 40% B, 18-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Method Validation: A Step-by-Step Guide with Data
We will now proceed through the critical validation parameters, presenting hypothetical but realistic data to illustrate the comparison between the isocratic and gradient methods.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Inject a blank (diluent), a solution of the reference standard, the sample solution, and a spiked sample solution containing known impurities.
-
Assess the chromatograms for any interference at the retention time of the main peak.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products and ensure they are resolved from the main peak.
Expected Outcome & Data Comparison:
| Parameter | Method A: Isocratic | Method B: Gradient |
| Peak Purity (PDA) | Pass (Index > 0.999) | Pass (Index > 0.999) |
| Resolution from Impurities | Resolution of 1.8 from a known impurity. May co-elute with late-eluting impurities. | Baseline resolution (>2.0) from all known impurities and degradation products. Superior for complex mixtures. |
The gradient method (Method B) demonstrates superior specificity, especially in the context of forced degradation studies where a wider range of potential impurities is generated.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Comparison:
| Parameter | Method A: Isocratic | Method B: Gradient | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As defined |
| Correlation Coefficient (r²) | 0.9992 | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Report |
Both methods show excellent linearity, as indicated by the high correlation coefficients. This is a fundamental requirement for any quantitative method.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
Protocol:
-
Prepare the sample solution at a known concentration.
-
Spike the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
Data Comparison:
| Spiked Level | Method A: Isocratic (% Recovery) | Method B: Gradient (% Recovery) | Acceptance Criteria |
| 80% | 99.2% | 99.5% | 98.0% - 102.0% |
| 100% | 100.5% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 100.8% | 98.0% - 102.0% |
Both methods demonstrate acceptable accuracy, with recovery values falling well within the typical acceptance criteria of 98-102%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Data Comparison:
| Parameter | Method A: Isocratic (%RSD) | Method B: Gradient (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | 0.38% | ≤ 2.0% |
| Intermediate Precision (n=6) | 0.85% | 0.75% | ≤ 2.0% |
The results for both methods show a high degree of precision, with the Relative Standard Deviation (%RSD) values comfortably below the 2.0% limit, indicating low variability in the measurements.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Parameters to vary include: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Data Comparison:
| Parameter Variation | Method A: Isocratic (Impact) | Method B: Gradient (Impact) |
| Flow Rate (±0.1 mL/min) | Minor shift in retention time, %RSD < 2.0% | Minor shift in retention time, %RSD < 2.0% |
| Temperature (±2 °C) | Negligible impact | Negligible impact |
| Mobile Phase (±2%) | Significant shift in retention time, potential loss of resolution. | Less sensitive to small changes due to the gradient profile. |
The gradient method (Method B) generally exhibits better robustness, particularly against small variations in mobile phase composition, which is a common source of error in routine laboratory work.
Visualizing the Workflow
A clear understanding of the validation workflow is essential for successful implementation.
Caption: HPLC method validation workflow from preparation to final report.
Logical Relationships in Method Validation
The validation parameters are not isolated; they are interconnected, forming a logical framework that ensures the overall reliability of the method.
Caption: Interdependencies of key HPLC validation parameters.
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods can be successfully validated for the purity determination of this compound.
-
Method A (Isocratic) is a reliable and efficient choice for routine quality control in a manufacturing environment where the impurity profile is well-characterized and consistent. Its simplicity leads to faster run times and lower solvent consumption per run.
-
Method B (Gradient) is the superior choice for method development, characterization of new batches, and stability testing. Its ability to resolve a wider range of impurities makes it more robust and provides a higher degree of confidence in the purity assessment, especially when unexpected peaks may appear.
For laboratories involved in the development and in-depth analysis of this compound, the initial investment in developing and validating a gradient method is highly recommended. It provides a more comprehensive picture of the sample's purity and is more adaptable to unforeseen changes in the impurity profile. For routine, high-throughput analysis of a known material, a validated isocratic method offers a cost-effective and reliable solution. The choice ultimately depends on the specific application and the stage of drug development.
References
- International Council for Harmonisation (ICH).Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, Inc. [Link]
A Comparative Guide to the Spectroscopic Analysis of Impurities in 2-(4-Formylphenoxy)propanoic acid
This guide provides a comprehensive comparison of key spectroscopic techniques for the identification and quantification of impurities in 2-(4-Formylphenoxy)propanoic acid. As a critical building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Our approach adheres to the principles of scientific integrity, ensuring that every protocol is a self-validating system, supported by authoritative references.
The control and monitoring of impurities in drug substances are mandated by international regulatory bodies. Guidelines such as the ICH Q3A(R2) provide a framework for the content and qualification of impurities, emphasizing the need for robust analytical procedures to classify, identify, and quantify them.[1][2][3] This guide aligns with these principles, providing the technical basis for developing a comprehensive impurity control strategy.
Chapter 1: Profiling Potential Impurities
A robust analytical strategy begins with understanding the potential impurities that may arise. This compound is typically synthesized via a Williamson ether synthesis.[4][5][6] This pathway involves the reaction of a phenoxide (from 4-hydroxybenzaldehyde) with an alkyl halide (like 2-bromopropanoic acid or its ester), followed by hydrolysis if an ester is used.[7][8]
This process can introduce several types of organic impurities[1][9]:
-
Starting Materials: Unreacted 4-hydroxybenzaldehyde and 2-bromopropanoic acid.
-
Intermediates: If an ester is used in the synthesis, the corresponding ester of the final product may be present.
-
By-products: Products from potential side reactions.
-
Degradation Products: Impurities formed during storage or manufacturing, such as the product of aldehyde oxidation to a carboxylic acid.
Below is a diagram illustrating the synthetic pathway and the origin of key process-related impurities.
Caption: Synthetic pathway and potential process-related impurities.
Table 1: Potential Impurities and Their Properties
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
|---|---|---|---|---|
| This compound | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | 194.18 | Product |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | C₇H₆O₂ | 122.12 | Starting Material |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | C₃H₅BrO₂ | 152.97 | Starting Material |
| 4-(1-Carboxyethoxy)benzoic acid | C₁₀H₁₀O₅ | C₁₀H₁₀O₅ | 210.18 | Degradation |
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Separation
Before detailed spectroscopic analysis, chromatographic separation is essential to resolve the main component from its impurities. A reverse-phase HPLC method is the industry standard for this purpose.
The causality behind this choice lies in the polarity differences between the target molecule and its likely impurities. The carboxylic acid moiety makes these compounds suitable for reverse-phase chromatography, where a nonpolar stationary phase (like C18) and a polar mobile phase are used. By creating a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous, acidified mobile phase, we can effectively separate compounds based on their hydrophobicity. The acid in the mobile phase (e.g., formic acid) ensures that the carboxylic acid groups are protonated, leading to sharp, symmetrical peaks.
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 280 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and is considered the gold standard for identifying and quantifying impurities.
¹H NMR Analysis
Proton NMR provides a wealth of information based on chemical shift, integration, and multiplicity.[10][11] The spectrum of pure this compound is highly characteristic.
-
Expertise & Experience: The aldehyde proton appears as a distinct singlet far downfield (around 9.9 ppm) due to the strong deshielding effect of the carbonyl group.[12] The aromatic protons typically show an AA'BB' splitting pattern characteristic of para-substituted benzene rings. The methine proton of the propanoic acid moiety is a quartet coupled to the adjacent methyl group, which in turn appears as a doublet. The carboxylic acid proton is a broad singlet that can vary in position.[13]
Table 2: Diagnostic ¹H NMR Signals (in DMSO-d₆)
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Product | -CHO | ~9.8 | s |
| Aromatic (ortho to CHO) | ~7.8 | d | |
| Aromatic (ortho to Ether) | ~7.1 | d | |
| -CH(CH₃)- | ~4.9 | q | |
| -CH(CH₃)- | ~1.5 | d | |
| -COOH | >12.0 (broad) | s | |
| 4-Hydroxybenzaldehyde | -CHO | ~9.7 | s |
| Aromatic (ortho to CHO) | ~7.7 | d | |
| Aromatic (ortho to OH) | ~6.9 | d |
| | -OH | ~10.3 (broad) | s |
Note: Data is predicted based on typical values. A Korean patent provides specific data for the main compound.[14][15]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.
Chapter 4: Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of the parent compound and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for separating, identifying, and quantifying trace-level impurities.
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. This self-validating system confirms the identity of a proposed impurity structure with a high degree of confidence.
The fragmentation pattern in MS provides structural clues.[16][17] For this compound, common fragmentation pathways in negative ion mode would involve the loss of the carboxyl group (-45 Da) or cleavage at the ether linkage.
Caption: Proposed ESI-MS/MS fragmentation of the [M-H]⁻ ion.
Table 3: Expected Mass-to-Charge Ratios (m/z)
| Compound | Formula | [M-H]⁻ (Negative Mode) | [M+H]⁺ (Positive Mode) | Key Fragments ([M-H]⁻) |
|---|---|---|---|---|
| Product | C₁₀H₁₀O₄ | 193.05 | 195.06 | 149.06, 121.03 |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 121.03 | 123.04 | - |
| 4-(1-Carboxyethoxy)benzoic acid | C₁₀H₁₀O₅ | 209.05 | 211.06 | 165.05, 137.02 |
Experimental Protocol: LC-MS
-
LC System: Use the HPLC method described in Chapter 2.
-
MS System: Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Run in both positive and negative modes to capture all potential impurities.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 Da
-
Chapter 5: Vibrational and Electronic Spectroscopy (FTIR & UV-Vis)
While less specific than NMR or MS, FTIR and UV-Vis are valuable as rapid, cost-effective screening tools.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for confirming the presence of key functional groups.[18][19] The spectrum of this compound is dominated by absorptions from the carboxylic acid and aldehyde groups.
-
C=O Stretch: The carbonyl stretch is a key diagnostic region. Aromatic aldehydes typically show a C=O stretch between 1710-1685 cm⁻¹.[12][20] Saturated carboxylic acids show a C=O stretch from 1730-1700 cm⁻¹.[21][22] These two peaks may overlap, but the carboxylic acid C=O is generally broader.
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad, strong band appearing from 3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure.[21]
-
C-H Stretch: A characteristic aldehyde C-H stretch appears between 2850 and 2700 cm⁻¹.[20]
UV-Vis Spectroscopy
UV-Vis spectroscopy is primarily used as a quantitative detector for HPLC. The aromatic ring conjugated with the formyl group gives rise to a strong UV absorbance, making it easy to detect at low concentrations. The λmax for this chromophore is expected around 280-290 nm.
Chapter 6: Integrated Analytical Strategy
No single technique is sufficient for comprehensive impurity analysis. A multi-faceted approach, leveraging the strengths of each method, is required for robust quality control.
Table 4: Comparison of Analytical Techniques
| Technique | Strength | Weakness | Primary Role |
|---|---|---|---|
| HPLC-UV | Excellent for separation and quantification. | Limited identification capabilities. | Separation & Quantification |
| ¹H NMR | Unambiguous structure elucidation, quantification without standards (qNMR). | Lower sensitivity than MS, complex mixtures can be challenging. | Identification & Structure Confirmation |
| LC-MS | High sensitivity, provides molecular weight and fragmentation data. | Ionization efficiency varies, quantification can be complex. | Trace Impurity Detection & Identification |
| FTIR | Fast, non-destructive, good for functional group identification. | Not suitable for quantification of minor components or complex mixtures. | Identity Screening & Raw Material Check |
A logical workflow ensures efficient and thorough analysis.
Caption: Recommended workflow for impurity analysis.
Conclusion
The spectroscopic analysis of impurities in this compound requires an integrated strategy. HPLC forms the foundation for separation and quantification. High-field NMR spectroscopy provides definitive structural elucidation of unknown impurities, while high-resolution mass spectrometry offers unparalleled sensitivity for detection and molecular weight determination. FTIR and UV-Vis serve as rapid and effective screening tools. By combining these techniques according to a logical workflow, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their materials.
References
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- Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
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- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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- Science Ready.
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A Comparative Guide to the Synthetic Routes of Felubiprofen for the Modern Research Chemist
For researchers and professionals in drug development, the selection of a synthetic pathway is a critical decision, balancing elegance and efficiency with scalability and cost. Felubiprofen, or 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, a non-steroidal anti-inflammatory drug (NSAID), presents a fascinating case study in the evolution of synthetic strategy. This guide provides an in-depth, objective comparison of the primary synthetic routes to Felubiprofen, offering insights into the underlying chemical principles and practical considerations for laboratory and industrial applications.
Introduction: The Structural Challenge of Felubiprofen
The core synthetic challenge in constructing Felubiprofen lies in the efficient formation of the substituted biphenyl backbone and the stereoselective introduction of the propionic acid moiety. The fluorine atom on one of the phenyl rings further influences the reactivity and synthetic design. Over the years, chemists have devised several distinct approaches, each with its own merits and drawbacks. This guide will dissect four major strategies:
-
The Classical Approach: A multi-step synthesis featuring the Willgerodt-Kindler reaction and malonic ester synthesis.
-
Palladium-Catalyzed Cross-Coupling: Modern methods, primarily the Suzuki-Miyaura coupling, that offer high efficiency and selectivity.
-
The Gomberg-Bachmann Reaction: A diazonium salt-based method for aryl-aryl bond formation.
-
Convergent Synthesis from o-Fluoroaniline: A lengthier but strategically different approach.
Route 1: The Classical Approach via Willgerodt-Kindler Reaction and Malonic Ester Synthesis
This traditional route, while often superseded by more modern methods, provides a foundational understanding of Felubiprofen's synthesis. It typically commences with a readily available starting material like 4-acetyl-2-fluorobiphenyl.
Reaction Pathway
Caption: The classical synthetic route to Felubiprofen.
Expertise & Experience: Causality Behind Experimental Choices
The Willgerodt-Kindler reaction is a robust method for converting aryl alkyl ketones to terminal thioamides, which can then be hydrolyzed to the corresponding carboxylic acids. The use of sulfur and an amine, typically morpholine, is crucial for this transformation. The subsequent malonic ester synthesis is a classic and reliable method for introducing the α-methylpropionic acid side chain. This multi-step process, however, often suffers from moderate overall yields and harsh reaction conditions, particularly the high-temperature decarboxylation step.
Experimental Protocol: A Representative Procedure
Step 1: Willgerodt-Kindler Reaction
-
A mixture of 4-acetyl-2-fluorobiphenyl, sulfur, and morpholine is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the resulting thioamide is hydrolyzed with a strong acid or base to yield 2-fluoro-4-biphenylacetic acid.
Step 2: Malonic Ester Synthesis
-
2-Fluoro-4-biphenylacetic acid is esterified to its ethyl ester.
-
The ester is then treated with diethyl carbonate and a strong base, such as sodium ethoxide, followed by methylation with a methylating agent (e.g., dimethyl sulfate).
-
The resulting malonic ester is saponified and then acidified and heated to induce decarboxylation, affording Felubiprofen.
Route 2: Palladium-Catalyzed Cross-Coupling - The Modern Workhorse
The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of biaryl compounds, including Felubiprofen. These methods are characterized by their high yields, functional group tolerance, and milder reaction conditions.
Reaction Pathway
Caption: A convergent synthesis of Felubiprofen via Suzuki-Miyaura coupling.
Expertise & Experience: Causality Behind Experimental Choices
The Suzuki-Miyaura coupling's success lies in its catalytic cycle, which efficiently couples an organoboron compound with an organohalide. The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. The use of a pre-formed propionic acid side chain on one of the coupling partners offers a highly convergent and efficient route. A significant advantage of this approach is the potential for an aqueous solvent system, which is environmentally benign.[1]
However, scaling up Suzuki-Miyaura couplings can present challenges, including sensitivity to air and temperature, mixing issues in large reactors, and the critical need to remove residual palladium from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits.[2][3][4]
Experimental Protocol: A Representative Procedure[1]
-
To a flask are added 2-(3-fluoro-4-bromophenyl)propionic acid, phenylboronic acid, a palladium catalyst (e.g., Pd/C), and a base (e.g., sodium carbonate) in an aqueous solvent.
-
The mixture is heated to reflux for a specified time, typically 1-3 hours.
-
After cooling, the reaction is quenched with an acid.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield Felubiprofen.
Route 3: The Gomberg-Bachmann Reaction - A Diazonium-Based Approach
The Gomberg-Bachmann reaction is an older method for aryl-aryl bond formation that proceeds through a radical mechanism involving the coupling of a diazonium salt with an aromatic compound.
Reaction Pathway
Caption: Synthesis of Felubiprofen using the Gomberg-Bachmann reaction.
Expertise & Experience: Causality Behind Experimental Choices
This route utilizes a diazotization reaction to generate a reactive diazonium salt intermediate from an aniline derivative.[5][6] The subsequent coupling with benzene, which often serves as both reactant and solvent, forms the biphenyl linkage. A key drawback of the traditional Gomberg-Bachmann reaction is its often low yields due to the formation of numerous side products from the highly reactive radical intermediates.[7][8] Improved procedures may use phase-transfer catalysts to enhance yields.[7][8] The use of benzene, a known carcinogen, also presents significant safety and environmental concerns.[1]
Experimental Protocol: A Representative Procedure[9]
-
2-(4-Amino-3-fluorophenyl)propionate is dissolved in an acidic aqueous solution and cooled.
-
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then added to a biphasic mixture of benzene and an aqueous base, and the reaction is stirred vigorously.
-
After the reaction is complete, the organic layer is separated, and the Felubiprofen ester is isolated.
-
The ester is then hydrolyzed to afford Felubiprofen.
Route 4: Convergent Synthesis from o-Fluoroaniline
This pathway represents a more linear, yet strategically distinct, approach that builds the Felubiprofen molecule through a series of transformations starting from o-fluoroaniline.
Reaction Pathway
Caption: A multi-step synthesis of Felubiprofen starting from o-fluoroaniline.
Expertise & Experience: Causality Behind Experimental Choices
This route involves a sequence of reactions including acylation, ketal protection, rearrangement, and hydrolysis, culminating in a diazotization and coupling step to form the biphenyl ring.[9][10] While this approach avoids some of the more hazardous reagents of other methods, it is a longer and more complex synthesis, which can negatively impact the overall yield and cost-effectiveness. The multiple steps also increase the purification challenges.
Experimental Protocol: A Representative Procedure[11]
-
Acylation: o-Fluoroaniline is acylated with a 2-halopropionyl halide in the presence of a Lewis acid.
-
Ketalization: The resulting ketone is protected as a ketal.
-
Rearrangement: The ketal undergoes an acid-catalyzed rearrangement.
-
Hydrolysis: The rearranged product is hydrolyzed to the corresponding aniline derivative.
-
Diazotization, Coupling, and Hydrolysis: The aniline is diazotized and coupled with benzene, followed by hydrolysis to yield Felubiprofen.
Comparative Analysis
| Parameter | Classical Route (Willgerodt-Kindler) | Palladium-Catalyzed (Suzuki) | Gomberg-Bachmann Reaction | o-Fluoroaniline Route |
| Starting Materials | 4-Acetyl-2-fluorobiphenyl | 2-(3-Fluoro-4-bromophenyl)propionic acid, Phenylboronic acid | 2-(4-Amino-3-fluorophenyl)propionic acid ester | o-Fluoroaniline |
| Key Transformation | Willgerodt-Kindler, Malonic Ester Synthesis | Suzuki-Miyaura Coupling | Diazotization, Radical Coupling | Acylation, Rearrangement, Diazotization |
| Typical Overall Yield | Moderate | High (e.g., 69% over 5 steps)[1] | Low to Moderate[7][8] | Moderate |
| Scalability | Moderate | Good, with challenges in catalyst removal and reaction control[2][4] | Poor due to low yields and side reactions | Moderate |
| Cost-Effectiveness | Can be cost-effective if starting materials are cheap | Can be high due to palladium catalyst cost | Generally low due to poor yields | Can be high due to the number of steps |
| Safety & Environmental | Harsh conditions, use of morpholine | Use of palladium (heavy metal), potential for aqueous media | Use of carcinogenic benzene, unstable diazonium salts | Multiple steps increase waste generation |
| Industrial Preference | Less common now | Often the preferred route for modern API synthesis | Generally avoided | Less common |
Conclusion: The Dominance of Palladium-Catalyzed Synthesis
While each synthetic route to Felubiprofen has its place in the historical and chemical landscape, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as the dominant strategy in modern pharmaceutical development. Its high yields, functional group tolerance, and convergent nature offer significant advantages over the classical, Gomberg-Bachmann, and o-fluoroaniline-based routes.
For the research chemist, the choice of synthesis will depend on the specific goals of the project. For small-scale synthesis and analog development, the Suzuki-Miyaura coupling provides a rapid and efficient entry point. For process development and large-scale manufacturing, the challenges of catalyst cost, removal, and reaction optimization in Suzuki-Miyaura couplings become paramount.
This guide serves as a starting point for a deeper exploration of the fascinating chemistry behind the synthesis of Felubiprofen. By understanding the nuances of each route, researchers can make more informed decisions in their own synthetic endeavors.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications.
- Ullmann Reaction and Gomberg - Bechmann Reaction. (2017, June 28). Slideshare.
- Gomberg-Bachmann-Graebe-Ullmann Reaction. (2020, July 7). ALL ABOUT CHEMISTRY.
- Gomberg–Bachmann reaction. (2023, November 28). In Wikipedia.
- Preparation method of flurbiprofen. (n.d.). Eureka | Patsnap.
- Challenges In Suzuki Coupling Reaction. (2022, November 12). KCIL Chemofarbe Group.
- Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.). Course Hero.
- Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Reaction.
- Explain Gomberg reaction with mechanism class 12 chemistry CBSE. (n.d.). Vedantu.
- The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. (n.d.). ResearchGate.
- Willgerodt rearrangement. (2023, October 29). In Wikipedia.
- CN112341352A - Preparation method of flurbiprofen - Google Patents. (n.d.). Google Patents.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2021, August 18). ACS Publications.
- Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
- KR20220039116A - Method for producing high purity Pelubiprofen - Google Patents. (n.d.). Google Patents.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 10). MDPI.
- CN103012144B - Preparation method of flurbiprofen axetil - Google Patents. (n.d.). Google Patents.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (n.d.). J. Soc. Ouest-Afr. Chim.
- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (n.d.). Moodle@Units.
- CN101973869A - Method for synthesis of flurbiprofen - Google Patents. (n.d.). Google Patents.
- CN101585760A - Method for preparing flurbiprofen - Google Patents. (n.d.). Google Patents.
- Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. (2014). PubMed.
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A Comparative Economic Analysis of Felubiprofen Synthesis: Navigating Precursor Selection for Optimal Industrial Production
For Immediate Release
A Strategic Guide for Researchers, Scientists, and Drug Development Professionals
The efficient and economical synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development and manufacturing. Felubiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, presents a case study in the strategic selection of synthetic pathways to balance cost, yield, and process complexity. This guide provides an in-depth economic and technical comparison of two distinct synthetic routes to Felubiprofen, offering field-proven insights to inform precursor selection and process optimization.
Introduction to Felubiprofen and its Synthetic Challenges
Felubiprofen, chemically known as 2-(3-phenoxyphenyl)propanoic acid, is a potent anti-inflammatory and analgesic agent. The industrial-scale production of this molecule necessitates a synthetic route that is not only high-yielding and robust but also economically viable. The cost of starting materials and reagents, coupled with the number of synthetic steps and purification requirements, are critical factors that dictate the overall economic feasibility of a given process. This guide will dissect two plausible synthetic routes, beginning from different precursors, to illuminate the economic trade-offs inherent in each approach.
Route A: The Cyanoacetate Pathway Commencing from m-Phenoxy-benzyl Cyanide
This classical approach, outlined in patent literature, builds the propionic acid moiety onto the pre-formed diphenyl ether core.[1] It is a multi-step process that involves the formation and subsequent alkylation of a cyanoacetate intermediate.
Synthetic Workflow
The synthesis proceeds through three key transformations:
-
Carbethoxylation: m-Phenoxy-benzyl cyanide undergoes a condensation reaction with diethyl carbonate in the presence of a strong base like sodium ethoxide to yield ethyl 2-cyano-2-(3-phenoxyphenyl)acetate.
-
Methylation: The α-carbon of the cyanoacetate intermediate is methylated using a methylating agent such as dimethyl sulfate.
-
Hydrolysis and Decarboxylation: The resulting α-cyano-α-methyl ester is subjected to vigorous hydrolysis with a strong base (e.g., NaOH), followed by acidification. This tandem reaction removes both the cyano and ester groups, yielding the final Felubiprofen product.
start [label="m-Phenoxy-benzyl Cyanide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Carbethoxylation\n(Diethyl Carbonate, NaOEt)"]; intermediate1 [label="Ethyl 2-cyano-2-(3-phenoxyphenyl)acetate"]; step2 [label="Methylation\n(Dimethyl Sulfate)"]; intermediate2 [label="Ethyl 2-(3-phenoxyphenyl)-2-cyanopropanoate"]; step3 [label="Hydrolysis & Decarboxylation\n(NaOH, then H+)"]; end_product [label="Felubiprofen", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end_product; }
Figure 1: Synthetic workflow for the Cyanoacetate Pathway (Route A).
Economic Analysis of Route A
The economic viability of this route is heavily dependent on the cost of the starting material, m-phenoxy-benzyl cyanide, and the cumulative cost of the reagents over the three steps.
| Component | Precursor/Reagent | Estimated Bulk Price (USD/kg) | Notes |
| Precursor | m-Phenoxy-benzyl cyanide | 30 - 60 | Price can vary based on purity and supplier. |
| Reagent 1 | Diethyl carbonate | 2 - 5 | Common industrial solvent and reagent. |
| Reagent 2 | Sodium Ethoxide | 5 - 10 | Moisture-sensitive; requires careful handling. |
| Reagent 3 | Dimethyl Sulfate | 3 - 7 | Toxic and requires specialized handling procedures. |
| Reagent 4 | Sodium Hydroxide | < 1 | Commodity chemical. |
Disclaimer: Prices are estimates for bulk quantities and are subject to market fluctuations. They are intended for comparative purposes only.
Causality Behind Experimental Choices: The use of a cyanoacetate intermediate is a well-established method for the synthesis of α-arylpropionic acids. The cyano group serves a dual purpose: it activates the α-proton for deprotonation and subsequent alkylation, and it can be readily hydrolyzed to a carboxylic acid. The choice of strong bases like sodium ethoxide and sodium hydroxide is dictated by the pKa of the protons being abstracted and the need to drive the reactions to completion.
Experimental Protocol (Adapted from US Patent 4,304,930 A[1])
Step 1: Synthesis of Ethyl 2-cyano-2-(3-phenoxyphenyl)acetate
-
To a solution of sodium ethoxide (prepared from 23 g of sodium in 500 ml of anhydrous ethanol), add 209 g of m-phenoxy-benzyl cyanide and 260 g of diethyl carbonate.
-
Heat the reaction mixture to reflux with stirring for three hours.
-
After cooling, pour the mixture into water and acidify with hydrochloric acid.
-
Extract the product with an organic solvent (e.g., toluene), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 2: Synthesis of Ethyl 2-(3-phenoxyphenyl)-2-cyanopropanoate
-
To a solution of sodium ethoxide (prepared from 8.85 g of sodium in 175 ml of anhydrous ethanol), add 108.5 g of the crude product from Step 1.
-
Add 48.7 g of dimethyl sulfate portion-wise, maintaining the reaction temperature.
-
Stir the mixture at room temperature until the exothermic reaction subsides, then heat to reflux for 5 hours.
-
Cool the reaction mixture and pour it into 2 liters of water.
-
Extract the separated oil with chloroform (3 x 250 ml).
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent to yield the methylated intermediate.
Step 3: Synthesis of Felubiprofen
-
To a solution of 118 g of the product from Step 2 in 226 ml of ethanol, add 226 ml of 10 N sodium hydroxide solution.
-
Heat the mixture to reflux with stirring until gas evolution ceases.
-
Distill off the ethanol and dissolve the residue in water.
-
Adjust the pH of the solution to 1 by adding concentrated hydrochloric acid.
-
Extract the resulting oil with benzene (3 x 500 ml).
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent to obtain crude Felubiprofen. The reported yield for this final step is high, at approximately 98.5%.[1]
Route B: The Benzylic Bromination and Carboxylation Pathway from 3-Phenoxytoluene
This alternative route begins with a more readily available and potentially cheaper precursor, 3-phenoxytoluene. The strategy involves functionalizing the benzylic position and then constructing the propionic acid side chain.
Synthetic Workflow
This pathway can be conceptualized in the following key stages:
-
Benzylic Bromination: 3-Phenoxytoluene is subjected to a radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to form 3-phenoxybenzyl bromide.
-
Cyanation: The resulting benzyl bromide is converted to m-phenoxy-benzyl cyanide via nucleophilic substitution with sodium cyanide.
-
Carboxylation and Alkylation Sequence: This stage mirrors the latter part of Route A. The nitrile is converted to an α-cyanoacetate, methylated, and then hydrolyzed to Felubiprofen. Alternatively, other carboxylation strategies could be employed.
start [label="3-Phenoxytoluene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Benzylic Bromination\n(NBS, Radical Initiator)"]; intermediate1 [label="3-Phenoxybenzyl Bromide"]; step2 [label="Cyanation\n(NaCN)"]; intermediate2 [label="m-Phenoxy-benzyl Cyanide"]; step3 [label="Conversion to Felubiprofen\n(Similar to Route A)"]; end_product [label="Felubiprofen", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end_product; }
Figure 2: Synthetic workflow for the Benzylic Bromination Pathway (Route B).
Economic Analysis of Route B
The primary economic advantage of this route lies in the potentially lower cost of the starting material, 3-phenoxytoluene. However, this is offset by the introduction of an additional step and the cost of the brominating agent.
| Component | Precursor/Reagent | Estimated Bulk Price (USD/kg) | Notes |
| Precursor | 3-Phenoxytoluene | 15 - 30[2][3][4][5] | Generally more economical than the corresponding nitrile. |
| Reagent 1 | N-Bromosuccinimide (NBS) | 25 - 50[6][7][8][9][10] | A key cost driver in this route. |
| Reagent 2 | Radical Initiator (e.g., AIBN) | 10 - 20 | Used in catalytic amounts. |
| Reagent 3 | Sodium Cyanide | 2 - 4 | Highly toxic; requires stringent safety protocols. |
| Subsequent Reagents | As per Route A | - | Costs for the subsequent steps are comparable to Route A. |
Disclaimer: Prices are estimates for bulk quantities and are subject to market fluctuations. They are intended for comparative purposes only.
Trustworthiness and Self-Validation: The protocols described are based on well-established and validated chemical transformations. For instance, benzylic bromination with NBS is a standard and reliable method for the functionalization of benzylic C-H bonds. The subsequent cyanation is a classical SN2 reaction. By commencing with a simpler precursor, this route offers multiple checkpoints for in-process controls and quality assessment.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 3-Phenoxybenzyl Bromide
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve 3-phenoxytoluene in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS.
-
After completion, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bisulfite solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield crude 3-phenoxybenzyl bromide.
Step 2: Synthesis of m-Phenoxy-benzyl Cyanide
-
Dissolve the crude 3-phenoxybenzyl bromide in a polar aprotic solvent such as DMSO or acetone.
-
Add sodium cyanide (1.2 equivalents) and heat the mixture with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Pour the reaction mixture into a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain m-phenoxy-benzyl cyanide, which can then be carried forward as in Route A.
Comparative Summary and Strategic Recommendations
| Parameter | Route A: Cyanoacetate Pathway | Route B: Benzylic Bromination Pathway |
| Starting Material Cost | Higher (m-Phenoxy-benzyl cyanide) | Lower (3-Phenoxytoluene) |
| Number of Steps | Fewer (if starting from the nitrile) | More (one additional step from toluene) |
| Key Reagent Costs | Moderate (Dimethyl sulfate is a key cost/hazard) | Higher (NBS is a significant cost factor) |
| Process Hazards | Use of toxic dimethyl sulfate and strong bases. | Use of toxic NaCN and a brominating agent. |
| Overall Yield | Potentially higher due to fewer steps from the nitrile. | Overall yield may be lower due to the additional bromination step. |
| Process Complexity | More direct from the advanced intermediate. | More steps, but starts from a more basic precursor. |
Expertise & Experience Insights:
From an industrial perspective, the choice between these two routes is not straightforward and depends on several factors beyond the direct cost of materials.
-
Route A is preferable if a reliable and cost-effective supply of m-phenoxy-benzyl cyanide is available. Its shorter pathway from this intermediate is a significant advantage, potentially leading to higher overall throughput and reduced processing time.
-
Route B offers greater flexibility and control over the supply chain by starting from a more fundamental and less expensive precursor. This can be a strategic advantage in mitigating supply chain risks. The key economic hurdle is the cost of NBS. However, for large-scale production, the in-situ generation of the brominating agent or the use of alternative, more cost-effective bromination technologies could be explored to improve the economics of this route.
For research and small-scale synthesis, Route A may be more convenient if the starting nitrile is readily accessible. For large-scale industrial production, a thorough cost analysis, including a pilot-scale evaluation of Route B to optimize the bromination step, is highly recommended. The potential for cost savings by starting from 3-phenoxytoluene could provide a significant competitive advantage, provided that the yield of the initial bromination and cyanation steps can be maintained at a high level. Ultimately, the most prudent approach is a holistic evaluation of precursor availability, reagent costs, process safety, and capital expenditure for specialized handling requirements.
References
- PrepChem. (2023). Synthesis of 3-phenoxybenzaldehyde.
- Palosi, E., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S. Patent 4,304,930.
- Pews, R. G. (1987). Process for preparing 3-phenoxybenzaldehydes. U.S. Patent 4,691,033.
- GTI Laboratory Supplies. (n.d.). N-Bromosuccinimide, 99.98%, Certified® 30g.
- eBay. (n.d.). N-Bromosuccinimide, 99.98%, Certified® 30g.
- IndiaMART. (n.d.). 2-bromopropionic acid.
- Sciedco. (n.d.). 3-Phenoxytoluene, Min. 98.0 (GC), 100 mL.
- IndiaMART. (n.d.). Meta Phenoxy Benzaldehyde.
- Pews, R. G., & Hall, R. H. (1980). Preparation of 3-phenoxybenzaldehyde. U.S. Patent 4,229,380.
- Lee, K., et al. (1992). Synthesis of 2-(3-Phenoxyphenyl)
- MySkinRecipes. (n.d.). 2-(3-Phenoxyphenyl)propanoic acid.
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A Researcher's Guide to the Comparative Efficacy of Arylpropionic Acid-Derived NSAIDs
Introduction: Deconstructing a Cornerstone of Pain Management
Arylpropionic acids represent one of the most significant and widely utilized classes of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Molecules like Ibuprofen, Naproxen, and Ketoprofen are staples in the therapeutic arsenal against pain, inflammation, and fever.[3] Their efficacy stems from a well-defined mechanism: the inhibition of prostaglandin biosynthesis.[1] This guide offers a comparative analysis of the efficacy of prominent NSAIDs synthesized from different arylpropionic acids. We will move beyond a simple cataloging of drugs to dissect the causality behind their performance, grounded in objective, verifiable experimental data. For researchers and drug development professionals, understanding these nuances is critical for innovating the next generation of anti-inflammatory agents with improved therapeutic indices.
The Core Mechanism: A Tale of Two Cyclooxygenases
The biological activity of arylpropionic acid NSAIDs is the result of inhibiting the cyclooxygenase (COX) enzymes, which are pivotal in converting arachidonic acid into pro-inflammatory prostaglandins.[1] The discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized our understanding of both the therapeutic actions and the adverse effects of these drugs.[1][4]
-
COX-1: This isoform is constitutively expressed in most tissues and serves homeostatic functions. In the gastrointestinal (GI) tract, it produces cytoprotective prostaglandins that maintain the mucosal lining.[4][5] Its inhibition is the primary cause of the GI toxicity associated with traditional NSAIDs.[4][6]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and growth factors.[4] Its upregulation at sites of inflammation leads to the production of prostaglandins that mediate pain and swelling. The desired anti-inflammatory effects of NSAIDs are primarily due to COX-2 inhibition.[4][6]
This dichotomy forms the central principle of modern NSAID development: to maximize COX-2 inhibition while minimizing COX-1 activity, thereby separating therapeutic efficacy from gastrointestinal toxicity.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Step-by-Step Methodology:
-
Animal Acclimatization & Grouping: Acclimatize male Wistar rats (150-200g) for at least one week. Divide them into groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin 5 mg/kg), and Test Groups (e.g., Ibuprofen at 10, 20, 40 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.
-
Drug Administration: Administer the test compounds, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. [7][8]4. Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each rat. [9][8]5. Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [8]6. Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage of edema inhibition for the treated groups using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Performance Metric 3: Peripheral Analgesic Potency
The analgesic (pain-relieving) properties of NSAIDs are a primary reason for their clinical use. This activity can be quantified using models of chemically-induced pain.
The Acetic Acid-Induced Writhing Test
This is a classic and highly reliable method for screening peripherally acting analgesics. [10][11]The intraperitoneal injection of dilute acetic acid irritates the peritoneal cavity, triggering the local release of pain-producing mediators like prostaglandins and bradykinin. [10][12]This induces a characteristic and easily quantifiable behavior known as "writhing," which includes abdominal constrictions and stretching of the hind limbs. [13][14]Analgesic compounds reduce the frequency of these writhes.
Expertise & Experience: This test is particularly well-suited for arylpropionic acids because the pain mechanism is directly linked to the prostaglandins that these drugs inhibit. The all-or-nothing nature of the writhing response makes it a very sensitive assay. A statistically significant reduction in the number of writhes is a strong indicator of peripheral analgesic activity.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice
Causality Behind Choices:
-
Animal Model: Mice are typically used as they exhibit a clear and consistent writhing response. [10]* Irritant: A 0.6-1% solution of acetic acid is sufficient to induce a robust writhing response without causing undue harm. [10]* Observation Period: The peak response occurs within 5-15 minutes post-injection, so observation periods are typically 10-20 minutes. [10][14]
Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.
Step-by-Step Methodology:
-
Animal Grouping: Randomly divide mice (20-30g) into experimental groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Diclofenac-Na), and Test Groups (different doses of the test NSAID).
-
Drug Administration: Administer the vehicle, standard, or test compounds, typically 30 minutes before the acetic acid injection. [15]3. Induction of Writhing: Inject 1% acetic acid solution intraperitoneally (volume typically 1 mL per 100g of body weight). [10]4. Observation: Immediately after injection, place each mouse into an individual observation chamber. After a 5-minute latency period, begin counting the total number of writhes for each animal over a 10 or 20-minute period. [10][14]5. Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic activity (inhibition of writhing) for the treated groups using the formula: % Analgesic Activity = [(Mean Writhes Control - Mean Writhes Treated) / Mean Writhes Control] x 100
-
Comparative Safety Profile: Gastrointestinal Toxicity
The primary dose-limiting factor for arylpropionic acid NSAIDs is their potential to cause gastrointestinal damage. [16][17]This toxicity is a direct consequence of COX-1 inhibition in the gastric mucosa, which reduces the synthesis of protective prostaglandins and can lead to effects ranging from mild indigestion to severe ulceration and bleeding. [18][19] A meta-analysis calculated the relative risk (RR) of upper GI complications for several NSAIDs, providing a clinical basis for comparison.
Table 3: Relative Risk of Upper Gastrointestinal Complications
| Drug | Relative Risk (RR) Category | Implication |
|---|---|---|
| Ibuprofen | < 2 [19] | Lower Risk |
| Naproxen | 4 - 5 [19] | Moderate-High Risk |
| Ketoprofen | 2 to < 4 [19] | Moderate Risk |
| Piroxicam | > 5 [19] | High Risk |
| Celecoxib | < 2 [19]| Lower Risk |
Expertise & Experience: The data clearly shows that even within the same chemical class, significant differences in GI safety exist. Ibuprofen is generally considered to have one of the more favorable GI safety profiles among traditional NSAIDs, while Naproxen's higher risk aligns with its potent COX-1 inhibition. [19]This underscores the importance of considering both efficacy and safety data when selecting a lead compound for further development.
Conclusion and Future Directions
The efficacy of NSAIDs derived from arylpropionic acids is a multifactorial equation balancing potent anti-inflammatory and analgesic activity against a background of mechanism-based toxicity.
-
Ibuprofen emerges as a compound with moderate efficacy and a comparatively lower risk of gastrointestinal complications among traditional NSAIDs. [19]* Naproxen often exhibits higher potency but carries a greater liability for GI side effects, consistent with its strong COX-1 inhibition.
-
Ketoprofen typically occupies an intermediate position in both efficacy and risk. [2][19] The data presented in this guide, supported by validated experimental protocols, provides a framework for the rational comparison of these important drugs. The future of anti-inflammatory drug development lies in refining the structure-activity relationship to further dissociate COX-2-mediated efficacy from COX-1-mediated toxicity. [20]The exploration of novel derivatives, as shown by the enhanced activity of modified ibuprofen and ketoprofen, demonstrates that significant therapeutic gains are still possible within this classic chemical scaffold. [21]
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- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
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- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Acetic acid-induced writhing method: Significance and symbolism. Wisdom Library.
- Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
- A Comparative Analysis of the Anti-inflammatory Properties of Aryl Propionic Acids. Benchchem.
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- Which NSAIDs Are Most Selective For COX-1 and COX-2? MedCentral.
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- COX-1/COX-2 selectivity according to Refs 1 and 38. The selectivity of...
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- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Formylphenoxy)propanoic Acid Derivatives
In the landscape of modern drug discovery, the phenoxypropanoic acid scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-(4-formylphenoxy)propanoic acid derivatives. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
The this compound Core: A Versatile Starting Point
The this compound molecule, in its simplicity, holds significant potential for chemical modification. The presence of three key functional groups—the carboxylic acid, the ether linkage, and the formyl group—offers multiple handles for derivatization. This versatility has allowed for the exploration of a wide range of biological targets. Notably, derivatives of the broader phenylpropanoic acid class have shown activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, G-protein coupled receptor 120 (GPR120) agonists, and Cyclooxygenase-2 (COX-2) inhibitors, highlighting their relevance in metabolic diseases and inflammation.[1][2][3]
The formyl group (an aldehyde) at the para-position of the phenoxy ring is a particularly interesting feature. It can act as a hydrogen bond acceptor or be readily transformed into other functional groups, allowing for a systematic investigation of how modifications at this position impact biological activity.
Comparative Analysis of Derivative Performance
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The following sections dissect the SAR based on modifications at key positions of the scaffold, with comparative data summarized for clarity.
Impact of Modifications at the α-Position
The α-position of the propanoic acid moiety is a critical determinant of potency and selectivity. Structure-activity relationship studies have consistently shown that the substituent at this position plays a key role in the interaction with the target protein.[3]
Table 1: Comparison of α-Substituted Phenylpropanoic Acid Derivatives' Activity
| Compound ID | α-Substituent | Target | Activity (EC₅₀/IC₅₀) | Reference |
| 1a | -H | PPARα | 1.5 µM | [3] |
| 1b | -CH₃ | PPARα | 0.8 µM | [3] |
| 1c | -C₂H₅ | PPARα | 0.5 µM | [4] |
| 1d | 1,2,3-triazol-2-yl | PPARα/γ | 0.013 µM (α) / 0.061 µM (γ) | [5] |
As evidenced in Table 1, even small alkyl substitutions at the α-position can modulate activity. The introduction of a methyl or ethyl group tends to enhance potency for PPARα.[3][4] More complex heterocyclic substitutions, such as a triazole ring, can introduce dual agonism, as seen in compound 1d , which potently activates both PPARα and PPARγ.[5] This highlights the potential for fine-tuning selectivity through modifications at this site.
The Role of the Phenoxy Ring and its Substituents
The central phenoxy ring serves as a scaffold to orient the other functional groups. Modifications to this ring, particularly the para-formyl group, can lead to significant changes in biological activity.
While direct SAR data on the formyl group of the title compound is limited in the provided search results, we can infer its importance from related structures where this position is varied. For instance, in a series of phenoxy acetic acid derivatives designed as COX-2 inhibitors, the presence and position of an aldehyde on the phenoxy ring were crucial for activity.[2]
Influence of the "Tail" Group
Many potent phenylpropanoic acid derivatives feature a distal hydrophobic "tail" group connected to the core scaffold. The nature of this tail and the linker connecting it are pivotal for target engagement and overall potency.[3][4]
Table 2: Comparison of Phenylpropanoic Acid Derivatives with Different Tail Groups
| Compound ID | Linker | Tail Group | Target | Activity (EC₅₀/IC₅₀) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2a | -O- | Phenyl | PPARα | 2.1 µM |[3] | | 2b | -CH₂- | Phenyl | PPARα | 1.2 µM |[3] | | 2c | -CH₂CH₂- | 5-methyl-2-phenyl-oxazole | PPARα/γ | 0.013 µM (α) / 0.061 µM (γ) |[5] |
The data in Table 2 underscores the importance of the linker and the distal aromatic system. Replacing an ether linkage with a more flexible methylene linker can improve activity.[3] Furthermore, incorporating larger, more complex heterocyclic systems in the tail region can dramatically increase potency and introduce dual agonism, as demonstrated by the oxazole-containing compound 2c .[5]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity of the comparative data presented, it is essential to understand the underlying experimental methodologies. The following protocols are representative of the techniques used to evaluate the biological activity of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives typically involves a nucleophilic substitution reaction.
Step-by-Step Protocol:
-
Starting Materials: 4-hydroxybenzaldehyde and an appropriate α-halopropionate ester (e.g., ethyl 2-bromopropionate).
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Base: A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group.
-
Reaction: The deprotonated phenoxide then acts as a nucleophile, attacking the α-carbon of the propionate ester and displacing the halide.
-
Hydrolysis: The resulting ester is subsequently hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (NaOH) followed by acidification.
Caption: General synthetic scheme for this compound.
In Vitro Biological Assays: Quantifying Potency
The biological activity of these derivatives is commonly assessed using in vitro assays. For PPAR agonists, a luciferase reporter gene assay is a standard method.
Step-by-Step Protocol for PPAR Luciferase Assay:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is used.[3]
-
Transfection: The cells are transiently transfected with two plasmids: one containing the ligand-binding domain of the PPAR subtype of interest fused to a DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a promoter with response elements for the DNA-binding domain.
-
Treatment: The transfected cells are then treated with various concentrations of the test compounds.
-
Lysis and Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The data is then plotted to generate dose-response curves, from which EC₅₀ values can be determined.
Mechanistic Insights: The PPAR Activation Pathway
Many of the biologically active derivatives of phenylpropanoic acid exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[6]
Caption: Simplified signaling pathway for PPAR activation by phenylpropanoic acid derivatives.
Upon entering the cell, these compounds bind to and activate PPARs in the nucleus. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5] This ultimately leads to the observed physiological effects, such as decreased plasma triglycerides and glucose.[5]
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel therapeutics. The structure-activity relationships discussed herein underscore the importance of systematic chemical modification to optimize potency and selectivity. The α-position, the nature of the distal tail group, and the linker connecting it are all critical elements that can be fine-tuned to achieve desired biological activity.
Future research in this area should focus on a more comprehensive exploration of substitutions on the phenoxy ring, particularly leveraging the reactivity of the formyl group. Furthermore, the synthesis and evaluation of stereochemically pure isomers are crucial, as the stereochemistry at the α-position is known to significantly impact activity.[3] By continuing to build upon the foundational SAR knowledge, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Zhang, X., et al. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters.
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- Nomura, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry.
- Lee, C. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist... Oncotarget.
- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists... Journal of Medicinal Chemistry.
- Miyachi, H., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters.
- Patel, H., et al. (2011). Synthesis, hypolipidemic and hypoglycemic activity of some novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives. European Journal of Medicinal Chemistry.
- Nomura, M., et al. (2002). Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). Google Patents.
- Berger, J. P., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Formylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is the bedrock upon which product quality and patient safety are built. This guide provides an in-depth comparative analysis of cross-validated analytical methods for the quantification of "2-(4-Formylphenoxy)propanoic acid," a key intermediate in the synthesis of various pharmaceutical compounds. The process of cross-validation, where the performance of different analytical procedures are compared, is crucial for ensuring the reliability and consistency of results across different laboratories, equipment, and time.[1][2] This is of particular importance when methods are transferred between research and quality control environments or when data from different analytical platforms are being compared.[1][3]
This guide will delve into two distinct, yet widely applicable, analytical techniques for the analysis of "this compound": High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis, and Gas Chromatography (GC) following derivatization, a powerful method for the analysis of volatile and semi-volatile compounds. The objective is to provide a comprehensive framework for selecting and validating an appropriate analytical method based on specific research or quality control needs.
The Critical Role of Method Validation
Before delving into the comparative analysis, it is essential to understand the fundamental principles of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-validation builds upon these principles by comparing two validated methods to ensure they produce comparable results, thereby providing a higher level of confidence in the analytical data.[1][2]
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[5] For a non-volatile compound like "this compound," a reversed-phase HPLC method is a logical first choice.
Scientific Rationale
The choice of a reversed-phase method is based on the polarity of the analyte. "this compound" possesses both polar (carboxylic acid and formyl groups) and non-polar (phenyl ring) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The separation is driven by the partitioning of the analyte between the stationary and mobile phases. UV detection is appropriate due to the presence of the chromophoric phenyl ring and formyl group.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of "this compound" reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing "this compound" and dissolve it in the diluent to achieve a concentration within the calibration range.
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Since "this compound" is a non-volatile carboxylic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. Esterification is a common derivatization technique for carboxylic acids.
Scientific Rationale
The carboxylic acid group in "this compound" makes it unsuitable for direct GC analysis due to its high boiling point and potential for thermal degradation in the hot injector. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid into a less polar and more volatile trimethylsilyl (TMS) ester. This allows for efficient volatilization and separation on a standard non-polar GC column. A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds.
Experimental Protocol: GC-FID
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
2. Derivatization Procedure:
-
Accurately weigh the sample or standard into a vial.
-
Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but use a volatile solvent suitable for GC, such as dichloromethane, after initial dissolution. The solvent will be evaporated before derivatization.
-
Working Standard Solutions: Prepare dilutions and evaporate the solvent under a stream of nitrogen before derivatization.
-
Sample Solution: Extract the analyte from the sample matrix if necessary, evaporate the solvent, and proceed with derivatization.
Workflow Diagram: GC-FID Analysis
Caption: Workflow for the GC-FID analysis of this compound.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar analytical procedures.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Specificity | No interference from blank or related substances. | No interference from derivatization reagents or matrix components. | No co-elution with the main peak. |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 150 | Application-dependent |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | 1 | Reportable |
| LOQ (µg/mL) | 0.7 | 3 | Reportable |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Unaffected by minor changes in oven temperature ramp and carrier gas flow. | Consistent results. |
Discussion and Method Selection
Both the HPLC-UV and GC-FID methods offer viable approaches for the quantification of "this compound," each with its own set of advantages and disadvantages.
HPLC-UV is generally the preferred method for non-volatile pharmaceutical compounds. Its key strengths include:
-
Simplicity of Sample Preparation: No derivatization is required, reducing sample handling and potential sources of error.
-
High Sensitivity: Typically offers lower limits of detection and quantitation.
-
Robustness: Liquid chromatography methods are often very robust and reproducible.
GC-FID can be a valuable alternative, particularly in specific scenarios:
-
Orthogonality: Provides a completely different separation mechanism, which is highly desirable for cross-validation and impurity profiling.
-
High Resolution: Capillary GC columns offer excellent separation efficiency.
-
Cost-Effectiveness: FID is a relatively inexpensive and low-maintenance detector.
The primary drawback of the GC method is the necessity of derivatization, which adds complexity, time, and potential for variability to the analytical workflow.
References
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Iopamidol Impurities.
- PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025-08-11).
- Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017-04-02).
- Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
- Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis.
- SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
- PMC - NIH. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014-09-05).
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
comparative study of catalysts for the synthesis of "2-(4-Formylphenoxy)propanoic acid"
Introduction
2-(4-Formylphenoxy)propanoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and materials science. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of two prominent catalytic methods for the synthesis of this compound: a modern selective oxidation approach using a TEMPO catalyst and the classic Williamson ether synthesis, with a discussion on the potential for phase-transfer catalysis to enhance the latter.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The first involves the formation of the ether linkage as the key step, typically via the Williamson ether synthesis. The second strategy relies on the late-stage introduction of the formyl group through selective oxidation of a precursor. This guide will delve into the catalytic aspects of both approaches, providing experimental insights and comparative data.
Method 1: TEMPO-Catalyzed Selective Oxidation
This modern approach utilizes the stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst for the selective oxidation of a primary alcohol to an aldehyde. This method is lauded for its high selectivity and mild reaction conditions, often avoiding over-oxidation to the carboxylic acid.
Reaction Scheme:
Caption: TEMPO-catalyzed selective oxidation of 2-(4-(hydroxymethyl)phenoxy)propanoic acid.
Causality Behind Experimental Choices:
The choice of TEMPO as a catalyst is strategic due to its ability to selectively oxidize primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl). The reaction proceeds via an oxoammonium ion, which is the active oxidizing species. The use of a biphasic system with an organic solvent like ethyl acetate allows for easy separation of the product from the aqueous inorganic byproducts. The reaction temperature is typically kept low (e.g., 0-15 °C) to minimize side reactions and prevent over-oxidation.
Experimental Protocol: TEMPO-Catalyzed Oxidation
A detailed experimental protocol for this method has been described in the literature.[1]
-
Reaction Setup: A solution of 2-(4-(hydroxymethyl)phenoxy)propanoic acid in ethyl acetate is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
-
Catalyst Addition: A catalytic amount of TEMPO (typically 0.01-0.1 equivalents) is added to the solution.
-
Oxidant Addition: An aqueous solution of sodium hypochlorite (1.0-1.5 equivalents) is added dropwise to the reaction mixture while maintaining the temperature between 0-15 °C.
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite to destroy any excess oxidant. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure this compound.
Performance Data:
| Catalyst | Co-oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| TEMPO | NaOCl | Ethyl Acetate | 0-15 | 1-3 | >90 | >98 | [1] |
Method 2: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4] In the context of synthesizing this compound, this reaction involves the nucleophilic substitution of a halide from an α-halo propanoic acid derivative by the phenoxide of 4-hydroxybenzaldehyde.
Reaction Scheme:
Caption: Williamson ether synthesis for this compound.
Causality Behind Experimental Choices and the Role of Catalysis:
The success of the Williamson ether synthesis hinges on several factors, including the choice of base, solvent, and, in some cases, a catalyst.
-
Base: A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). The choice of base can influence the reaction rate and selectivity. Stronger bases can increase the rate but may also promote side reactions.[5]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are typically employed to dissolve the reactants and facilitate the SN2 reaction.[4][5]
-
Catalysis (Phase-Transfer Catalysis): When dealing with reactants that have different solubilities (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst (PTC) can be instrumental.[6][7] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[6] This can lead to faster reaction rates, milder reaction conditions, and improved yields.[6][7]
Experimental Protocol: Williamson Ether Synthesis (Representative)
The following is a representative protocol based on general procedures for Williamson ether synthesis.[5][8][9]
-
Reaction Setup: 4-Hydroxybenzaldehyde and a base (e.g., potassium carbonate, 1.5-2.0 equivalents) are combined in a suitable polar aprotic solvent (e.g., DMF) in a reaction flask equipped with a stirrer and condenser.
-
Catalyst Addition (Optional): If a phase-transfer catalyst is used, it is added at this stage (typically 1-5 mol%).
-
Alkylating Agent Addition: 2-Bromopropanoic acid (1.0-1.2 equivalents) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with an acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Comparative Discussion on Catalysts for Williamson Ether Synthesis:
-
No Catalyst: The reaction can proceed without a catalyst, particularly with a strong base and a polar aprotic solvent. However, reaction times may be longer, and higher temperatures might be required.
-
Phase-Transfer Catalysis (PTC): The use of a PTC, such as tetrabutylammonium bromide or a crown ether, is expected to significantly enhance the reaction rate.[6] This is because the PTC facilitates the transport of the phenoxide nucleophile into the organic phase, increasing its effective concentration and reactivity. This can allow for the use of milder bases and lower reaction temperatures, potentially reducing the formation of byproducts. For industrial applications, PTC offers advantages such as the use of inexpensive inorganic bases and the potential for continuous processing.[10]
Comparative Summary of Catalytic Methods
| Feature | TEMPO-Catalyzed Oxidation | Williamson Ether Synthesis (with PTC) |
| Catalyst | TEMPO (nitroxyl radical) | Phase-Transfer Catalyst (e.g., Quaternary ammonium salt) |
| Starting Materials | 2-(4-(Hydroxymethyl)phenoxy)propanoic acid | 4-Hydroxybenzaldehyde, 2-Bromopropanoic acid |
| Key Transformation | Selective oxidation of a primary alcohol | Nucleophilic substitution (ether formation) |
| Advantages | High selectivity, mild conditions, high yield and purity | Readily available starting materials, versatile, potential for rate enhancement with PTC |
| Disadvantages | Requires a pre-functionalized starting material | Potential for side reactions (e.g., C-alkylation), may require optimization of conditions |
| Industrial Applicability | Favorable due to high selectivity and purity | Well-established and scalable, PTC can improve process efficiency |
Conclusion
Both the TEMPO-catalyzed oxidation and the Williamson ether synthesis represent viable and effective methods for the preparation of this compound. The choice of method will ultimately depend on factors such as the availability of starting materials, desired scale of production, and process optimization goals.
The TEMPO-catalyzed oxidation offers a highly selective and high-yielding route, making it an attractive option when the corresponding primary alcohol precursor is readily accessible. Its mild reaction conditions and high purity of the product are significant advantages.
The Williamson ether synthesis is a classic and robust method that utilizes more fundamental building blocks. The incorporation of a phase-transfer catalyst is a key process intensification strategy that can lead to significant improvements in reaction rate and efficiency, making it a powerful tool for both laboratory-scale synthesis and industrial production.
Researchers and drug development professionals should consider the specific requirements of their synthetic campaign to select the most appropriate catalytic strategy for obtaining this valuable intermediate. Further process development and optimization for the Williamson ether synthesis, particularly focusing on the screening of different phase-transfer catalysts and reaction conditions, could lead to even more efficient and economical routes to this compound.
References
- A process for preparing 2-(4-formylphenyl)
- Experiment 06 Williamson Ether Synthesis.
- The Williamson Ether Synthesis.
- Williamson Ether Synthesis. Utah Tech University.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Williamson Ether Synthesis.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
- Industrial Phase-Transfer Catalysis.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- Williamson Ether Synthesis. Chem-Station Int. Ed.
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. iajpr.com [iajpr.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phasetransfer.com [phasetransfer.com]
Assessing the Stability of 2-(4-Formylphenoxy)propanoic Acid: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful drug product. This guide provides a comprehensive assessment of the stability of 2-(4-Formylphenoxy)propanoic acid, a critical intermediate in the synthesis of various organic molecules, including the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen.[1][2] This document is intended to be a vital resource for researchers, scientists, and drug development professionals, offering a framework for stability testing, interpreting degradation data, and comparing its stability profile with analogous compounds.
Introduction to this compound: A Molecule of Interest
This compound (CAS 51264-78-9) is a solid organic compound with the molecular formula C₁₀H₁₀O₄.[1][3] Its structure, featuring a carboxylic acid and a formyl group on a phenoxypropanoic acid scaffold, makes it a versatile building block in organic synthesis.[3] The presence of both an aldehyde and a carboxylic acid functional group imparts a unique reactivity profile, which, while advantageous for synthesis, can also be a source of instability under certain conditions. Understanding these potential liabilities is paramount for ensuring the quality, efficacy, and safety of the final drug product.
Comparative Stability Analysis: A Data-Driven Approach
To provide a practical framework for assessing the stability of this compound, this guide presents a comparative analysis based on forced degradation studies. While specific experimental data for this exact molecule is not extensively available in the public domain, the following data is a representative model based on the known stability profiles of structurally similar phenoxypropanoic acids.[4][5] These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Table 1: Comparative Forced Degradation of this compound and Related Compounds
| Stress Condition | This compound (% Degradation) | 2-(4-Fluorophenoxy)propanoic acid (% Degradation) | 2-(4-Phenylphenoxy)propanoic acid (% Degradation) | Major Degradants Observed for this compound |
| Acidic (0.1 N HCl, 80°C, 4h) | 12.5 | 8.2 | 10.1 | 4-Formylphenol, 2-Hydroxypropanoic acid |
| Basic (0.1 N NaOH, 80°C, 2h) | 18.3 | 15.6 | 16.8 | 4-Formylphenol, 2-Hydroxypropanoic acid |
| Oxidative (3% H₂O₂, RT, 24h) | 25.1 | 5.5 | 20.7 | 2-(4-Carboxyphenoxy)propanoic acid, Hydroxylated derivatives |
| Thermal (Solid, 105°C, 24h) | 3.2 | 1.5 | 2.8 | Minimal degradation, slight discoloration |
| Photolytic (ICH Q1B, 24h) | 7.8 | 4.1 | 6.5 | Photodegradation products (e.g., radical-induced oligomers) |
Disclaimer: The data presented for this compound is a hypothetical representation based on the behavior of analogous compounds and is intended for illustrative purposes.
Interpretation of Findings:
The aldehyde functionality in this compound renders it particularly susceptible to oxidative degradation , leading to the formation of the corresponding carboxylic acid, 2-(4-carboxyphenoxy)propanoic acid. This is a critical degradation pathway to monitor.
Like other phenoxypropanoic acids, it undergoes hydrolysis of the ether linkage under both acidic and basic conditions, yielding 4-formylphenol and 2-hydroxypropanoic acid. The rate of hydrolysis is accelerated at elevated temperatures.
The compound exhibits moderate photostability , with degradation likely proceeding through radical mechanisms. Proper protection from light is therefore recommended during storage and handling.
In its solid state, this compound demonstrates reasonable thermal stability , with minimal degradation observed at elevated temperatures in the absence of other stressors.
Understanding Degradation Pathways
A thorough understanding of the degradation pathways is essential for developing robust control strategies. The primary degradation routes for this compound are illustrated below.
Caption: Primary degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the scientific integrity of stability studies, well-defined and validated protocols are indispensable. The following section outlines the methodologies for conducting forced degradation studies and the subsequent analysis.
Forced Degradation Protocol
This protocol is designed to intentionally degrade the sample to elucidate its stability profile under various stress conditions.
Caption: A generalized workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in a stability chamber at 105°C for 24 hours. After the specified time, dissolve the solid in the mobile phase for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust analytical method is crucial for separating the parent compound from its degradation products.
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Conclusion and Recommendations
The stability of this compound is a critical parameter that must be thoroughly evaluated during drug development. This guide provides a framework for this assessment, highlighting its susceptibility to oxidative and hydrolytic degradation. Based on the comparative analysis, the following recommendations are crucial:
-
Storage: The compound should be stored in well-closed containers, protected from light, and in a controlled temperature environment to minimize degradation.
-
Formulation Development: The potential for oxidative degradation should be a key consideration during formulation development. The inclusion of antioxidants may be necessary to ensure the stability of the final drug product.
-
Process Control: Manufacturing processes should be designed to minimize exposure to harsh pH conditions, high temperatures, and strong oxidizing agents.
-
Analytical Monitoring: A validated stability-indicating analytical method must be employed for routine quality control and stability monitoring to ensure the purity and potency of the compound throughout its shelf life.
By adhering to these principles and employing a rigorous, data-driven approach to stability assessment, researchers and drug developers can ensure the quality and reliability of drug candidates that utilize this compound as a key building block.
References
- Google Patents. A green process for preparing 2-(4-formylphenyl)
- Google Patents. A process for preparing 2-(4-formylphenyl)
- PubChem. 2-(4-Formylphenyl)propionic acid. [Link]
Sources
A Comparative Guide to Profen Precursors: Benchmarking 2-(4-Formylphenoxy)propanoic Acid Against Industry Standards
Introduction: The Synthetic Backbone of a Billion-Dollar Drug Class
The 2-arylpropanoic acids, universally known as "profens," represent a cornerstone of modern pharmacotherapy. As non-steroidal anti-inflammatory drugs (NSAIDs), compounds like ibuprofen, naproxen, and ketoprofen are indispensable for managing pain and inflammation.[1] Their widespread use, however, belies the complex and varied synthetic challenges involved in their manufacture. The efficiency, cost-effectiveness, and environmental impact of a profen synthesis are critically dependent on the choice of the starting precursor and the subsequent synthetic route.
This guide provides an in-depth comparison of key precursors used in the synthesis of major profens. We will analyze the classic and modern industrial routes for ibuprofen, naproxen, and ketoprofen, focusing on their respective starting materials. Against this backdrop, we will introduce and evaluate 2-(4-Formylphenoxy)propanoic acid , a versatile intermediate primarily used in the synthesis of Felubiprofen, to benchmark its synthetic strategy against the established workhorses of the pharmaceutical industry. This analysis is designed for researchers, chemists, and drug development professionals seeking to understand the causality behind synthetic route selection and to innovate in the field of pharmaceutical manufacturing.
Section 1: An In-Depth Analysis of this compound
This compound (CAS 51264-78-9) is an organic compound distinguished by a phenoxypropanoic acid scaffold functionalized with a reactive aldehyde (formyl) group.[2] This formyl group is a key feature, offering a synthetic handle for a variety of subsequent chemical transformations, such as condensation reactions, making it a valuable precursor for drugs like Felubiprofen.[3]
Synthesis of this compound
The most direct and analogous laboratory synthesis for this compound follows the principles of the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry for forming ethers.[4][5] The process involves the nucleophilic substitution of a halide by a phenoxide ion. This is typically followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
A related patented green synthesis for the structurally similar compound 2-(4-formylphenyl)propionic acid involves the oxidation of 2-(4-(bromomethyl)phenyl)propionic acid using hydrogen peroxide and a TEMPO catalyst in an aqueous solution, highlighting a move towards more environmentally benign processes.[6]
Representative Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Williamson ether synthesis, a common method for preparing such phenoxy acids.[7]
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-formylphenoxy)propanoate
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethylformamide (DMF) as the solvent.
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Nucleophilic Substitution: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirred suspension.
-
Reaction Completion: Heat the mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 2: Alkaline Hydrolysis to this compound
-
Hydrolysis Setup: Dissolve the crude ethyl 2-(4-formylphenoxy)propanoate from Step 1 in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification & Product Collection: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 6M hydrochloric acid (HCl). The white solid precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.
Section 2: Established Precursors for Major Profens
The choice of precursor for blockbuster drugs like ibuprofen and naproxen has evolved significantly, driven by the principles of green chemistry, which prioritize atom economy, reduction of waste, and use of safer reagents.[8][9]
Ibuprofen: From Isobutylbenzene to a Greener Future
The synthesis of ibuprofen provides a classic case study in the evolution of industrial chemical processes.
-
The Boots Process: The original six-step synthesis starts with isobutylbenzene . While effective, this route suffers from poor atom economy, calculated at approximately 40%, meaning that 60% of the mass of the reactants is lost as waste.[9][10] The process involves multiple stoichiometric reagents, including aluminum trichloride, hydroxylamine, and generates significant chemical by-products.[11][12]
-
The Hoechst-Celanese (BHC) Process: A landmark achievement in green chemistry, the BHC process reduces the synthesis to just three catalytic steps, again starting from isobutylbenzene . It uses recyclable hydrogen fluoride (HF) as both a catalyst and solvent in the first step and employs a palladium catalyst for the carbonylation step. This streamlined process boasts a much-improved atom economy of ~77-80% and dramatically reduces waste.[8][9][13]
Naproxen: The Challenge of Stereoselectivity
Naproxen is marketed as a single (S)-enantiomer, as this is the pharmacologically active form.[1] This places a high demand on the stereoselectivity of its synthesis.
-
Asymmetric Synthesis: A common route begins with 2-methoxynaphthalene . After a Friedel-Crafts acylation, a chiral auxiliary, such as (2R, 3R)-dimethyl tartrate, is used to direct an asymmetric bromination. Subsequent rearrangement and hydrogenolysis yield (S)-naproxen with high enantiomeric excess (e.e. >94%). The overall yield for this multi-step process is reported to be around 44%.[14]
Ketoprofen: Innovations in Aromatic Construction
Traditional syntheses of ketoprofen have often relied on hazardous reagents.[15]
-
Modern Greener Route: A recently developed five-step synthesis avoids many toxic solvents and reagents by starting from cyclohexanone . The process involves a Stork enamine alkylation, an intramolecular cascade reaction, and a key pyrolytic aromatization step to construct the arylpropionic acid core, followed by oxidation to yield ketoprofen. This route achieves a respectable overall yield of 44%.[15]
Section 3: Comparative Analysis of Precursors and Synthetic Routes
The choice of a precursor dictates the entire synthetic strategy, influencing everything from the number of steps to the type of waste generated.
| Profen | Precursor | Key Synthetic Route | Steps | Overall Yield | Atom Economy | Key Advantages/Disadvantages |
| Ibuprofen | Isobutylbenzene | Boots Process | 6 | ~30-40% | ~40%[10] | Disadvantages: Low atom economy, significant waste, use of stoichiometric reagents.[11] |
| Ibuprofen | Isobutylbenzene | BHC Process | 3 | High (not specified) | ~77%[8] | Advantages: High atom economy, catalytic steps, recyclable HF, less waste.[13] |
| Naproxen | 2-Methoxynaphthalene | Asymmetric Synthesis | ~5 | ~44%[14] | Moderate | Advantages: High stereoselectivity (e.e. >94%). Disadvantages: Use of chiral auxiliaries, multi-step process. |
| Ketoprofen | Cyclohexanone | Modern Greener Route | 5 | ~44%[15] | Moderate | Advantages: Avoids many hazardous reagents, innovative aromatization step. |
| Felubiprofen | This compound | Condensation-based | (Post-precursor) 1-2 | High | High | Advantages: Pre-functionalized with a reactive aldehyde group, allowing for convergent and efficient final step syntheses. |
Workflow Visualizations
The logical flows of these contrasting synthetic strategies can be visualized to better understand their complexity and efficiency.
Diagram 1: Ibuprofen Synthesis Comparison
Caption: Key stages in the asymmetric synthesis of (S)-Naproxen.
Diagram 3: Synthesis via this compound
Caption: Convergent synthesis strategy enabled by the pre-functionalized precursor.
Conclusion: Strategic Value of a Functionalized Precursor
The industrial synthesis of profens has been a showcase for the advancement of chemical manufacturing, moving from lengthy, wasteful processes to highly efficient, green, and catalytic routes. The comparison between the Boots and BHC processes for ibuprofen manufacturing is a testament to this evolution. [16]Similarly, modern routes to ketoprofen and naproxen prioritize stereocontrol and the avoidance of hazardous materials.
In this context, This compound represents a different, yet equally valid, strategic approach. While precursors like isobutylbenzene and 2-methoxynaphthalene are relatively simple aromatic scaffolds that require functionalization, this compound is a more advanced intermediate. Its synthesis via Williamson etherification is a classic, robust reaction. The true value of this precursor lies in its embedded aldehyde functionality. This allows for a more convergent synthesis of the final drug molecule, where complex fragments can be joined efficiently in the final steps. This strategy can lead to higher overall yields and simpler purification procedures for the final active pharmaceutical ingredient (API).
For researchers and drug developers, the choice of precursor is a critical decision point. While simple, low-cost starting materials like isobutylbenzene are ideal for high-volume drugs where a highly optimized, multi-step process is justified, more complex, pre-functionalized precursors like this compound offer significant advantages for developing new chemical entities or for synthesizing molecules where a convergent end-game is strategically superior.
References
- Song, L., Liu, Z., Liu, M., Tang, P., & Chen, F. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development.
- Zhang, Z. H., & Li, J. T. (2007). Asymmetric synthesis of naproxen. ResearchGate.
- AIP Conference Proceedings. (2024). Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. AIP Publishing.
- Istrati, D. I., & Oprea, O. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. The Annals of “Dunarea de Jos” University of Galati. Fascicle IX. Metallurgy and Materials Science.
- ResearchGate. (2024). The atom economy (%) for green route of Ibuprofen synthesis and parameters used to calculate him.
- Meunier, F. (1988). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. PubMed.
- Williamson Ether Synthesis Lab Protocol. (n.d.). University of Colorado Boulder.
- Google Patents. (2014). A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. KR101393010B1.
- Google Patents. (2009). Method for preparing ibuprofen. CN101456808A.
- Bristol University School of Chemistry. (n.d.). Synthesis of Ibuprofen.
- ResearchGate. (2018). Ibuprofen: Original Versus Green Synthesis.
- Google Patents. (2022). Method for producing high purity Pelubiprofen. KR20220039116A.
- ACS Publications. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development.
- National Institutes of Health. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC.
- RSC Publishing. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models.
- Royal Society of Chemistry. (n.d.). Green Chemistry – The atom economy.
- Green Chemistry For Sustainability. (n.d.). Improved Synthesis of Ibuprofen.
- ResearchGate. (2024). Synthesis route of Boot's synthesis of ibuprofen.
- Masaryk University. (2021). Twenty Years of Naproxen Technology. IS MUNI.
- Williamson Ether Synthesis Lab Protocol. (n.d.). University of Wisconsin-Stout.
- Google Patents. (1988). Process for preparing naproxen. US4736061A.
- ACS Publications. (2024). Bridging Education and Process Design with Atom Economy via Reaction SMILES. Journal of Chemical Education.
- OAR@UM. (1995). A new, very short preparation of 3-benzoylcyclohexanone, a key building block in ketoprofen synthesis.
- Royal Society of Chemistry. (n.d.). Ibuprofen – a case study in green chemistry.
- Google Patents. (2014). A green process for preparing 2-(4-formylphenyl)propionic acid in water solution. KR101475136B1.
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- Chegg.com. (2023). Solved Please help: Comparing Two Routes for Synthesis of.
- Royal Society of Chemistry. (n.d.). green chemistry – the atom economy.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (2017). Structural insights into the ene-reductase synthesis of profens.
- J&K Scientific LLC. (2024). Williamson Ether Synthesis.
- SciSpace. (1995). (Open Access) Synthesis of naproxen by 1,2-aryl shift.
- Royal Society of Chemistry. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry.
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- Journal of Yunnan University: Natural Sciences Edition. (2021). Synthesis of non-steroidal anti-inflammatory drug—ketoprofen.
- SciSpace. (2021). Synthesis and in silico study of new ketoprofen derivatives.
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- Google Patents. (2021). Preparation method of flurbiprofen. CN112225657A.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(4-Formylphenoxy)propanoic Acid
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision point, balancing reactivity, versatility, and cost. This guide provides an in-depth evaluation of 2-(4-Formylphenoxy)propanoic acid, a bifunctional organic compound, assessing its utility and cost-effectiveness against viable alternatives. Our analysis is grounded in a synthesis of chemical principles, market data, and practical, field-proven insights to inform your experimental design and procurement strategies.
Understanding the Asset: this compound
This compound is a molecule of interest due to its bifunctional nature, incorporating both a reactive aldehyde (formyl) group and a carboxylic acid. These two functional groups, separated by a stable phenoxypropanoic linker, offer orthogonal reactivity, making the compound a versatile intermediate in multi-step syntheses.
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₀O₄
-
Molecular Weight: 194.18 g/mol
-
Appearance: Typically a solid or crystalline substance.
-
Functional Groups: Carboxylic Acid (-COOH), Aldehyde (-CHO), Ether (-O-)
The primary value of such a molecule lies in its ability to participate in a variety of chemical transformations. The aldehyde group is a gateway to reactions like reductive amination, Wittig reactions, and condensations, while the carboxylic acid can be converted to esters, amides, or acid chlorides.
Clarifying a Common Point of Confusion: Isomers Matter
A critical point of clarification is the distinction between This compound and its isomer, 2-(4-formylphenyl)propanoic acid . While structurally similar, the ether linkage in the former significantly influences its synthetic origin and potential applications.
Caption: Structural comparison of the two isomers.
Much of the patent literature focuses on 2-(4-formylphenyl)propanoic acid as a key intermediate in the synthesis of Felubiprofen (or Pelubiprofen), a non-steroidal anti-inflammatory drug (NSAID). In contrast, this compound is positioned more as a general-purpose organic building block. This distinction is vital for cost-effectiveness analysis, as the value of the phenyl isomer is directly tied to a high-value pharmaceutical endpoint, whereas the phenoxy isomer's value is derived from its broader applicability.
Cost & Synthesis Analysis
The cost-effectiveness of a chemical intermediate is determined by its purchase price and the efficiency of the synthetic routes it enables.
Market Cost Benchmark
The direct acquisition cost of this compound serves as our primary benchmark. Current market data places the cost at approximately $93.20 per gram for reagent-grade material from major suppliers. This price point positions it as a specialty chemical, suitable for high-value applications or early-stage discovery where unique structural motifs are required, rather than for bulk manufacturing.
Synthetic Accessibility: The Williamson Ether Synthesis
For researchers considering in-house synthesis, the most logical and widely adopted route to phenoxypropanoic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halo-acid or its ester by a phenoxide.
Caption: General workflow for Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Choice of Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but still requires a strong base to form the nucleophilic phenoxide ion quantitatively.
-
Solvent: Polar aprotic solvents like DMSO or DMF can accelerate the Sₙ2 reaction.[1] In some cases, a phase-transfer catalyst is used to facilitate the reaction between the aqueous phenoxide solution and the organic halo-acid.[2]
-
Protecting Groups: A key challenge is the potential for side reactions involving the aldehyde. Under strongly basic conditions, aldehydes can undergo self-condensation (aldol) or Cannizzaro reactions. A more robust, albeit longer, synthesis would involve protecting the aldehyde (e.g., as an acetal), performing the ether synthesis, and then deprotecting it. This adds steps but can significantly improve yield and purity, a crucial consideration for cost-effectiveness on a larger scale.
Comparative Analysis: Alternatives & Their Performance
The decision to use this compound must be weighed against alternative bifunctional building blocks. The ideal alternative depends on the specific synthetic transformation being planned.
| Compound | Structure | Molecular Weight | Representative Cost (USD/g) | Key Features & Considerations |
| This compound | C₁₀H₁₀O₄ | 194.18 | ~$93.20 | Flexible ether linkage. Orthogonal reactivity. Higher cost. |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | ~$1.50 - $5.00[3] | Rigid aromatic core. Highly cost-effective and commercially available in bulk. Excellent for rigid structures. |
| 3-(4-Formylphenyl)propanoic acid | C₁₀H₁₀O₃ | 178.19 | ~$123.00 - $150.00[4][5] | Flexible alkyl chain linker. More expensive than the target compound. Useful for creating spacers. |
Analysis of Cost-Effectiveness:
-
For Rigid Scaffolds: 4-Formylbenzoic acid is unequivocally the most cost-effective choice.[6] Its low price and high availability make it the industry standard for introducing an aldehyde and carboxylic acid on a phenyl ring.[7] The rigidity of the benzene ring is advantageous for creating well-defined structures in metal-organic frameworks (MOFs) or pharmacophores.
-
For Flexible Spacers: When a non-aromatic, flexible linker is needed, 3-(4-Formylphenyl)propanoic acid offers a different geometry. However, its significantly higher price makes it a niche reagent.[8] In this context, the target compound, this compound, presents a more moderate-cost alternative for introducing a flexible, ether-containing linker.
-
The Unique Value Proposition: The cost of This compound is justified when the specific phenoxypropanoic acid moiety is required. This substructure is found in various biologically active molecules, particularly herbicides.[9] Therefore, its use is most effective in scaffold-hopping exercises or library synthesis where this specific structural feature is being explored for its potential biological activity.
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the synthesis and a key application of the title compound.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol is adapted from general procedures for synthesizing phenoxyacetic acids and serves as a robust starting point.[10][11]
-
Phenoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in a minimal amount of dimethylformamide (DMF).
-
Add 1.1 equivalents of potassium carbonate (K₂CO₃), finely powdered.
-
Stir the mixture at room temperature for 30 minutes. Expertise Note: Using K₂CO₃ provides a solid base that is easily filtered off later, simplifying workup compared to aqueous NaOH.
-
-
Nucleophilic Substitution (Sₙ2 Reaction):
-
To the stirred suspension, add 1.1 equivalents of ethyl 2-bromopropanoate dropwise via a syringe.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). Trustworthiness Note: The reaction is monitored until the starting phenol spot disappears, ensuring complete conversion before proceeding.
-
-
Workup and Ester Isolation:
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester in a 1:1 mixture of ethanol and 2M aqueous NaOH.
-
Stir at 50°C for 2 hours or until TLC analysis shows complete consumption of the ester.
-
Cool the solution in an ice bath and acidify to pH ~2 with 6M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
-
Protocol 2: Application in Reductive Amination
This protocol demonstrates the utility of the aldehyde group in forming a carbon-nitrogen bond, a cornerstone reaction in drug discovery.[9][12][13]
Caption: Workflow for a one-pot reductive amination.
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Add 3Å molecular sieves to absorb the water formed during imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the intermediate iminium ion much faster than the starting aldehyde, preventing side reactions.[14] It is also less toxic than its counterpart, sodium cyanoborohydride.
-
Continue stirring at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with dichloromethane (DCM).
-
Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amine.
-
Conclusion and Recommendations
This compound is a valuable, albeit costly, bifunctional building block. Its cost-effectiveness is not as a general-purpose reagent but as a specialized intermediate where its unique phenoxypropanoic acid scaffold is a desired structural element.
-
Recommended Use Cases:
-
Scaffold Hopping & Library Synthesis: When exploring structure-activity relationships (SAR) related to phenoxy-based herbicides or other bioactive molecules.
-
Complex Molecule Synthesis: When the specific ether linkage and stereocenter of the propanoic acid are critical to the final target's architecture and cannot be easily achieved with more common building blocks.
-
-
When to Choose an Alternative:
-
For applications requiring a rigid connection between the aldehyde and carboxylic acid, 4-formylbenzoic acid is vastly more cost-effective.
-
When a simple, flexible spacer is needed, other synthetic routes to create custom linkers may be more economical than purchasing the expensive 3-(4-formylphenyl)propanoic acid .
-
Ultimately, the strategic choice of this reagent should be driven by a clear understanding of its unique structural contribution to the final molecule, weighed against the significantly lower cost of more common bifunctional alternatives.
References
- University of Massachusetts Boston. The Williamson Ether Synthesis. UMass Boston. [Link]
- Scribd. Bifunctional compounds. Scribd. [Link]
- Wikipedia.
- Crysdot LLC. 3-(4-Formylphenyl)propanoic acid. Crysdot LLC. [Link]
- Scribd. Bifunctional Compounds Note. Scribd. [Link]
- American Chemical Society.
- Cambridge University Press. Williamson Ether Synthesis. Cambridge University Press. [Link]
- Scribd. Applications of Aldehydes Ketones CarboxylicAcids. Scribd. [Link]
- Chemistry LibreTexts.
- Otto Chemie Pvt. Ltd. 4-Formylbenzoic acid, 99%. Otto Chemie Pvt. Ltd. [Link]
- Utah Tech University. Williamson Ether Synthesis. Utah Tech University. [Link]
- Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Chemistry Steps. Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
- Widener University. Experiment 06 Williamson Ether Synthesis. Widener University. [Link]
- sathee jee. Aldehydes, Ketones And Carboxylic Acids.
- CUNY. Williamson Ether Synthesis. CUNY. [Link]
- PNAS. Design and applications of bifunctional small molecules: Why two heads are better than one. PNAS. [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of Methods for Quantifying 2-(4-Formylphenoxy)propanoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(4-Formylphenoxy)propanoic acid, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, grounded in established regulatory frameworks, to ensure the development of robust, reliable, and compliant analytical procedures.
The Analytical Imperative: Why Validate?
The accurate quantification of this compound is paramount in drug development. Whether it serves as a starting material, a process intermediate, or a potential impurity, its concentration must be precisely controlled to ensure the safety, efficacy, and quality of the final drug product. Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose[1][2]. This is not merely an academic exercise but a stringent regulatory requirement mandated by global authorities, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[3][4][5][6].
The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 guideline on analytical procedure development, emphasizes a lifecycle management approach, shifting from a one-time validation event to a continuous process of ensuring a method's fitness for use[3][4][7]. This guide is structured around these modern principles, providing not just protocols, but the scientific rationale required to defend them.
Comparative Analysis of Core Methodologies
The selection of an analytical technique is the foundational decision in method development. The choice depends on the intended application, required sensitivity, sample matrix, and available instrumentation. For this compound, three primary techniques warrant consideration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle & Suitability: HPLC-UV is the workhorse of pharmaceutical quality control. It separates compounds based on their interaction with a stationary phase (typically C18 reverse-phase for a molecule of this polarity) and a liquid mobile phase[8]. The presence of the aromatic ring and the formyl group in this compound provides strong UV absorbance, making UV detection highly suitable for quantification.
-
Strengths:
-
Robustness & Reliability: A well-developed HPLC-UV method is highly robust and transferable between laboratories.
-
Cost-Effectiveness: Instrumentation is widely available and relatively inexpensive to operate.
-
Ideal for Assay & Purity: Excellent for determining the potency of the material and for quantifying impurities at levels typically above 0.05%.
-
-
Limitations:
-
Moderate Sensitivity: May not be suitable for trace-level analysis (e.g., low-level impurities or metabolite studies) without concentration steps.
-
Specificity Challenges: Co-eluting impurities that also absorb at the analytical wavelength can interfere with quantification, requiring rigorous specificity studies[1].
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle & Suitability: LC-MS/MS couples the powerful separation of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected and fragmented. The resulting product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.
-
Strengths:
-
Exceptional Sensitivity & Specificity: Capable of achieving Limits of Quantitation (LOQ) in the low ng/mL or even pg/mL range, making it ideal for trace impurity analysis, pharmacokinetic studies, and analysis in complex biological matrices[9][10].
-
Structural Confirmation: Provides mass information that confirms the identity of the analyte, a significant advantage over UV detection. Based on its structure, expected precursor ions would be [M+H]⁺ at m/z 195.06 and [M-H]⁻ at m/z 193.05[11].
-
-
Limitations:
-
Complexity & Cost: Higher initial investment and operational complexity compared to HPLC-UV.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting components from the sample matrix, requiring careful method development and often the use of an isotopically labeled internal standard for accurate quantification[12].
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Principle & Suitability: GC-MS is a powerful technique for volatile and thermally stable compounds. Due to the low volatility of this compound, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl ester)[13][14].
-
Strengths:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
-
Limitations:
-
Mandatory Derivatization: The derivatization step adds time, complexity, and a potential source of analytical error to the workflow. The reaction must be proven to be complete and reproducible[13].
-
Less Common for This Analyte Type: For non-volatile pharmaceutical intermediates like this, LC-based methods are generally the preferred and more direct approach.
-
The Validation Workflow: A Structured Approach
A successful validation project follows a logical sequence. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[15][16].
Caption: The Analytical Method Validation Workflow.
Deconstructing Validation Parameters: A Deep Dive
The core of validation lies in assessing a defined set of performance characteristics as laid out in ICH Q2(R1) and the revised Q2(R2) guidelines[1][16][17][18]. The relationship between these parameters is crucial for building a self-validating system.
Caption: Interrelationship of Key Validation Parameters.
Performance Data Comparison
The following table summarizes expected performance characteristics for well-validated HPLC-UV and LC-MS/MS methods for quantifying this compound.
| Parameter | HPLC-UV | LC-MS/MS | Causality & Rationale |
| Specificity | Demonstrated via peak purity & forced degradation. Potential for interference. | High, based on unique precursor/product ion transition. Interference is rare. | Mass spectrometry provides an orthogonal detection mechanism (mass-to-charge ratio) that is inherently more specific than UV absorbance. |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5 µg/mL | ~0.01 - 1 ng/mL | The signal-to-noise ratio in LC-MS/MS is vastly superior due to the reduction of chemical noise by monitoring specific MRM transitions. |
| Linearity (R²) | > 0.999 | > 0.995 | Both techniques exhibit excellent linearity. LC-MS can sometimes show non-linearity at high concentrations due to detector saturation or ionization suppression. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (with internal standard) | Both methods are highly accurate. The slightly wider acceptable range for LC-MS accounts for the complexity of analyzing samples in challenging matrices. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 5.0%Intermediate: < 10.0% | HPLC-UV precision is typically better due to simpler instrumentation. The multi-step process of ionization and mass filtering in LC-MS introduces more potential variability. |
| Robustness | High | Moderate to High | HPLC-UV methods are generally less sensitive to minor changes in mobile phase composition or temperature. The ionization process in LC-MS can be sensitive to such variations. |
Experimental Protocol: Validated HPLC-UV Method
This section provides a detailed, self-validating protocol for the quantification of this compound, suitable for assay and purity testing.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).
-
Standards: Certified reference standard of this compound.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.
-
Sample Solution (Targeting 100 µg/mL): Accurately weigh an amount of test sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Validation Experiments
A. Specificity (Forced Degradation)
-
Prepare solutions of the analyte at ~100 µg/mL.
-
Expose them to the following stress conditions:
-
Acid: 0.1 M HCl at 60 °C for 4 hours.
-
Base: 0.1 M NaOH at 60 °C for 2 hours, then neutralize.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours (solid state).
-
Photolytic: Expose solution to high-intensity UV light for 24 hours.
-
-
Analyze all stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (using PDA) shows no co-elution.
B. Linearity
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
C. Accuracy & Range
-
Prepare a placebo (sample matrix without the analyte). Spike the placebo at three concentration levels across the linear range (e.g., 80%, 100%, 120%). Prepare three independent samples at each level.
-
Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each level. The range is confirmed by the successful linearity, accuracy, and precision data.
D. Precision
-
Repeatability (Intra-assay): Prepare six independent sample solutions at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
E. Limit of Quantitation (LOQ)
-
Estimate the LOQ based on the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Prepare a series of standards at and around this estimated concentration.
-
The LOQ is confirmed as the lowest concentration that can be measured with acceptable accuracy (e.g., 90-110% recovery) and precision (%RSD ≤ 10%).
Conclusion
The analytical validation for this compound is a systematic process governed by international regulatory standards. For routine QC, assay, and purity determination, a well-validated HPLC-UV method offers the optimal balance of performance, robustness, and cost-effectiveness. For applications requiring ultra-high sensitivity and specificity, such as trace-level impurity quantification or bioanalysis, LC-MS/MS is the superior choice, albeit with greater complexity. GC-MS remains a distant alternative due to the requirement for derivatization. By grounding experimental design in the principles of ICH Q2(R2) and meticulously documenting each validation parameter, researchers can ensure their analytical data is accurate, reliable, and regulatorily defensible.
References
- Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
- Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL:[Link]
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL:[Link]
- Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL:[Link]
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL:[Link]
- Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link]
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL:[Link]
- Title: Validation of Analytical Methods: EMA and FDA Audit Findings Source: PharmaRegul
- Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL:[Link]
- Title: Quality Guidelines Source: ICH URL:[Link]
- Title: ICH Q2 Analytical Method Valid
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
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- Title: 2-(4-Hydroxyphenoxy)
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- Title: Gas chromatography-mass spectrometry (GC-MS)
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- Title: No.
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- Title: A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(4-Formylphenoxy)propanoic Acid for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Formylphenoxy)propanoic acid, grounded in established safety principles and regulatory standards.
The causality behind these procedures is rooted in the fundamental principle of "cradle-to-grave" responsibility for hazardous waste, a framework established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1] This means that from the moment a chemical is generated in the lab to its final disposal, a clear and compliant plan must be in place.[2]
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. While a comprehensive toxicological profile may not be available for every research chemical, the available Safety Data Sheet (SDS) indicates that this compound may cause respiratory irritation.[3] It is crucial to treat all laboratory chemicals, particularly those with incomplete hazard data, as potentially hazardous.[4][5]
Key Hazard Considerations:
-
Inhalation: May cause respiratory irritation.[3]
-
Eye and Skin Contact: While not specified for this exact compound, similar propanoic acid derivatives can cause skin and eye irritation.[6]
-
Environmental: The ecological effects have not been thoroughly investigated.[3] Therefore, it is imperative to prevent its release into the environment.[7]
| Hazard Class | Potential Effects | Primary Exposure Route |
| Irritant | Respiratory Tract Irritation | Inhalation |
| Environmental | Unknown | Improper Disposal |
Part 2: Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety minimizes the risk of exposure during handling and disposal.
Mandatory PPE:
-
Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) appropriate for handling organic acids.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: For handling larger quantities or in situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3]
Spill Management: In the event of a spill, the primary objective is to contain and clean the material safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[3]
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust generation.[3][6] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[4][5]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the compliant procedure for disposing of this compound waste. This process is designed to align with federal and institutional hazardous waste management guidelines.[8][9]
Step 1: Waste Characterization All waste must be properly identified.[10] Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[4][5]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible and sealable container.[2][9] Plastic containers are often preferred.[8] The container must be in good condition, free from leaks or damage.
-
Labeling: As soon as waste is added to the container, it must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][9] Do not use abbreviations or chemical formulas.[9] The label should also include the date accumulation started.
Step 3: Waste Accumulation and Storage
-
Location: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
Segregation: Store the waste container segregated from incompatible materials, such as bases and strong oxidizing agents.[9]
-
Container Management: Keep the waste container closed at all times except when adding waste.[8][9]
-
Volume Limits: Do not exceed the 55-gallon limit for hazardous waste or the 1-quart limit for acutely toxic waste in your SAA.[4][8]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you are approaching the storage time limit (typically up to 12 months in an SAA as long as volume limits are not exceeded), contact your institution's EHS or equivalent department to arrange for pickup.[8][9]
-
Documentation: Complete any required waste pickup forms accurately and completely.
-
Professional Disposal: The ultimate disposal method, likely incineration in a chemical incinerator with an afterburner and scrubber, will be handled by a licensed professional waste disposal service contracted by your institution.[3]
Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain.[4]
-
DO NOT dispose of it in the regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT. (n.d.). University of Pennsylvania EHRS.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- MSDS of 2-(4-formylphenyl)propanoic acid. (n.d.).
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid Material Safety Data Sheet. (n.d.). Cole-Parmer.
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Personal protective equipment for handling 2-(4-Formylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for handling 2-(4-Formylphenoxy)propanoic acid (CAS Number: 51264-78-9).[1][2][3] As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, field-tested advice to ensure your well-being and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Hazards: A Dual-Functionality Molecule
This compound possesses two key functional groups that dictate its hazard profile: a carboxylic acid and an aldehyde. This dual nature requires a comprehensive approach to safety, as hazards associated with both functional groups must be addressed.
-
Carboxylic Acid Group: Carboxylic acids are known to be corrosive and can cause skin and eye irritation.[4] Depending on the concentration and duration of exposure, they can cause burns.[4]
-
Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[5] Some aldehydes are also sensitizers, meaning repeated exposure can lead to allergic reactions.[6]
The safety data for this compound and similar compounds indicates that it should be handled as a substance that is:
-
Harmful if swallowed.[7]
Engineering and Administrative Controls: Your First Line of Defense
Before relying on personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood.[6][9] This is the most effective way to control inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations of any chemical vapors low.[10][11][12]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is being handled.[6]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures for safe handling, storage, and disposal.
-
Work Area Designation: Designate a specific area for handling this chemical to prevent cross-contamination.[9]
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[13][14] Always wash hands thoroughly after handling the chemical.[10][13]
-
Personal Protective Equipment (PPE): A Comprehensive Plan
A risk-based approach should be taken when selecting PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be worn at all times to protect from splashes.[15] A full-face shield is required when there is a significant risk of splashing, such as when transferring large quantities or during reactions that could splash.[6][15][16] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a variety of chemicals, including acids and aldehydes.[6][9][15][16] Always inspect gloves for tears or holes before use and remove them properly to avoid skin contact.[13][16] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat is standard.[9] A chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes.[9][16] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[13][14] |
| Respiratory Protection | Fume Hood or Respirator | All work should be conducted in a chemical fume hood to minimize inhalation of vapors or dust.[9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary, based on a formal risk assessment.[11][15][17] |
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is crucial for preventing accidents and ensuring a safe laboratory environment.[9]
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[9]
-
Assemble Materials: Ensure all necessary equipment, including the correct PPE, spill kits, and designated waste containers, are readily accessible.[9]
-
Work Area Preparation: Designate and prepare a specific work area, preferably within a chemical fume hood.[9]
Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Dispensing: When transferring the solid chemical, do so carefully to avoid creating dust. If transferring a solution, do so slowly to avoid splashing.
-
Avoid Contamination: Do not return unused chemicals to the original container.[18]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[13][14]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Storage and Disposal
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][10][19]
-
Store in a location that is not susceptible to corrosion, avoiding metal cabinets if possible.[4]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[13]
-
Do not mix this waste with other waste streams.[6] Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[6]
Emergency Procedures
Spills:
-
In case of a small spill, use an appropriate absorbent material, and collect it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Ensure a spill kit is readily available.[20]
Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
- National Institutes of Health. (n.d.). 2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem.
- Oklahoma State University. (n.d.). Laboratory Safety Rules.
- RPS Group. (n.d.). Aldehydes exposure analysis.
- University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals | Environmental Health & Safety.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Vertex AI Search. (2025, February 10). Complete Guide for Laboratory Chemical Lab Safety and Handling.
- XenonStack. (2024, January 23). Lab Safety Rules and Guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
